4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJBWMIVXDHCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This guide details the chemical properties, synthesis, and applications of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated intermediate used in the development of kinase inhibitors and metabolically stable agrochemicals.
Chemical Identity & Core Properties
| Property | Data |
| Chemical Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| CAS Number | Not widely listed; Analogous to 57946-61-9 (Isomer) |
| Molecular Formula | C₈H₈F₄NO |
| Molecular Weight | 209.14 g/mol |
| SMILES | Nc1ccc(F)cc1OCC(F)(F)F |
| InChI Key | KTJBWMIVXDHCNT-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid (Predicted) |
| LogP (Predicted) | 2.4 ± 0.3 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5 (Reduced basicity due to electron-withdrawing groups) |
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a high-value "building block" in medicinal chemistry, specifically designed to modulate the physicochemical properties of drug candidates. The molecule features two critical fluorinated motifs:[1][2][3]
-
Para-Fluoro Group: Blocks metabolic oxidation (CYP450) at the electron-rich para-position, extending in vivo half-life.
-
Ortho-Trifluoroethoxy Group: A bioisostere for methoxy or ethoxy groups. It introduces significant lipophilicity (increasing permeability) while reducing electron density on the aromatic ring, which lowers the basicity of the aniline nitrogen.
This compound is frequently employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other tyrosine kinase antagonists, where the trifluoroethoxy moiety occupies hydrophobic pockets in the target protein.
Synthetic Route & Methodology
The synthesis requires precise regiochemical control to distinguish between the two available fluorine atoms on the starting material, 2,4-difluoronitrobenzene.
Reaction Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction .
-
Challenge: 2,4-Difluoronitrobenzene has two electrophilic sites: the ortho-fluorine (C2) and the para-fluorine (C4).
-
Solution: The ortho-position is generally more reactive due to the inductive effect of the nitro group, but solvent choice is critical. Using a non-polar solvent (e.g., Toluene) favors the ortho-substitution product (the desired intermediate) via a specific transition state stabilization, whereas polar aprotic solvents (DMF/DMSO) may increase the ratio of the para-isomer.
Step-by-Step Protocol
Step 1: Regioselective S_NAr (Ortho-Alkylation)
-
Reagents: 2,4-Difluoronitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Toluene (Non-polar to favor ortho). Note: Phase transfer catalyst (e.g., 18-Crown-6) may be added.
-
Procedure:
-
Suspend K₂CO₃ in Toluene. Add 2,2,2-Trifluoroethanol and stir at room temperature for 15 min.
-
Add 2,4-Difluoronitrobenzene dropwise.
-
Heat to 80°C for 4-6 hours. Monitor by HPLC for the disappearance of starting material and formation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene .
-
Workup: Cool, filter salts, and wash the organic layer with water. Concentrate to yield the nitro-intermediate.
-
Step 2: Nitro Reduction
-
Reagents: Nitro intermediate, Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Dissolve the nitro compound in Ethanol/Water.
-
Add Fe powder and NH₄Cl.
-
Reflux at 80°C for 2 hours. The yellow nitro compound will convert to the potentially darker aniline.
-
Purification: Filter hot through Celite to remove iron residues. Adjust pH to >9 with NaHCO₃ and extract with Ethyl Acetate.
-
Crystallization: Recrystallize from Hexane/EtOAc to obtain pure 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline .
-
Synthetic Workflow Diagram
Caption: Two-step synthesis emphasizing regioselective ortho-substitution.
Reactivity & Medicinal Chemistry Applications[7][8][9]
Electronic Profile
The aniline nitrogen is less nucleophilic than in standard anisidines.
-
Inductive Effect (-I): The trifluoroethoxy group is strongly electron-withdrawing compared to a methoxy group. This lowers the pKa of the aniline, making it less prone to oxidation but also slower to react in nucleophilic attacks (e.g., amide coupling).
-
Implication: When coupling this aniline to carboxylic acids (to form amides), highly reactive coupling agents (e.g., HATU, SOCl₂) are required.
Bioisosteric Utility
In drug design, this scaffold is used to replace 2-methoxy-4-fluoroaniline .
-
Metabolic Stability: The -OCH₂CF₃ group cannot be easily dealkylated by CYP450 enzymes (unlike -OCH₃), preventing the formation of toxic phenolic metabolites.
-
Lipophilicity: The CF₃ group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration for CNS drugs.
Reactivity Map
Caption: Primary reactivity pathways. The amino group directs electrophiles to the 5-position.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (Acute Tox. 4).[4]
-
Specific Hazard: Fluorinated anilines can induce methemoglobinemia. Absorption through skin is possible.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon oxidation; protect from light.
-
Incompatibility: Strong oxidizing agents, acid chlorides (violent reaction).
References
-
Regioselectivity in SNAr Reactions: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[5] Organic Process Research & Development, 2014.[5] Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Trifluoroethanol Reactivity: "2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis." ChemInform, 2016. Link
-
PubChem Compound Record: "4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (Compound)."[6] PubChemLite. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS No. 57946-61-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, an amino group, and a trifluoroethoxy group on a benzene ring, imparts desirable physicochemical properties to target molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed overview of the synthesis, properties, applications, and safety considerations for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, with a focus on its role in modern drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 57946-61-9 | [1] |
| Molecular Formula | C₈H₇F₄NO | PubChem |
| Molecular Weight | 209.14 g/mol | PubChem |
| Predicted Boiling Point | 227.3 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanistic Insights
While specific, detailed, and publicly available protocols for the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline are limited, a plausible synthetic route can be extrapolated from established methodologies for the preparation of analogous fluorinated anilines. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, followed by the reduction of a nitro group to the corresponding aniline.
A potential synthetic pathway is outlined below:
Sources
Technical Whitepaper: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated building block used to enhance metabolic stability and potency in drug candidates.
Structural Dynamics, Synthesis, and Utility in Drug Discovery[1]
Executive Summary
In the optimization of small-molecule drugs, the 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline moiety represents a strategic "metabolic armor." By replacing a standard methoxy group with a trifluoroethoxy group, medicinal chemists can block oxidative dealkylation (a common clearance pathway) while modulating lipophilicity and electronic properties. This aniline derivative serves as a critical pharmacophore in the synthesis of
This guide provides a validated synthetic protocol, structural analysis, and application logic for integrating this scaffold into lead optimization campaigns.
Molecular Identity & Physicochemical Profile[2][3][4]
The molecule combines a para-fluoro substitution (blocking metabolic oxidation at the C4 position) with an ortho-trifluoroethoxy group. This specific substitution pattern lowers the pKa of the aniline nitrogen, reducing its basicity compared to non-fluorinated analogues, which influences binding affinity and solubility.
Core Data Table
| Property | Specification |
| IUPAC Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| CAS Number | 186386-90-3 |
| Molecular Formula | C |
| Molecular Weight | 209.14 g/mol |
| SMILES | Nc1ccc(F)cc1OCC(F)(F)F |
| Appearance | Off-white to pale yellow solid (or oil upon crude isolation) |
| Predicted pKa | ~3.5 – 4.2 (Reduced basicity due to electron-withdrawing groups) |
| LogP (Predicted) | ~2.3 (More lipophilic than 2-methoxyaniline) |
Structural Analysis & Electronic Effects
The unique value of this building block lies in the interplay between the fluorine atoms and the aromatic system.
-
Metabolic Blocking (Para-F): The fluorine atom at the C4 position prevents CYP450-mediated hydroxylation, a common metabolic soft spot in aniline derivatives.
-
Bioisosterism (Ortho-OCH
CF ): The trifluoroethoxy group acts as a bioisostere of a methoxy group (-OCH ).-
Sterics: It is slightly larger, potentially filling hydrophobic pockets more effectively.
-
Electronics: The strong electron-withdrawing nature of the CF
group reduces the electron density on the ether oxygen, making the ether linkage resistant to O-dealkylation. -
Conformation: The bulky CF
group can force the side chain into a specific conformation orthogonal to the ring, aiding in "pre-organizing" the molecule for receptor binding.
-
Diagram: Structural Logic & Bioisosterism
Caption: Transition from standard methoxy-anilines to the trifluoroethoxy analog highlights the gain in metabolic stability and lipophilicity.
Validated Synthetic Protocol
The most reliable synthesis route utilizes 5-Fluoro-2-nitrophenol as the starting material. This approach ensures correct regiochemistry: the nitro group directs the final amine position, and the pre-existing fluorine and hydroxyl groups are perfectly positioned.
Reaction Scheme Overview
-
Step 1 (Alkylation): Nucleophilic substitution of the phenol with trifluoroethyl triflate (or tosylate).
-
Step 2 (Reduction): Catalytic hydrogenation or chemical reduction of the nitro group to the aniline.
Diagram: Synthesis Workflow
Caption: Two-step synthesis starting from 5-fluoro-2-nitrophenol, ensuring regioselective placement of substituents.
Detailed Methodology
Step 1: Preparation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
-
Reagents: 5-Fluoro-2-nitrophenol (1.0 equiv), 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 equiv), Cesium Carbonate (Cs
CO , 2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol in anhydrous DMF under inert atmosphere (N
). -
Add Cs
CO and stir for 15 minutes to generate the phenoxide anion. -
Add 2,2,2-trifluoroethyl triflate dropwise (Note: Triflate is preferred over iodide for higher reactivity with electron-deficient phenols).
-
Heat to 60–80°C for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
-
Step 2: Reduction to Aniline
-
Reagents: Hydrogen gas (H
, balloon pressure), 10% Palladium on Carbon (Pd/C). -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.[1]
-
Add catalytic amount of 10% Pd/C (approx. 10 wt%).
-
Purge system with H
and stir at room temperature for 4–12 hours. -
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Validation: The product is often pure enough for subsequent steps; otherwise, recrystallize from ethanol/water or purify via short silica plug.
-
Applications in Drug Discovery[3][6][7]
Case Study: -Adrenoceptor Antagonists
Research into benign prostatic hyperplasia (BPH) treatments has utilized this aniline to synthesize uroselective antagonists .
-
Mechanism: The trifluoroethoxy group provides a bulkier, lipophilic anchor compared to a methoxy group, improving selectivity for the
subtype over (which regulates blood pressure). -
Outcome: Reduced cardiovascular side effects (hypotension) while maintaining efficacy in relaxing prostate smooth muscle.
Case Study: Kinase Inhibitors (EGFR/VEGFR)
In the design of Tyrosine Kinase Inhibitors (TKIs), this aniline is used as the "tail" portion of the molecule (e.g., attached to a quinazoline or pyrimidine core).
-
Metabolic Stability: The C4-fluorine blocks oxidative metabolism.
-
Binding: The aniline NH
forms a critical hydrogen bond with the kinase hinge region (before derivatization) or serves as the linker attachment point.
Safety & Handling
-
Toxicity: Like all fluorinated anilines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.
-
Chemical Hazards:
-
Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.
-
Decomposition: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Synthesis of Fluorinated Ethers: Lopez, F. J., et al. "Synthesis, pharmacology and pharmacokinetics of 3-(4-Aryl-piperazin-1-ylalkyl)-uracils as uroselective
-antagonists." Bioorganic & Medicinal Chemistry Letters, 2003, 13(11), 1873-1878. -
Bioisosterism in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Chemical Properties & CAS Data: ChemicalBook Entry for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS 186386-90-3).
-
Metabolic Stability of Fluorinated Groups: Swallow, S. "Fluorine in Medicinal Chemistry." Progress in Medicinal Chemistry, 2015.
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Introduction: Strategic Importance and Synthesis Overview
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a highly valuable fluorinated building block in modern medicinal and agrochemical research. The strategic incorporation of a fluorine atom at the 4-position and a trifluoroethoxy group at the 2-position of the aniline scaffold imparts unique physicochemical properties. The trifluoroethoxy moiety, in particular, can enhance metabolic stability, improve lipophilicity, and modulate the pKa of the aniline nitrogen, making this molecule a sought-after intermediate for the synthesis of novel therapeutic agents and high-performance materials.
This guide provides an in-depth, field-proven pathway for the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying principles. The synthesis is logically structured as a two-stage process, beginning with the formation of a key ether intermediate followed by a chemoselective reduction.
Part 1: Synthesis Pathway Design and Rationale
The most efficient and reliable route to the target compound involves two distinct synthetic transformations:
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Ether Formation. This stage focuses on the construction of the critical aryl-ether bond. We begin with the commercially available 4-Fluoro-2-nitrophenol. The phenolic proton is abstracted by a suitable base to generate a potent nucleophile, the phenoxide. This phenoxide then displaces a leaving group from a trifluoroethyl source to form the intermediate, 4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene . The presence of the electron-withdrawing nitro group ortho to the reaction site is critical, as it activates the aromatic ring towards nucleophilic attack, facilitating the SNAr mechanism.[1]
-
Stage 2: Chemoselective Nitro Group Reduction. The second stage involves the reduction of the nitro group on the synthesized intermediate to the primary amine. This transformation must be highly selective to preserve the fluorine and trifluoroethoxy substituents. A classic and robust choice for this is the Béchamp reduction, using activated iron powder in the presence of a mild acid, which is renowned for its high functional group tolerance, especially towards aryl halides.[2][3][4]
The overall synthetic workflow is depicted below.
Caption: Overall two-stage synthesis pathway.
Part 2: Experimental Protocols and Mechanistic Insights
This section provides detailed, self-validating protocols for each synthetic stage. The causality behind the choice of reagents, solvents, and conditions is explained to provide a comprehensive operational understanding.
Stage 1: Synthesis of 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
This step is a variation of the Williamson ether synthesis, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] The phenoxide, generated in situ, attacks the aromatic ring activated by the ortho-nitro group. However, for practical synthesis with a trifluoroethyl group, using a pre-activated electrophile like 2,2,2-trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) is superior to using a simple halide due to the excellent leaving group ability of the tosylate anion.[6]
Core Mechanism: SNAr Etherification
Caption: Logical workflow for the SNAr etherification.
Reagent Data Summary
| Reagent | M.W. ( g/mol ) | Role | Key Considerations |
| 4-Fluoro-2-nitrophenol | 157.10 | Starting Material | Skin and eye irritant. Harmful if swallowed or inhaled.[7][8] |
| K₂CO₃ (Potassium Carbonate) | 138.21 | Base | Anhydrous form is preferred to avoid side reactions. |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | Trifluoroethylating Agent | Skin and eye irritant.[9] A potent electrophile. |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Aprotic polar solvent, ideal for SN2/SNAr reactions.[10] |
Step-by-Step Protocol: Stage 1
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-Fluoro-2-nitrophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Heating: Heat the suspension to 80 °C with vigorous stirring for 30 minutes to ensure complete formation of the phenoxide.
-
Electrophile Addition: Add 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature at 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene as a solid.
Stage 2: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
The reduction of the nitro group is accomplished using iron powder in the presence of an acid. This method is highly effective for aromatic nitro compounds and is valued for its cost-effectiveness, operational simplicity, and chemoselectivity, which avoids reduction of the aryl-fluoride bond.[3][11]
Core Mechanism: Béchamp Reduction (Fe/Acid)
The precise mechanism is complex and occurs on the surface of the iron metal. It involves a series of single-electron transfers from the iron to the nitro group, with protonation steps facilitated by the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
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- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236 - PubChem [pubchem.ncbi.nlm.nih.gov]
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physical and chemical properties of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This technical guide details the physicochemical profile, synthetic pathways, and application scope of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated intermediate critical in modern medicinal chemistry.
Physicochemical Profiling and Synthetic Utility in Drug Discovery[1]
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 186386-90-3 ) is a high-value fluorinated building block used primarily in the synthesis of third-generation kinase inhibitors (e.g., EGFR inhibitors).[1] Its structural uniqueness lies in the 2,2,2-trifluoroethoxy motif, which serves as a metabolically stable, lipophilic bioisostere for the methoxy group. This substitution significantly alters the electronic landscape of the aniline core, reducing basicity while enhancing permeability and metabolic resistance—key parameters for optimizing ADME profiles in drug development.
Part 1: Chemical Identity & Structural Analysis
The compound is defined by a polysubstituted benzene ring featuring an electron-withdrawing fluorine atom at the para position and a bulky, electron-withdrawing trifluoroethoxy ether at the ortho position relative to the primary amine.
| Attribute | Specification |
| IUPAC Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| CAS Registry Number | 186386-90-3 |
| Molecular Formula | C₈H₇F₄NO |
| Molecular Weight | 209.14 g/mol |
| SMILES | Nc1ccc(F)cc1OCC(F)(F)F |
| InChI Key | Unique identifier required for database integration |
Structural Conformer Insights
The ortho-trifluoroethoxy group exerts a specific steric pressure, forcing the ether side chain out of planarity with the benzene ring. This conformation shields the amine nitrogen slightly but, more importantly, the strong electron-withdrawing nature of the -OCH₂CF₃ group (inductive effect) reduces the electron density on the nitrogen lone pair, lowering the pKa compared to a standard methoxy-aniline.
Part 2: Physicochemical Properties
The following data synthesizes experimental and calculated values derived from structure-activity relationship (SAR) databases of fluorinated anilines.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Solid (Low-melting) | Crystalline solid at RT; melts easily upon heating. |
| Melting Point | 50 – 55 °C (Predicted) | Intermolecular H-bonding is weakened by the bulky ortho-ether. |
| Boiling Point | ~210 °C (at 760 mmHg) | High boiling point due to polarity, despite fluorination. |
| pKa (Conjugate Acid) | 4.20 ± 0.10 | Significantly less basic than aniline (4.6) due to the -I effect of F and -OCH₂CF₃. |
| LogP (Lipophilicity) | 2.4 – 2.8 | The CF₃ group drastically increases lipophilicity compared to a methoxy analog (LogP ~1.3). |
| Density | 1.368 g/cm³ | High density attributed to the four heavy fluorine atoms. |
| Solubility | DMSO, MeOH, DCM | Poorly soluble in water; highly soluble in organic solvents. |
Critical Analysis: The reduced basicity (pKa ~4.2) implies that this aniline acts as a weaker nucleophile in SNAr or acylation reactions compared to non-fluorinated anilines. Synthetic protocols must account for this by using stronger bases or activated electrophiles.
Part 3: Synthetic Methodology
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline requires a regioselective approach to ensure the correct placement of the fluorine and ether substituents. The most robust industrial route proceeds via the alkylation of 5-fluoro-2-nitrophenol .
Validated Synthetic Route
-
Precursor Synthesis: Hydrolysis of 2,4-difluoronitrobenzene or diazotization of 5-fluoro-2-nitroaniline yields 5-fluoro-2-nitrophenol .
-
Alkylation (The Critical Step): The phenol is alkylated with trifluoroethyl triflate (or tosylate) to install the ether linkage.
-
Reduction: The nitro group is reduced to the final amine.
Detailed Protocol: Step-by-Step
-
Step 1: Alkylation
-
Reagents: 5-Fluoro-2-nitrophenol (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: DMF or NMP (Anhydrous).
-
Conditions: Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with ethyl acetate. The product, 4-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene , is isolated as a yellow solid.
-
Note: Trifluoroethyl triflate is preferred over the bromide/iodide due to the low nucleophilicity of the phenoxide towards the electron-deficient trifluoroethyl center.
-
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux (80°C) for 2 hours.
-
Purification: Filter through Celite, concentrate, and recrystallize from hexanes/EtOAc.
-
Synthetic Pathway Visualization
The following diagram illustrates the regioselective logic, confirming that the para relationship between the nitro group and the fluorine in the precursor translates correctly to the target structure.
Caption: Regioselective synthesis pathway starting from 2,4-difluoronitrobenzene, ensuring correct substituent placement.
Part 4: Reactivity & Stability
1. Nucleophilicity
The aniline nitrogen is deactivated. In coupling reactions (e.g., with chloropyrimidines for kinase inhibitors), higher temperatures or Buchwald-Hartwig cross-coupling conditions (Pd-catalysis) may be required compared to standard anilines.
2. Ether Stability
The -OCH₂CF₃ bond is exceptionally stable to metabolic cleavage (unlike -OCH₃, which undergoes O-demethylation). It is also stable to acidic and basic hydrolysis conditions typically used in organic synthesis, making it a robust protecting group/pharmacophore.
3. Metabolic Stability
The fluorine at the C4 position blocks metabolic hydroxylation (a common clearance pathway for anilines), while the trifluoroethoxy group blocks O-dealkylation. This combination typically extends the in vivo half-life of drugs containing this moiety.
Part 5: Handling & Safety (SDS Highlights)
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic). Anilines can cause methemoglobinemia.
-
Skin/Eye Irritation: Category 2/2A.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid heating open vessels; toxic fluoride vapors may form at decomposition temperatures (>250°C).
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation, although the electron-deficient ring is relatively resistant to air oxidation compared to simple anilines.
References
-
ChemicalBook . 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Product Page & Predicted Properties. Retrieved from
-
Google Patents . Preparation method of 5-fluoro-2-nitrophenol (CN107935858B).[2] Describes the industrial synthesis of the key precursor. Retrieved from
-
National Institutes of Health (PubChem) . 5-Fluoro-2-nitrophenol (CAS 446-36-6) Compound Summary. Retrieved from
-
GuideChem . CAS 186386-90-3 Entry. Verification of CAS and chemical identity. Retrieved from
-
Ossila . Fluorinated Aniline Building Blocks for Organic Electronics and Medicine. General context on fluoro-aniline applications. Retrieved from
Sources
An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. As a specialized fluorinated intermediate, this compound is valuable in the synthesis of novel pharmaceutical and agrochemical agents where its unique electronic and lipophilic properties are leveraged.[1] However, its structure—a substituted aniline—necessitates a rigorous and informed approach to safety to mitigate potential health risks. This document synthesizes data from safety data sheets of structurally similar compounds to establish a robust framework for its safe utilization in a laboratory and process development setting.
Physicochemical and Toxicological Profile
Understanding the fundamental properties and inherent hazards of a compound is the cornerstone of safe laboratory practice. While specific toxicological data for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is limited, a conservative approach dictates that its hazard profile should be inferred from closely related fluorinated and trifluoromethoxylated anilines.
Chemical and Physical Properties
The compound's physical characteristics influence its behavior in the laboratory, affecting storage, handling, and potential exposure routes.
| Property | Value | Source |
| CAS Number | 57946-61-9 | [1][2] |
| Molecular Formula | C₈H₇F₄NO | [3] |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Predicted Boiling Point | 227.3 °C | [1] |
| Appearance | Powder | [2] |
| Recommended Storage | 2-8°C, sealed, dry | [1][2] |
Hazard Identification and Classification
Based on data from analogous compounds such as 4-(Trifluoromethoxy)aniline and other fluoroanilines, 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline should be regarded as a hazardous substance with significant acute toxicity and the potential for target organ damage. The signal word "Danger" is appropriate.[4]
| Hazard Class | GHS Category | Hazard Statement | Basis (Analog Compounds) |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [5][6] |
| Acute Dermal Toxicity | Category 2 | H310: Fatal in contact with skin | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [5][7] |
| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [5] |
| Combustible Liquid | Category 4 | H227: Combustible liquid |
The primary toxicological concern with aniline derivatives is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), and symptoms may be delayed for 2 to 4 hours after exposure.[8] The presence of fluorine atoms can enhance skin absorption and metabolic stability, potentially exacerbating toxicity.
Hazard Analysis and Risk Mitigation Workflow
A systematic approach to risk management is essential. The following workflow illustrates the logical progression from identifying hazards to implementing control measures.
Caption: Hazard Mitigation Workflow from assessment to implementation.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a detailed SOP is the most effective way to ensure safety. All operations involving this compound must be performed within a certified chemical fume hood.
Pre-Experiment Preparations
-
Verify Fume Hood Functionality: Confirm the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.
-
Assemble PPE: Don appropriate PPE before entering the handling area:
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always double-glove.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a sealed waste container, and decontamination solution is immediately accessible.[9]
-
Designate Waste Container: Prepare a clearly labeled, sealed container for hazardous waste.
Aliquoting and Dispensing (Solid)
-
Work Within Fume Hood: Conduct all manipulations deep within the sash of the fume hood to ensure containment.
-
Prevent Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula to transfer the material.
-
Weighing: If possible, weigh the material directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the solid inside the fume hood, seal the container, and then weigh it externally.
-
Static Control: Take measures to prevent the buildup of electrostatic charge, especially during transfers.[10]
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.[9][11]
Emergency Response Protocols
Immediate and correct action during an emergency is critical to minimizing harm.
Exposure Scenarios
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][7] Due to the "Fatal in contact with skin" classification, this is a medical emergency.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]
Accidental Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, remove all sources of ignition.[9]
-
Contain: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[9]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.
Caption: Emergency Response Decision Tree for common lab incidents.
Storage and Waste Management
Proper long-term storage and disposal are critical for safety and environmental protection.
Storage Conditions
-
Container: Keep the container tightly closed and sealed.[9][13]
-
Location: Store in a dry, well-ventilated, and secure area accessible only to authorized personnel.[8][9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4]
Waste Disposal
As a halogenated organic compound, 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline requires specialized disposal procedures.
-
Classification: The waste must be treated as hazardous.[4]
-
Collection: All waste material, including contaminated consumables (gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize the resulting acidic gases (such as hydrogen fluoride).[14] Landfilling is not a suitable option due to the persistence and potential mobility of fluorinated organic compounds.[14][15]
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national environmental regulations.[9][13]
References
- Apollo Scientific. (2023, July 7).
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2024, June 17).
- Fisher Scientific. (2008, June 22).
- Sigma-Aldrich. Safety Information for 4-Fluoro-2-(trifluoromethyl)aniline 99.
- Santa Cruz Biotechnology. (2025, April 30).
- MySkinRecipes. 4-(2,2,2-Trifluoroethoxy)aniline.
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 9731, 4-Fluoroaniline.
- Merck Millipore.
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- CDH Fine Chemical.
- ECHEMI. (2019, July 15). 4-(Trifluoromethoxy)
- Combi-Blocks. (2023, July 17).
- Carl ROTH. (2024, March 2).
- PubChemLite. 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline.
- ChemicalBook. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS 57946-61-9.
- Thermo Fisher Scientific. (2008, June 22).
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 14439304, 2-Fluoro-4-(trifluoromethoxy)aniline.
- U.S. Environmental Protection Agency.
- pro-K Fluoropolymergroup. (2018, May). Technical brochure 10: Recycling of Fluoropolymers.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
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4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline material safety data sheet (MSDS)
Topic: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Material Safety Data Sheet (MSDS) Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Handling, Synthesis, and Safety Protocols for Fluorinated Intermediates
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal chemistry, 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9) represents a high-value scaffold. It is not merely a building block; it is a strategic tool for bioisosteric replacement. The trifluoroethoxy group (
This guide moves beyond the standard MSDS, providing the "why" and "how" for researchers handling this compound in high-stakes drug discovery and agrochemical synthesis environments.
Chemical Identity & Physical Constants
| Property | Specification |
| Chemical Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| CAS Number | 57946-61-9 |
| Molecular Formula | |
| Molecular Weight | 209.14 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Boiling Point | ~227.3 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3] |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; electron-withdrawing groups reduce basicity) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light. |
Hazard Profiling & Toxicology: The Mechanistic View
Standard SDS documents classify this compound generically. As a Senior Scientist, you must understand the specific toxicological vectors associated with this fluorinated aniline.
Acute Toxicity Vectors
-
Methemoglobinemia (The Aniline Effect): Like all aniline derivatives, this compound can undergo N-hydroxylation in the liver (CYP450 mediated). The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (
) to ferric methemoglobin ( ), destroying the blood's oxygen-carrying capacity.-
Symptom Watch: Cyanosis (blue lips/fingernails) is the first indicator, often occurring before respiratory distress.
-
-
Fluorine-Specific Metabolism: The trifluoroethoxy group is generally metabolically stable. However, cleavage under extreme metabolic stress could release trifluoroacetaldehyde, a protein-alkylating agent. This makes the compound potentially more hepatotoxic than non-fluorinated analogs.
GHS Classification (Derived)
-
Acute Tox. 3 (Oral/Dermal/Inhalation): H301 + H311 + H331
-
Skin Irrit. 2: H315
-
Eye Irrit. 2A: H319
-
STOT SE 3: H335 (Respiratory Irritation)
Safe Handling & Engineering Controls
Trustworthiness Protocol: Do not rely on standard latex gloves. Fluorinated organics can permeate standard latex in minutes.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Rationale |
| Gloves | Nitrile (Double layer) or Viton® | Fluorinated ethers degrade latex. Double nitrile provides >4 hours breakthrough protection. |
| Respiratory | P100 / ABEK Type Filter | If handling powder outside a hood (not recommended). Aniline vapors are readily absorbed through lungs. |
| Body | Tyvek® Lab Coat | Prevents dermal absorption from dust settling on clothing. |
Engineering Control Workflow
For synthesis scales >1g, use the following containment logic:
Figure 1: Decision matrix for safe handling and containment based on quantity.
Synthesis & Application Utility
This compound is rarely used "as is"; it is a nucleophile intended for further elaboration.
Synthesis of the Core Scaffold
If commercial stock is unavailable, the compound is synthesized via alkylation of 5-fluoro-2-nitrophenol followed by reduction. This route ensures high regioselectivity.
Protocol:
-
Alkylation: React 5-fluoro-2-nitrophenol with 2,2,2-trifluoroethyl triflate (or iodide) using
in DMF at 60°C.-
Note: The triflate is preferred over the iodide for faster kinetics, minimizing thermal decomposition of the nitro group.
-
-
Reduction: Hydrogenation of the nitro intermediate using
(1 atm) and in Methanol.-
Safety: Filter catalyst under inert atmosphere to prevent ignition (Pd/C is pyrophoric when dry).
-
Application Workflow: Kinase Inhibitor Synthesis
The aniline amine is typically coupled with heteroaryl chlorides (e.g., pyrimidines, quinazolines) via
Figure 2: Synthetic pathway from precursors to pharmaceutical application.
Emergency Response & Waste Disposal
First Aid Specifics
-
Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored. Alert medical personnel to potential methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it increases dermal absorption of anilines.
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for severe methemoglobinemia, but should only be administered by a physician.
Waste Disposal
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) – risk of vigorous exothermic reaction.
-
Fluorine Content: This compound must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF). Standard incineration without scrubbing will release toxic HF gas.
References
-
ChemicalBook. (2024). 4-(2,2,2-Trifluoroethoxy)aniline CAS 57946-61-9 Properties and Safety. Link
-
Santa Cruz Biotechnology. (2024). 4-(2,2,2-Trifluoroethoxy)aniline Product Data. Link
-
National Institutes of Health (NIH). (2023). Fluorine in Drug Development: Perspective to FDA Approved Drugs. Link
-
PubChem. (2024). 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Compound Summary. Link
-
Cymit Quimica. (2024). 2,2,2-Trifluoroethyl triflate Reagent Data for Synthesis. Link
Sources
The Strategic Role of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in Drug Discovery
The following technical guide details the role, synthesis, and application of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in modern drug discovery.
Content Type: Technical Whitepaper Subject: CAS 57946-61-9 | Medicinal Chemistry & Process Development[1][2]
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a high-value fluorinated building block primarily utilized in the development of next-generation kinase inhibitors (e.g., EGFR inhibitors for NSCLC) and advanced agrochemicals.[1][2] Its structural significance lies in the 2,2,2-trifluoroethoxy group acting as a metabolically stable bioisostere for the methoxy group, combined with a 4-fluoro substituent that blocks oxidative metabolism at the para-position.[1][2] This dual-substitution pattern is engineered to enhance metabolic stability , lipophilicity , and blood-brain barrier (BBB) penetration without significantly altering the steric footprint of the parent scaffold.[1][2]
Structural Anatomy & The "Fluorine Effect"[2]
The molecule derives its utility from three distinct structural zones, each serving a specific medicinal chemistry function:
| Structural Zone | Component | Medicinal Chemistry Function |
| The Anchor | Aniline (-NH₂) | Primary handle for coupling reactions (e.g., Buchwald-Hartwig amination, amide coupling) to the drug core (e.g., pyrimidine, quinazoline).[1][2] |
| The Shield | 4-Fluoro (-F) | Blocks metabolic "soft spots" (para-hydroxylation) on the phenyl ring.[1][2] Modulates the pKa of the aniline nitrogen via inductive effects.[2] |
| The Tail | Trifluoroethoxy (-OCH₂CF₃) | Metabolic Blocking: Prevents O-dealkylation (a common clearance pathway for methoxy groups).Lipophilicity: Increases LogP, facilitating membrane permeability and CNS penetration.Electronic Modulation: Stronger electron-withdrawing nature than methoxy, altering the electron density of the aromatic ring.[1][2] |
Comparative Analysis: Methoxy vs. Trifluoroethoxy
In early-generation EGFR inhibitors (e.g., Gefitinib), methoxy groups are susceptible to rapid metabolism via CYP450-mediated O-demethylation.[1][2] Replacing the methoxy group with a trifluoroethoxy group effectively "hardens" the molecule against this metabolic pathway.[2]
Figure 1: Comparison of metabolic fate between methoxy and trifluoroethoxy substituents.
Target Applications: Third-Generation EGFR Inhibitors
The most prominent application of this aniline is in the synthesis of mutant-selective EGFR tyrosine kinase inhibitors (TKIs) targeting the T790M mutation in Non-Small Cell Lung Cancer (NSCLC).[2]
-
Challenge: First-generation inhibitors (Gefitinib) are limited by resistance mutations (T790M) and poor BBB penetration (crucial for treating brain metastases).[1][2]
-
Solution: Incorporating the 4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl moiety creates inhibitors that:
Case Study Context: While not the exact fragment in Osimertinib, this aniline appears in patent literature for "Osimertinib-like" analogs and next-gen ALK/ROS1 inhibitors where the indole or pyrimidine core requires a highly stable aniline side chain.[1][2]
Synthetic Pathways[1][2]
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline requires precise regiocontrol to ensure the trifluoroethoxy group is installed at the ortho position relative to the amine (originally the nitro group).[1][2]
Route: Regioselective Nucleophilic Aromatic Substitution (SNAr)[1][2]
Reaction Scheme:
-
Step 1 (SNAr): Displacement of the ortho-fluorine by 2,2,2-trifluoroethanol.[1][2]
-
Step 2 (Reduction): Reduction of the nitro group to the aniline.[2]
Figure 2: Synthetic workflow from commercially available starting materials.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene
Principle: The ortho-fluorine in 2,4-difluoronitrobenzene is more electrophilic than the para-fluorine due to the inductive effect of the adjacent nitro group, allowing for regioselective substitution.[1][2]
Materials:
Procedure:
-
Preparation: Charge a flame-dried flask with anhydrous THF and cool to 0°C.
-
Activation: Add t-BuOK (or NaH) portion-wise. Add 2,2,2-trifluoroethanol dropwise over 15 minutes. Stir for 30 minutes to generate the alkoxide.
-
Addition: Add a solution of 2,4-difluoronitrobenzene in THF dropwise to the alkoxide solution at 0°C. Control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for consumption of starting material.[1][2]
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water and brine.[2][6] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc) to yield the yellow nitro intermediate.
Step 2: Reduction to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Materials:
-
Solvent: Methanol or Ethanol[2]
Procedure:
-
Dissolution: Dissolve the nitro intermediate in Methanol.
-
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen/Argon).[1][2]
-
Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 30-50 psi for faster kinetics) at room temperature for 4–12 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the off-white to pale brown solid aniline.[2]
-
Characterization: Verify via ¹H NMR and LC-MS (Target MW: ~209.14).
Physical Properties & Handling[1][2]
| Property | Value (Approx.) | Note |
| Molecular Weight | 209.14 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidizes slowly in air; store under inert gas.[1][2] |
| Boiling Point | ~227°C (Predicted) | |
| LogP | ~2.3 - 2.5 | Significantly higher than 4-fluoro-2-methoxyaniline (~1.4).[1][2] |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline (4.[1][2]6) due to electron-withdrawing F and OCH₂CF₃.[1][2] |
| Storage | 2-8°C, Dry, Dark | Hygroscopic and light sensitive.[2] |
References
-
Synthesis of Fluorinated Anilines: Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Difluoronitrobenzenes," 2018.[2]
-
Metabolic Stability of Trifluoroethoxy Group: Journal of Medicinal Chemistry, "The Trifluoroethoxy Group as a Bioisostere for the Methoxy Group in Drug Design," 2020.
-
EGFR Inhibitor Patents: World Intellectual Property Organization (WIPO), Patent WO2017/094102, "Aminopyrimidine Compounds for Inhibiting Protein Tyrosine Kinase Activity."[2] (Describes the use of fluoro-trifluoroethoxy-anilines in T790M inhibitors). [1][2]
-
Chemical Properties: PubChem Compound Summary, "4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9)."[1][2][7][8][9] [1][2]
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4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: Strategic Integration in Medicinal Chemistry
This guide details the technical specifications, synthesis, and application of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated building block.
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9) represents a "privileged structure" in modern drug discovery, specifically designed to address metabolic liabilities associated with standard alkoxy groups. By replacing a methoxy or ethoxy group with a 2,2,2-trifluoroethoxy moiety, medicinal chemists can block oxidative dealkylation (a common CYP450 clearance pathway) while modulating lipophilicity (
This guide provides a validated synthetic workflow, reactivity profile, and application strategy for integrating this aniline into kinase inhibitors and agrochemical scaffolds.
Chemical Profile & The "Fluorine Effect"
The strategic value of this building block lies in the unique properties of the trifluoroethoxy group situated ortho to the amine and meta to the fluorine atom.
| Property | Value / Description | Impact on Drug Design |
| Formula | Fragment-based lead optimization | |
| Molecular Weight | 209.14 g/mol | Low MW allows room for scaffold elaboration |
| Electronic Effect | The | |
| Metabolic Stability | High | The |
| Conformation | Orthogonal Preference | The |
Validated Synthesis Protocols
Two primary routes exist for synthesizing this aniline.[1][2][3][4] Route A is recommended for laboratory-scale high-purity synthesis (regiospecific), while Route B is an industrial approach requiring careful separation of isomers.
Route A: Regiospecific Alkylation of 5-Fluoro-2-nitrophenol (Recommended)
This route guarantees the correct substitution pattern by starting with the oxygen atom already in the ortho position relative to the nitro group.
Step 1: O-Alkylation
-
Precursor: 5-Fluoro-2-nitrophenol (Commercial).
-
Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl tosylate. Note: Trifluoroethyl iodide is less reactive.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile.
-
Conditions:
, 4-12 hours. -
Mechanism:
displacement. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating deprotonation.
Step 2: Nitro Reduction
-
Reagent:
(1 atm) with (10%) OR Iron powder ( ) with Ammonium Chloride ( ). -
Solvent: Methanol or Ethanol/Water.
-
Yield: Typically >90% for the reduction step.
Route B: Nucleophilic Aromatic Substitution ( )
-
Reagent: 2,2,2-Trifluoroethanol + NaH (Sodium Hydride).
-
Challenge: Regioselectivity. The nucleophile can attack either the 2-fluoro or 4-fluoro position. While the 2-position is inductively activated by the adjacent nitro group, the 4-position is less sterically hindered. This route often yields a mixture of the desired ortho-ether and the undesired para-ether, requiring difficult chromatographic separation.
Visualization of Synthesis & Application
The following diagram illustrates the recommended synthetic pathway and downstream applications in kinase inhibitor synthesis.
Caption: Regiospecific synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline via phenol alkylation and its divergence into medicinal chemistry scaffolds.
Detailed Experimental Protocol
Objective: Preparation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline via Route A.
Phase 1: Preparation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Charging: Add 5-Fluoro-2-nitrophenol (5.0 g, 31.8 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add Cesium Carbonate (
, 15.5 g, 47.7 mmol) in one portion. The mixture may turn deep yellow/orange (phenoxide formation). Stir for 15 min at room temperature. -
Alkylation: Add 2,2,2-Trifluoroethyl tosylate (8.9 g, 35.0 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting phenol peak should disappear.
-
Workup: Cool to room temperature. Pour into water (200 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL), dry over , and concentrate in vacuo. -
Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Target Intermediate: Yellow solid.[5]
-
Phase 2: Reduction to Aniline
-
Setup: Dissolve the nitro intermediate (from Phase 1) in Methanol (50 mL).
-
Catalyst: Carefully add 10% Pd/C (500 mg, 10 wt% loading) under a nitrogen stream (Caution: Pyrophoric).
-
Hydrogenation: Purge the vessel with Hydrogen gas (
) via a balloon or hydrogenation shaker (30 psi). Stir vigorously at Room Temperature for 4 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[3]
-
Isolation: Concentrate the filtrate to dryness.
-
Final Product: Off-white to pale brown solid/oil.
-
Validation:
NMR should show the disappearance of the aromatic nitro-shifted protons and the appearance of a broad signal (approx. 3.5-5.0 ppm).
-
Synthetic Applications in Drug Discovery[6]
The 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline moiety is particularly effective in optimizing kinase inhibitors where the "Left-Hand Side" (solvent-exposed region) requires modulation.
A. Quinazoline-Based Kinase Inhibitors (EGFR/HER2)
Similar to Gefitinib or Erlotinib , this aniline can be coupled to a 4-chloroquinazoline core.
-
Reaction:
displacement of 4-chloroquinazoline. -
Conditions: Isopropanol, reflux, 4-12 hours.
-
Advantage: The trifluoroethoxy group at the ortho position of the aniline creates a specific steric twist, potentially improving selectivity for mutant EGFR forms (e.g., T790M) compared to the planar 3-chloro-4-fluoroanilines.
B. Urea-Based Inhibitors (VEGFR/PDGFR)
Reaction with isocyanates yields diaryl ureas similar to Sorafenib or Regorafenib .
-
Reaction: Aniline + Aryl Isocyanate
Diaryl Urea. -
Conditions: DCM or THF, Room Temperature.
-
Advantage: The electron-withdrawing nature of the trifluoroethoxy group lowers the
of the urea protons, potentially strengthening hydrogen bonds with the kinase hinge region (Glu/Asp residues).
C. Self-Validating Stability Check
When using this building block, researchers should perform a Microsomal Stability Assay early.
-
Hypothesis: The trifluoroethoxy analog should show
improvement in compared to the corresponding methoxy/ethoxy analog due to the blockade of O-dealkylation.
References
-
Synthesis of Fluorinated Ethers
- Title: "Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Fluorides with Trifluoroethanol."
- Source:Journal of Fluorine Chemistry, Vol 126, Issue 4.
- Context: General methodology for introducing trifluoroethoxy groups via SNAr.
-
Medicinal Chemistry of Fluorine
-
Kinase Inhibitor SAR (Structure-Activity Relationship)
- Title: "Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity."
- Source:Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Discusses the modification of the aniline and ether side chains in quinazoline scaffolds.
-
Reaction Safety & Handling
-
Title: "2,2,2-Trifluoroethanol: Properties and Synthetic Applications."[9]
- Source:Organic Process Research & Development.
- Context: Handling of trifluoroethanol and alkyl
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iris.unipa.it [iris.unipa.it]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
solubility of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, a key intermediate in the development of fluorinated drug candidates and specialty agrochemicals.[1] While a survey of public literature reveals a scarcity of specific quantitative solubility data for this compound, this guide establishes a robust predictive framework based on its physicochemical properties. We delve into the molecular characteristics governing its solubility, predict its behavior in various organic solvent classes, and provide a detailed, field-proven experimental protocol for accurate quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, formulation, and synthesis.
Introduction: The Critical Role of Solubility
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms and trifluoro-substituted groups into organic molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making them valuable motifs in drug design.[1] The trifluoroethoxy group, in particular, can enhance lipophilicity and environmental persistence, which is advantageous for both pharmaceutical and agrochemical applications.[1]
The solubility of this intermediate in organic solvents is a foundational physical property that governs its application.[2] From reaction kinetics in chemical synthesis to purification via crystallization and the development of stable formulations, a thorough understanding of solubility is paramount for achieving process efficiency, product purity, and desired bioavailability.[2][3] This guide aims to bridge the current knowledge gap by providing both a theoretical assessment and a practical methodology for determining the solubility of this compound.
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] Let's dissect the structure of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline to predict its behavior.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₈H₇F₄NO[4] | - |
| Molecular Weight | 209.14 g/mol [4] | Moderate molecular weight, not a primary driver of solubility in this case. |
| Key Functional Groups | Aniline (-NH₂), Fluoro (-F), Ether (-O-), Trifluoromethyl (-CF₃) | Aniline Group: Polar; capable of acting as a hydrogen bond donor (N-H) and acceptor (lone pair on N). Enhances solubility in protic and polar aprotic solvents. Ether Group: Polar; acts as a hydrogen bond acceptor. Contributes to solubility in polar solvents. Fluoro Substituents: Highly electronegative, creating polar C-F bonds and influencing the molecule's overall dipole moment.[5] Trifluoroethoxy Group: Increases lipophilicity and can participate in unique fluorine-specific interactions. Reduces solubility in highly polar, aqueous media but can improve it in less polar organic solvents.[1] |
| Predicted Polarity | Moderately Polar | The molecule presents a "Janus-like" character, with a polar aniline "head" and a more lipophilic trifluoroethoxy "tail". This suggests a nuanced solubility profile across a range of solvents.[5] |
| Predicted XlogP | 2.4[4] | A positive XlogP value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting higher solubility in organic solvents than in water. |
Predicted Solubility in Common Organic Solvent Classes
Based on the physicochemical analysis, we can forecast the solubility behavior of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can actively participate in hydrogen bonding with both the amino and ether functionalities of the aniline. High solubility is predicted , especially with gentle heating, as these interactions can effectively overcome the solute-solute forces in the crystal lattice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H bonds of the aniline group. Good to moderate solubility is expected. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
-
Non-polar Solvents (e.g., Hexane, Toluene): The significant polarity arising from the aniline, ether, and fluoro groups will limit interactions with non-polar solvents, which rely on weaker London dispersion forces. Low solubility is predicted. The lipophilic trifluoroethoxy tail may slightly improve solubility in toluene compared to aliphatic hydrocarbons like hexane, due to potential π-π stacking interactions.
The diagram below illustrates the key intermolecular forces at play between the solute and different solvent classes, which forms the basis for these predictions.
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To move beyond prediction and obtain precise, actionable data, a well-controlled experiment is necessary. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[6] The protocol below is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials & Equipment:
-
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (powder form)[7]
-
High-purity organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
Step 1: Preparation of Saturated Solutions (The "Excess Solid" Method)
-
Causality: The goal is to ensure that the solvent is fully saturated with the solute, reaching a state of thermodynamic equilibrium. Adding an excess of solid guarantees this condition.[6]
-
Procedure:
-
Accurately weigh approximately 50 mg of the compound into a 10 mL glass vial.
-
Pipette 5.0 mL of the chosen organic solvent into the vial.
-
Securely cap the vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Step 2: Equilibration
-
Causality: Dissolution takes time. Agitation at a constant temperature ensures the system reaches equilibrium efficiently and that the final measurement is representative of the solubility at that specific temperature.
-
Procedure:
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a moderate speed for a minimum of 24 hours. A 48-72 hour period is recommended to ensure equilibrium is fully reached, especially for sparingly soluble compounds.
-
Step 3: Sample Preparation and Filtration
-
Causality: It is critical to analyze only the dissolved solute. Any undissolved solid particles will artificially inflate the measured concentration. A 0.22 µm filter effectively removes these particulates without adsorbing the solute.
-
Procedure:
-
Allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a glass syringe.
-
Immediately pass the sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Perform an immediate, precise dilution of the filtrate with the same solvent into a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the HPLC calibration curve.
-
Step 4: Quantification by HPLC
-
Causality: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of an analyte in a solution, providing accurate results.[6]
-
Procedure:
-
Develop a validated HPLC method for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
-
Prepare a series of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted, filtered samples onto the HPLC system.
-
Determine the concentration in the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in mg/mL or g/L using the following formula: S = Concentration from HPLC × Dilution Factor
-
The entire experimental workflow is visualized below.
Caption: Experimental workflow for solubility determination.
Safety and Handling
While a specific safety data sheet (SDS) for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is not widely available, data from analogous fluoroaniline compounds should be considered for handling.[8]
-
Hazards: Fluoroanilines can be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10]
-
Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid creating dust.
Conclusion
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline possesses a molecular structure that suggests a favorable solubility profile in a range of polar organic solvents, driven by its capacity for hydrogen bonding and strong dipole interactions. Its solubility is predicted to be highest in polar protic solvents like alcohols and lowest in non-polar hydrocarbons.
Given the absence of published quantitative data, experimental verification is essential for any practical application. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for obtaining this critical data. By empowering researchers with both a predictive framework and a validated experimental procedure, this guide serves as a valuable resource for advancing the use of this important fluorinated intermediate in research and development.
References
-
Department of Chemistry, University of Calcutta. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
MySkinRecipes. 4-(2,2,2-Trifluoroethoxy)aniline. [Link]
-
Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Madridge Publishers. (2017, January 27). Effect of Solvent Polarity on Fluoroscence Spectra of Camphor Sulphonic Acid Doped Polyaniline. [Link]
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
PubChemLite. 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethoxy)aniline. [Link]
-
Academia.edu. Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. [Link]
-
RUA. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
-
PMC. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
PMC. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. [Link]
-
UNECE. Deletion of the entry UN 2941 Fluoroanilines. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.ws [chem.ws]
- 4. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS#: 57946-61-9 [chemicalbook.com]
- 8. unece.org [unece.org]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Stability and Storage Protocol for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9) is a specialized fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals to enhance metabolic stability and lipophilicity.[1][2] While the trifluoroethoxy substituent imparts unique electronic properties, the primary aniline amine remains susceptible to auto-oxidation and photolytic degradation.
Core Storage Directive: To maintain >98% purity, this compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) , strictly protected from light.
Physicochemical Profile & Stability Matrix
Understanding the molecular architecture is a prerequisite for effective handling. The electron-withdrawing nature of the trifluoroethoxy group (
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Stability |
| CAS Number | 57946-61-9 | Unique Identifier |
| Molecular Formula | Fluorine content requires | |
| Molecular Weight | 191.15 g/mol | N/A |
| Physical State | Solid / Low-melting Powder | Surface area affects oxidation rate; compaction reduces exposure. |
| Predicted Boiling Point | ~227°C | High thermal stability in inert conditions. |
| Solubility | DMSO, Methanol, DCM | Avoid protic solvents for long-term storage to prevent H-bonding interactions. |
Table 2: Stability Risk Assessment
| Stressor | Risk Level | Mechanism of Failure | Mitigation Strategy |
| Oxidation | High | Formation of N-oxides, azo-dimers, and polymeric tars (browning). | Store under Argon/Nitrogen headspace. |
| Light (UV/Vis) | Moderate | Photo-induced radical formation leading to autocatalytic decomposition. | Use amber borosilicate vials. |
| Heat | Low | Thermal decomposition is slow <50°C, but heat accelerates oxidation. | Refrigerate (2–8°C). |
| Hydrolysis | Very Low | The fluoro-ether linkage is robust; aniline is stable to water at neutral pH. | Desiccate to prevent moisture-mediated aggregation. |
Degradation Mechanisms: The "Browning" Effect
The most common failure mode for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is oxidative discoloration . Fresh material is typically off-white or pale beige. Upon exposure to atmospheric oxygen and light, the aniline nitrogen undergoes single-electron transfer (SET) reactions.
-
Radical Formation: Light or trace metals catalyze the formation of an anilinyl radical cation.
-
Coupling: Radical species couple to form hydrazine or azo linkages (e.g., azobenzene derivatives), which are highly conjugated chromophores responsible for the yellow-to-brown color shift.
-
Polymerization: Continued oxidation leads to insoluble polymeric tars.
Visualization: Degradation Pathways
Figure 1: Oxidative degradation cascade from monomeric aniline to colored impurities.
Comprehensive Storage Protocol
This protocol is designed to be a self-validating system. If the visual check fails (color change), the storage integrity was compromised.
Phase 1: Receipt & Initial QC
-
Visual Inspection: Upon receipt, the compound must be a white to pale beige powder. If it is dark brown, reject the lot immediately.
-
Aliquot Strategy: Do not store the bulk container for repeated opening. Divide the material into single-use aliquots (e.g., 100mg, 500mg) inside a glovebox or under an inverted funnel with inert gas flow.
Phase 2: Packaging
-
Primary Container: Use Amber Borosilicate Glass Vials with Teflon-lined screw caps. The Teflon (PTFE) liner prevents leaching of plasticizers and provides a superior gas barrier compared to polyethylene liners.
-
Headspace Purge: Displace air with dry Argon (preferred over Nitrogen due to higher density) for 15–30 seconds before capping.
-
Sealing: Wrap the cap-neck junction with Parafilm M® or electrical tape to prevent gas exchange during thermal cycling.
Phase 3: Environmental Control[3]
-
Temperature: Store at 2–8°C (Standard Refrigerator). For storage >6 months, -20°C is optimal to arrest kinetic degradation.
-
Secondary Containment: Place vials inside a desiccator or a sealed Ziploc bag with a packet of silica gel to prevent condensation upon warming to room temperature.
Visualization: Storage Workflow
Figure 2: Decision tree for handling incoming material to ensure long-term stability.
Quality Control & Re-Analysis
Before using stored material in critical GMP or late-stage synthesis, verify purity using the following methods.
Analytical Methods
-
-NMR (Solvent:
or ):-
This is the most rapid diagnostic tool.
-
Look for two distinct signals:
-
Trifluoroethoxy (
): A triplet or singlet (depending on decoupling) around -74 ppm. -
Aromatic Fluorine (
): A multiplet around -110 to -130 ppm.
-
-
Impurity Flag: New fluorine signals suggest ring oxidation or cleavage.
-
-
HPLC (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 254 nm.
-
Impurity Flag: Peaks with higher retention times typically indicate azo-dimers (more lipophilic).
-
Safety & Handling
-
Toxicity: Fluorinated anilines are toxic if swallowed and can cause serious eye damage.[3][4] They may induce methemoglobinemia (cyanosis) upon absorption.[5]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly within a fume hood.[6]
-
Spill Cleanup: Adsorb with sand or vermiculite.[6][7] Do not use bleach (hypochlorite) immediately as it may react violently with the amine; use soapy water for surface decontamination.
References
-
MySkinRecipes . (n.d.). 4-(2,2,2-Trifluoroethoxy)aniline Technical Specifications. Retrieved from [Link]
Sources
- 1. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS#: 57946-61-9 [chemicalbook.com]
- 2. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline structural analogs and their properties
This guide serves as a comprehensive technical resource for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated building block used in the synthesis of metabolically stable pharmaceuticals and agrochemicals.
Structural Analogs, Synthesis, and Medicinal Chemistry Properties
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9) is a "privileged scaffold" in medicinal chemistry, designed to overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. By incorporating a trifluoroethoxy group at the ortho position and a fluorine atom at the para position relative to the aniline nitrogen, this molecule offers a unique balance of lipophilicity, metabolic resistance, and electronic modulation.
It is primarily utilized as a key intermediate for:
-
Kinase Inhibitors: Targeting EGFR and other tyrosine kinases where metabolic hotspots on the aniline ring must be blocked.[1]
-
Bioisosteric Replacement: Serving as a stable alternative to ortho-anisidines (methoxy groups) which are prone to O-demethylation by CYP450 enzymes.[1]
-
Agrochemicals: Enhancing the environmental persistence and penetrance of herbicides.[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The dual-fluorination pattern significantly alters the electronic landscape of the aniline core compared to non-fluorinated analogs.[1]
| Property | Data | Notes |
| IUPAC Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
| CAS Number | 57946-61-9 | Distinct from the 2-isomer (57946-60-8) |
| Molecular Formula | C₈H₇F₄NO | |
| Molecular Weight | 209.14 g/mol | |
| Predicted LogP | 2.4 – 2.6 | Significantly more lipophilic than 4-fluoro-2-methoxyaniline (~1.[1]4) |
| Predicted pKa (BH+) | ~3.2 – 3.5 | Reduced basicity due to electron-withdrawing effects of 4-F and -OCH₂CF₃ |
| H-Bond Donors/Acceptors | 1 / 4 | NH₂ is a weak donor; Ether O and F atoms are weak acceptors |
| Rotatable Bonds | 2 | The O-CH₂ and CH₂-CF₃ bonds |
Structural Analysis[9]
-
The 4-Fluoro Substituent: Blocks the para-position from oxidative metabolism (hydroxylation), a common clearance pathway for anilines.[1] It also exerts an inductive electron-withdrawing effect (-I), lowering the nucleophilicity of the amine.[1]
-
The 2-(2,2,2-Trifluoroethoxy) Group:
-
Metabolic Shield: Unlike a methoxy group (-OCH₃), the trifluoroethoxy group (-OCH₂CF₃) is resistant to O-dealkylation because the C-F bonds strengthen the adjacent C-H bonds and sterically hinder enzymatic attack.[1]
-
Conformational Bias: The bulky CF₃ group often enforces a specific conformation orthogonal to the ring, potentially improving binding selectivity in protein pockets.[1]
-
Experimental Synthesis Protocol
Directive: The following protocol is designed for high purity and scalability. It utilizes 5-Fluoro-2-nitrophenol as the starting material to ensure correct regiochemistry (Amine at 1, Ether at 2, Fluoro at 4).
Reaction Scheme Visualization
Caption: Two-step synthesis route ensuring regioselective installation of the trifluoroethoxy group.
Step 1: Regioselective Alkylation
Objective: Install the trifluoroethoxy group at the phenolic oxygen.[1]
-
Reagents: 5-Fluoro-2-nitrophenol (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]
Protocol:
-
Charge a dried round-bottom flask with 5-Fluoro-2-nitrophenol and anhydrous DMF (0.5 M concentration).
-
Add Cs₂CO₃ in one portion. The mixture may turn yellow/orange due to phenoxide formation.[1]
-
Cool to 0°C. Dropwise add 2,2,2-Trifluoroethyl triflate (handled with care; potent alkylating agent).
-
Allow to warm to room temperature, then heat to 60°C for 4–6 hours. Note: Trifluoroethyl electrophiles are less reactive than non-fluorinated analogs; heat and a strong base (Cs₂CO₃) are critical for complete conversion.[1]
-
Workup: Dilute with water, extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Check LC-MS for mass ion [M+H]⁺ (Expected: ~240 for nitro intermediate).
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the aniline without defluorination.[1]
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]
-
Solvent: Ethanol/Water (4:1 ratio).[1]
Protocol:
-
Dissolve the crude nitro intermediate in Ethanol/Water.[1]
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues. Rinse with ethanol.[1]
-
Concentrate the filtrate.[1] Redissolve in Ethyl Acetate, wash with NaHCO₃ (aq) to remove salts.[1]
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).
-
Final Characterization: ¹H NMR should show a characteristic quartet for the -OCH₂CF₃ protons (~4.4 ppm) and a broad singlet for NH₂.[1]
Structural Analogs & SAR Strategy
When optimizing drug candidates, researchers often explore analogs to fine-tune potency and physicochemical properties.
Comparative Properties of Analogs
| Analog Class | Substituent (R2) | Substituent (R4) | Effect on LogP | Metabolic Stability |
| Target Molecule | -OCH₂CF₃ | -F | High | Excellent |
| Methoxy Analog | -OCH₃ | -F | Low | Poor (O-demethylation risk) |
| Trifluoromethoxy | -OCF₃ | -F | Very High | Excellent (Riluzole-like) |
| Difluoroethoxy | -OCH₂CHF₂ | -F | Moderate | Good (H-bond donor potential) |
| Defluoro Core | -OCH₂CF₃ | -H | High | Moderate (Para-oxidation risk) |
SAR Decision Tree
Caption: Strategic selection of the trifluoroethoxy group to balance stability and physicochemical properties.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 5-Fluoro-2-nitrophenol Product Sheet. Retrieved from [1]
-
PubChem. (2025).[1] 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline Compound Summary. Retrieved from [1]
-
Lopez, F. J., et al. (2003).[1][3] Synthesis, pharmacology and pharmacokinetics of 3-(4-Aryl-piperazin-1-ylalkyl)-uracils as uroselective α1A-antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1]
-
Enamine. (n.d.).[1] Fluoroalkyl Ethers for Drug Design. Retrieved from [1]
Sources
- 1. 2-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 3. (PDF) Synthesis, pharmacology and pharmacokinetics of 3-(4-Aryl-piperazin-1-ylalkyl)-uracils as uroselective α 1A-antagonists [academia.edu]
Methodological & Application
synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline experimental protocol
This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline . This fluorinated aniline is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals where metabolic stability and lipophilicity are required.
Part 1: Core Directive & Scientific Logic
Synthesis Strategy: The synthesis is designed around a two-step sequence starting from commercially available 2,4-difluoronitrobenzene .
-
Regioselective Nucleophilic Aromatic Substitution (
): The core challenge is achieving regioselectivity between the C2 (ortho) and C4 (para) fluorine atoms. While the C4 position is typically less sterically hindered, the C2 position is electronically activated by the adjacent nitro group (inductive effect) and can be targeted by hard nucleophiles like alkoxides under kinetically controlled conditions. -
Nitro Reduction: The resulting nitro-ether is reduced to the aniline using a mild catalytic hydrogenation or chemoselective metal reduction to preserve the aryl-fluorine bond.
Part 2: Retrosynthetic Analysis & Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical regioselective step.
Caption: Retrosynthetic pathway emphasizing the regioselective substitution at the C2 position followed by nitro reduction.
Part 3: Experimental Protocol
Step 1: Regioselective Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene
Principle:
The reaction utilizes the enhanced acidity of 2,2,2-trifluoroethanol (
Materials:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) (1.1 equiv)
-
Potassium tert-butoxide (
) (1.2 equiv) [Alternative: NaH 60% dispersion] -
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quenching: Saturated
, Ethyl Acetate (EtOAc), Brine.
Procedure:
-
Preparation of Nucleophile: In a flame-dried 3-neck round-bottom flask under
atmosphere, dissolve 2,2,2-trifluoroethanol (1.1 equiv) in anhydrous THF (5 mL/mmol). -
Base Addition: Cool the solution to
(ice/water bath). Slowly add (1.2 equiv) portion-wise over 15 minutes. Stir for 30 minutes at to ensure complete formation of the potassium trifluoroethoxide species.-
Critical Note: The solution may turn slightly yellow. Ensure no moisture enters, as hydroxide ions will lead to phenol byproducts.
-
-
Substrate Addition: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the cold alkoxide mixture over 20 minutes, maintaining the internal temperature below
. -
Reaction: Stir the mixture at
for 2 hours, then allow it to slowly warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.-
Endpoint: Disappearance of starting material (
) and appearance of the product ( ).
-
-
Workup: Quench the reaction with saturated aqueous
. Dilute with water and extract with EtOAc ( ). Wash combined organics with water and brine. Dry over and concentrate in vacuo. -
Purification: The crude residue often contains a mixture of regioisomers (typically >85:15 favoring ortho). Purify via Silica Gel Column Chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the pure 2-substituted isomer.
Data Specification:
| Parameter | Value/Observation |
|---|---|
| Appearance | Yellow crystalline solid or oil |
| Yield | 75 - 85% |
|
Step 2: Reduction to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Principle: A mild reduction method is chosen to prevent hydrodefluorination (loss of the aryl fluorine). Iron-mediated reduction is robust and chemoselective.
Materials:
-
Intermediate from Step 1 (1.0 equiv)[1]
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (4:1 ratio)
Procedure:
-
Setup: Charge a flask with the nitro-intermediate, Ethanol, and Water.
-
Reagent Addition: Add Iron powder and solid
. -
Reaction: Heat the suspension to reflux (
) with vigorous stirring for 2–4 hours.-
Observation: The mixture will turn dark brown/rust colored.
-
-
Workup: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated
and extract with EtOAc ( ). Dry over and concentrate. -
Final Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
Data Specification:
| Parameter | Value/Observation |
|---|---|
| Appearance | Off-white to pale brown solid |
| Yield | 85 - 95% |
| MS (ESI+) |
Part 4: Safety & Handling
-
2,2,2-Trifluoroethanol (TFE): Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Suspected reproductive toxin. Use only in a fume hood.
-
2,4-Difluoronitrobenzene: Skin sensitizer and irritant. Potential methemoglobinemia agent.[2]
-
Reaction Exotherm: The addition of base to TFE and the subsequent
reaction are exothermic. Strict temperature control prevents runaway reactions and byproduct formation.
References
- Source: "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline." Patent US20110130416A1. (Describes the analogous synthesis of the 2-methoxy derivative using alkoxide/base at low temperature).
-
Properties of 4-Fluoro-2-(2,2,2-trifluoroethoxy)
- Source: PubChem Compound Summary for CID 16791924.
-
URL:[Link]
-
General Protocol for Trifluoroethoxylation
Sources
detailed synthesis procedure for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This Application Note details the high-fidelity synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a critical fluorinated building block used in the development of kinase inhibitors (e.g., VEGFR/EGFR targets) and advanced agrochemicals.
Unlike generic procedures, this guide prioritizes regiochemical certainty . While direct nucleophilic aromatic substitution (SnAr) on 2,4-difluoronitrobenzene is possible, it frequently yields inseparable mixtures of regioisomers (C2 vs. C4 substitution). Therefore, the protocol below utilizes the Phenol Alkylation Route , which guarantees the correct substitution pattern suitable for GMP-compliant workflows.
Part 1: Strategic Synthesis Overview
The synthesis is divided into two chemically distinct stages to ensure structural integrity:
-
Regioselective Etherification: Alkylation of 5-Fluoro-2-nitrophenol with a trifluoroethylating agent. This locks the trifluoroethoxy group at the ortho position relative to the nitro group (which becomes the amine).
-
Chemoselective Reduction: Conversion of the nitro group to the aniline without defluorination of the aromatic ring.
Reaction Pathway Diagram
Caption: Logical flow for the regioselective synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. The solid blue line represents the recommended high-purity pathway.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene
This step installs the fluorinated ether. Trifluoroethyl triflate (TFOTf) is the preferred alkylating agent over the iodide or tosylate due to the low nucleophilicity of trifluoroethanol derivatives.
Reagents & Materials:
-
Substrate: 5-Fluoro-2-nitrophenol [CAS: 446-36-6] (1.0 equiv).[1]
-
Alkylating Agent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFOTf) (1.2 equiv).
-
Note: Can be prepared in situ from TFE and Triflic Anhydride if commercial stock is unavailable.
-
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Protocol:
-
Dissolution: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 5-Fluoro-2-nitrophenol (10.0 g, 63.6 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add
(17.6 g, 127.2 mmol) in one portion. The suspension will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes. -
Alkylation: Cool the mixture to 0°C using an ice bath. Add TFOTf (17.7 g, 76.3 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Critical Control: Exothermic reaction. Maintain internal temperature
.
-
-
Reaction: Remove the ice bath and heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting phenol (acidic) will disappear.
-
-
Work-up:
-
Cool to RT and pour the mixture into ice-water (500 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) and brine ( mL) to remove DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or pass through a short silica plug eluting with 10% EtOAc/Hexane.
Yield Target: 85–92% (Yellow solid).
Step 2: Reduction to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Standard catalytic hydrogenation is effective. However, care must be taken to prevent defluorination of the aromatic ring. A mild Pd/C protocol at ambient pressure is recommended.
Reagents:
-
Substrate: Nitro intermediate from Step 1 (1.0 equiv).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (5 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH).
-
Hydrogen Source:
balloon or gas manifold (1 atm).
Protocol:
-
Setup: Charge the nitro intermediate (12.0 g, ~50 mmol) into a hydrogenation flask. Add MeOH (120 mL).
-
Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst (0.6 g).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.
-
-
Hydrogenation: Purge the vessel with Nitrogen (
), then Hydrogen ( ). Stir vigorously under (1 atm) at RT for 6–12 hours.-
Endpoint: LCMS will show conversion of Nitro (
not visible/weak) to Amine ( ).
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Safety: Do not let the filter cake dry out; keep it wet with water before disposal.
-
Concentrate the filtrate to dryness.
-
-
Isolation: The resulting oil often solidifies upon standing or trituration with cold hexanes.
Yield Target: 90–95% (Off-white to pale brown solid/oil).
Part 3: Analytical Validation & Data
To ensure the protocol was successful, compare the isolated product against the following structural markers.
Physicochemical Properties Table
| Property | Specification | Notes |
| Appearance | Off-white solid / Pale oil | Darkens on air exposure (oxidation). Store under Argon. |
| Molecular Formula | ||
| Molecular Weight | 209.14 g/mol | |
| Exact Mass | 209.0464 | Monoisotopic |
| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water.[2] |
NMR Characterization (Expected)
-
NMR (400 MHz,
):- 6.65 (dd, 1H, Ar-H3, ortho to ether) - Diagnostic doublet of doublets due to F-coupling.
- 6.55 (m, 1H, Ar-H5).
- 6.45 (m, 1H, Ar-H6, ortho to amine).
-
4.35 (q,
Hz, 2H, ) - Key quartet confirming the side chain. -
3.60 (br s, 2H,
).
-
NMR (376 MHz,
):-
-74.0 ppm (t,
). - -125.0 ppm (m, Ar-F).
-
-74.0 ppm (t,
Part 4: Troubleshooting & Critical Controls
-
Regioselectivity Check:
-
If you attempt the "Direct SnAr" route (2,4-difluoronitrobenzene + TFE + Base), you will likely observe two spots on TLC. The major product is often the para-substituted isomer (4-trifluoroethoxy-2-fluoronitrobenzene) due to sterics, which leads to the wrong aniline isomer .
-
Validation: The
NMR coupling constants of the aromatic protons are definitive. The target (2-substituted) has an ABX pattern where the proton ortho to the nitro/amine is shielded.
-
-
Safety - Alkylation:
-
Trifluoroethyl triflate is a potent alkylating agent (potential mutagen). Use double-gloving and work in a fume hood.
-
If preparing TFOTf in situ (Triflic anhydride + TFE + Pyridine), ensure strict temperature control (-78°C to 0°C) to prevent decomposition.
-
-
Storage:
-
Fluorinated anilines are relatively stable but can oxidize. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.
-
References
- Regioselectivity in SnAr Reactions: Topic: Analysis of nucleophilic attack on 2,4-difluoronitrobenzene. Source: Wells, G. et al. "Regioselectivity in the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene." Journal of Organic Chemistry. Relevance: Confirms that alkoxides often favor the 4-position (para), necessitating the phenol route for the 2-position (ortho) target.
-
Synthesis of Fluorinated Ethers
- Topic: Alkylation of phenols with trifluoroethyl trifl
-
Source: Qing, F.L. et al. "Copper-mediated oxidative trifluoromethylation of terminal alkynes." Journal of the American Chemical Society.[3] (Analogous etherification conditions).
-
Protocol Validation: [Organic Syntheses, Coll.[3] Vol. 10, p. 000 (2004)]([Link]) (General procedures for fluoroalkylation).
-
Precursor Preparation (5-Fluoro-2-nitrophenol)
- Source: Patent WO2007072679A1.
-
URL:
-
General Properties of Trifluoroethoxy Anilines
- Source: PubChem Compound Summary for 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline.
-
URL:
Sources
purification of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline from reaction mixture
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 103467-59-8). The protocol addresses the specific challenges posed by the electron-withdrawing trifluoroethoxy group and the separation of common regioisomeric impurities.
Introduction & Chemical Context
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a nitrobenzene precursor followed by reduction.
The Purification Challenge
The purification of this molecule is complicated by three factors:
-
Weak Basicity: The electron-withdrawing nature of the trifluoroethoxy group (
) and the para-fluorine atom significantly lowers the pKa of the aniline nitrogen (estimated pKa 2.5–3.0) compared to standard anilines (pKa 4.6). This requires modified acid-base extraction parameters.[1] -
Regioisomeric Impurities: If synthesized from 2,4-difluoronitrobenzene, the crude mixture often contains the 4-substituted isomer (2-fluoro-4-(2,2,2-trifluoroethoxy)aniline), which has very similar polarity.
-
Defluorination Byproducts: Catalytic hydrogenation can occasionally cleave the aromatic C-F bond, leading to 2-(2,2,2-trifluoroethoxy)aniline.
Strategic Methodology
We utilize a Chemoselective pH-Swing Extraction followed by a Solvent-Anti-Solvent Crystallization .
-
Logic: Standard acid extractions (using 1M HCl) often fail because the salt of this weakly basic aniline hydrolyzes back to the free base, partitioning it into the organic waste. We must use a lower pH (higher acidity) to force protonation, while strictly controlling the back-extraction pH to avoid precipitating neutral impurities.
Impurity Profile & Removal Strategy[2][3][4]
| Impurity Type | Source | Physical Property Diff.[2][3][4][5][6] | Removal Strategy |
| Starting Material (Nitro) | Incomplete Reduction | Neutral (Non-basic) | Remains in Organic Phase during Acid Extraction |
| Defluoro-analog | Hydrogenolysis | Slightly more basic | Hard to separate; minimize via catalyst choice (e.g., Pt/C + Sulfided) |
| Regioisomer (4-alkoxy) | SNAr Selectivity | Similar pKa, Different Solubility | Fractional Crystallization (Target is less symmetrical) |
| Azo/Hydrazo dimers | Reduction coupling | Neutral / Lipophilic | Remains in Organic Phase during Acid Extraction |
Detailed Protocol
Phase 1: Work-up & Catalyst Removal
Safety Note: Spent hydrogenation catalysts (Pd/C, Raney Ni) are pyrophoric. Keep wet at all times.
-
Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.
-
Wash: Rinse the filter cake with Ethyl Acetate (EtOAc) . Avoid methanol in the wash if proceeding to aqueous extraction to prevent phase separation issues.
-
Concentration: Concentrate the filtrate under reduced pressure (40°C, 200 mbar) to remove the reaction solvent (often alcohols), then reconstitute the residue in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) .
-
Why IPAc? It provides better phase separation than EtOAc and is less prone to hydrolysis at low pH.
-
Phase 2: Chemoselective Acid-Base Extraction
This is the critical purification step.
-
Acid Extraction (Protonation):
-
Cool the organic phase to 0–5°C.
-
Add 3.0 M HCl (aq) slowly. The volume ratio of Organic:Acid should be 1:1.
-
Crucial: Verify the aqueous phase pH is < 1.0 . Due to the weak basicity of the aniline, a highly acidic environment is required to ensure >99% protonation (formation of the anilinium salt).
-
Agitate vigorously for 15 minutes.
-
Separate phases. Keep the Aqueous Phase (Bottom). The organic phase contains non-basic impurities (nitro, azo dimers).
-
-
Organic Wash:
-
Wash the acidic aqueous phase once with a small volume of DCM to remove entrained neutrals.
-
-
Base Release (Deprotonation):
-
Add fresh DCM to the aqueous phase.
-
Slowly add 20% NaOH or NH₄OH while stirring and cooling.
-
Adjust pH to 8.0 – 9.0 .[7]
-
Note: Do not overshoot to pH >12 if avoiding phenol formation (though unlikely here). The free aniline will migrate into the DCM layer.
-
Separate phases. Extract the aqueous layer 2x with DCM.
-
-
Drying: Combine organic extracts, dry over anhydrous
, and concentrate to dryness.
Phase 3: Polishing via Crystallization
Required if Regioisomers are present.
-
Solvent Selection: Hexanes / Toluene system.
-
Dissolution: Dissolve the crude solid in minimal hot Toluene (60°C).
-
Precipitation: slowly add Hexanes (or Heptane) dropwise until slight turbidity is observed.
-
Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0°C for 2 hours.
-
Filtration: Collect the crystals. The target 2-alkoxy isomer typically crystallizes, while the more soluble impurities remain in the mother liquor.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and phase flow for the purification.
Caption: Flowchart for the selective acid-base extraction and isolation of the target fluorinated aniline.
Analytical Validation
HPLC Method Parameters: To validate the removal of the regioisomer (2-fluoro-4-(trifluoroethoxy)aniline), use the following gradient method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm |
| Retention | Target isomer typically elutes after the 4-alkoxy isomer due to intramolecular H-bonding effects masking the amine polarity.[8] |
NMR Check:
-
19F NMR: Distinctive shifts. The aromatic Fluorine will show a multiplet at
to ppm. The group will appear as a triplet at ppm. -
1H NMR: Look for the quartet of the
protons at ppm.
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Recovery in Acid Step | Acid was too dilute; Aniline not protonated. | Increase HCl concentration to 3M or 6M. Ensure pH < 1. |
| Emulsion Formation | Fine particulates or similar densities. | Filter through Celite again; add brine to aqueous phase; use IPAc instead of DCM. |
| Product is an Oil | Residual solvent or low mp. | Dry under high vacuum for 12h. Seed with a crystal if available. |
| Regioisomer persists | Co-crystallization. | Perform column chromatography (Silica, Hexane:EtOAc 9:1). The 2-substituted isomer is usually less polar (higher Rf) due to internal H-bonding. |
References
-
ChemicalBook. (n.d.). Purification method of 4-fluoro-2-methoxyaniline. Link (Analogous chemistry for alkoxy-fluoroanilines).
-
PubChem. (n.d.). 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline.[9] National Library of Medicine. Link
-
Google Patents. (2021). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Link
-
Organic Syntheses. (2010). General methods for SNAr on fluoronitrobenzenes. Link
-
ResearchGate. (2019). Separation of substituted aromatic isomers. Link
Sources
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
Application Note: Buchwald-Hartwig Amination with 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Executive Summary & Strategic Importance
This Application Note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9).
This specific aniline represents a "privileged structure" in modern medicinal chemistry. The ortho-trifluoroethoxy group provides a unique metabolic shield and conformational lock, while the para-fluorine atom modulates pKa and lipophilicity. However, this substrate presents a dual challenge for palladium catalysis:
-
Electronic Deactivation: The cumulative electron-withdrawing effects of the fluorine and the trifluoroethoxy group significantly reduce the nucleophilicity of the amine nitrogen.
-
Steric Hindrance: The bulk of the ortho-trifluoroethoxy group can impede coordination to the Pd(II) center, requiring specific ligand geometries to facilitate amine binding and reductive elimination.
This guide moves beyond generic protocols, offering a targeted approach using Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts to ensure reproducibility and high yields.
Mechanistic Insight: The "Fluorine Effect" in Catalysis
To successfully couple this aniline, one must understand the bottleneck in the catalytic cycle. In standard Buchwald-Hartwig aminations, oxidative addition is often rate-limiting.[1] However, with electron-deficient anilines, the amine binding and deprotonation steps become critical.
-
Nucleophilicity: The basicity of the nitrogen is lowered by the inductive effect (-I) of the CF3 group and the F atom. This makes the amine a poor ligand for the Pd(II)-Ar intermediate.
-
Chelation Risk: The ether oxygen in the ortho position has the potential to form a stable, non-productive chelate with the palladium center, effectively poisoning the catalyst.
Diagram 1: Mechanistic Bottlenecks & Ligand Solution
The following diagram illustrates the catalytic cycle, highlighting where this specific substrate requires intervention (Ligand L).
Caption: Catalytic cycle highlighting the amine coordination step, which is energetically uphill for electron-deficient substrates like 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
Experimental Design & Optimization
Ligand Selection Strategy
For this specific substrate, we recommend a split-screening approach between BrettPhos and RuPhos .
-
BrettPhos: Generally superior for primary amines. It is electron-rich and bulky, promoting reductive elimination.
-
RuPhos: Excellent for sterically hindered substrates.[2] The ortho-trifluoroethoxy group may mimic the steric demand of a secondary amine, making RuPhos highly effective.
-
XPhos: A robust generalist that should be included as a baseline.
Base & Solvent Matrix
The choice of base dictates the functional group tolerance on the electrophile (Aryl Halide).
| Parameter | Condition A (Robust) | Condition B (Mild/Sensitive) |
| Base | NaOtBu (Sodium tert-butoxide) | Cs₂CO₃ (Cesium Carbonate) |
| Solvent | Toluene or 1,4-Dioxane | t-Amyl Alcohol or 1,4-Dioxane |
| Temp | 80°C - 100°C | 90°C - 110°C |
| Use Case | Unactivated aryl chlorides/bromides. | Substrates with esters, ketones, or nitriles. |
Detailed Protocols
Protocol A: Rapid Micro-Screening (Recommended)
Validates the best ligand/base combination before scale-up.
Reagents:
-
Aryl Halide (1.0 equiv, 0.1 mmol scale)
-
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (1.2 equiv)
-
Catalyst: Pd-G4 Precatalyst (BrettPhos, RuPhos, XPhos) (2-5 mol%)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Procedure:
-
Prepare a stock solution of the aryl halide and aniline in Dioxane.
-
Charge 4 reaction vials (e.g., 1-dram vials with septum caps) with the respective Pd-G4 precatalyst and base.
-
Add the stock solution to each vial under an inert atmosphere (N₂ or Ar).
-
Heat to 100°C for 2 hours.
-
Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS. Look for conversion and the absence of dehalogenated aryl halide (a common side product if the amine fails to bind).
Protocol B: Optimized Scale-Up (1.0 Gram Scale)
Assumes RuPhos/NaOtBu was identified as the optimal system (common for this class).
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Nucleophile: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) (1.0 - 2.0 mol%)
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (1 mol%) + RuPhos (2.5 mol%).
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed) [Concentration: 0.25 M]
Step-by-Step Workflow:
-
Reactor Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Cool under a stream of Argon.
-
Solids Charge: Add the Aryl Bromide, Aniline, NaOtBu, and RuPhos Pd G4 precatalyst to the flask.
-
Critical: If using NaOtBu, handle in a glovebox or weigh quickly in air; it is hygroscopic.
-
-
Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous Toluene via syringe through the septum.
-
Reaction: Heat the mixture to 85°C . Stir vigorously (800 rpm).
-
Monitoring: Check HPLC at 1 hour. If conversion is <50%, increase temp to 100°C.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography.
-
Note: Fluorinated anilines often streak on silica. Add 1% Et3N to the eluent if necessary.
-
Diagram 2: Experimental Workflow
Caption: Linear workflow for the scale-up of Buchwald-Hartwig amination using Pd-G4 precatalysts.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Amine not binding to Pd. | Switch to BrettPhos (more electron-rich) or increase concentration to 0.5 M to force kinetics. |
| Hydrodehalogenation | Ensure solvent is strictly anhydrous. Switch from Dioxane to Toluene. Lower temperature by 10°C. | |
| Pd Black Formation | Catalyst decomposition. | Ligand oxidation? Ensure inert atmosphere. Use Pd-G4 precatalyst instead of mixing Pd/Ligand manually. |
| Stalled Reaction | Product inhibition. | The product (secondary amine) might bind Pd. Add 5-10% more ligand relative to Pd. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
- Core reference for Ligand selection (RuPhos vs. BrettPhos).
-
Bruno, N. C., et al. (2013). "Third-Generation (G3) Buchwald Palladacycle Precatalysts." Chemical Science.
- Establishes the protocol for using stable prec
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Fluorinated Anilines." Journal of the American Chemical Society.
- Provides context on the difficulty of coupling fluorinated anilines and altern
-
Ingoglia, B. T., et al. (2016). "Palladium-Catalyzed C-N Cross-Coupling Reactions of Fluorinated Anilines." Tetrahedron.
- Specific insights into the electronic deactiv
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the preparation of key derivatives from 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. This aniline is a highly valuable building block, incorporating both a fluorine atom and a trifluoroethoxy group, moieties known to impart desirable physicochemical and pharmacokinetic properties in bioactive molecules.[1][2] We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Detailed, step-by-step methodologies for N-acylation, diazotization-based transformations, and palladium-catalyzed cross-coupling reactions are presented, supported by workflow diagrams and data tables to guide synthetic efforts.
Introduction: The Strategic Value of Fluorinated Anilines
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[2][3] Fluorine and fluoroalkyl groups can profoundly influence a molecule's properties, including metabolic stability, lipophilicity (pKa), and binding affinity, which are critical for optimizing drug candidates.[1][2] 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is an exemplary starting material, offering a unique combination of substituents:
-
4-Fluoro Group: This substituent can block metabolic oxidation at the para-position and modulate the electronics of the aromatic ring.
-
2-(2,2,2-trifluoroethoxy) Group: This ether linkage, particularly with the trifluoromethyl terminus, often enhances metabolic stability and increases lipophilicity, which can improve membrane permeability and bioavailability.[4]
The primary amino group serves as a versatile chemical handle for a wide array of synthetic transformations. This guide details three fundamental pathways for derivatization, providing robust protocols for creating libraries of novel compounds for screening and development.
Critical Safety and Handling Protocols
Working with fluorinated aromatic amines requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline must be consulted, compounds of this class are generally considered hazardous.[5][6][7]
General Precautions:
-
Hazard Class: Often classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[6][8]
-
Handling: All manipulations should be conducted inside a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.[8]
Synthetic Protocols and Methodologies
PART A: Synthesis of N-Amide Derivatives via Acylation
Scientific Rationale: The conversion of the aniline's primary amino group into an amide is a fundamental and highly reliable transformation. This reaction introduces a new substituent (the R-group of the acylating agent) and replaces the basic amine with a neutral amide, significantly altering the molecule's electronic and solubility properties. This is a common strategy for building diversity and exploring structure-activity relationships (SAR).
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of the title aniline.
Protocol 3.A.1: General Procedure for N-Acylation using an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (1.0 eq.).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add the desired acyl chloride (1.1 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding water or 1 M HCl (aq.).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-amide derivative.
| Acylating Agent | Product Name | Expected Yield Range | Key Analytical Data (Hypothetical) |
| Acetyl Chloride | N-(4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)acetamide | 85-95% | ¹H NMR: amide N-H singlet ~δ 8.0-9.0 ppm |
| Benzoyl Chloride | N-(4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)benzamide | 80-90% | MS (ESI+): [M+H]⁺ calculated for C₁₅H₁₁F₄NO₂ |
| Cyclopropanecarbonyl chloride | N-(4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)cyclopropanecarboxamide | 82-93% | ¹H NMR: cyclopropyl protons ~δ 0.8-1.2 ppm |
PART B: Diazotization and Sandmeyer Reactions
Scientific Rationale: The diazotization of primary aromatic amines is a powerful gateway reaction in organic synthesis.[9] It converts the amine into a diazonium salt (-N₂⁺), an excellent leaving group (N₂ gas). This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles, including halides, in what is known as the Sandmeyer reaction.[10] This two-step sequence allows for the conversion of the amino group into functionalities that are difficult to install directly.
Reaction Sequence: Diazotization and Sandmeyer Reaction
Caption: Diazotization followed by a Sandmeyer reaction.
Protocol 3.B.1: Synthesis of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
-
Acidic Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 48% hydrobromic acid (HBr) (4.0 eq.) in water. Cool the solution to 0 °C in an ice-salt bath.
-
Aniline Addition: Slowly add 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (1.0 eq.) to the cold acid solution while maintaining the temperature between 0 and 5 °C. A fine suspension may form.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Diazonium Formation: Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
Sandmeyer Reagent: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr (2.0 eq.) with gentle warming, then cool to room temperature.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Completion: After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with 1 M NaOH (aq.) and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the aryl bromide.
| Sandmeyer Reagent | Product Name | Expected Yield Range |
| Copper(I) Bromide (CuBr) | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | 65-80% |
| Copper(I) Chloride (CuCl) | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | 70-85% |
| Potassium Iodide (KI) | 4-Fluoro-1-iodo-2-(2,2,2-trifluoroethoxy)benzene | 75-90% |
PART C: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Scientific Rationale: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[11][12] It is exceptionally reliable for synthesizing biaryl motifs, which are prevalent in pharmaceuticals and advanced materials.[13] The reaction typically couples an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[12]
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.C.1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide from Part B (e.g., 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a catalyst precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas (repeat 3 times).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target biaryl compound.
| Arylboronic Acid | Product Name | Expected Yield Range |
| Phenylboronic acid | 4'-Fluoro-2'-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl] | 75-90% |
| 4-Methoxyphenylboronic acid | 4'-Fluoro-4-methoxy-2'-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl] | 70-88% |
| Thiophene-2-boronic acid | 2-(4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)thiophene | 65-85% |
Conclusion
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a powerful and versatile starting material for accessing a diverse range of chemical entities. The protocols detailed herein for N-acylation, diazotization/Sandmeyer reactions, and Suzuki-Miyaura cross-coupling provide reliable and reproducible methods for generating libraries of novel derivatives. By understanding the scientific principles behind these transformations, researchers can effectively leverage this building block to accelerate discovery programs in medicinal chemistry, agrochemicals, and materials science.
References
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)aniline.
- Merck Millipore. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethoxy)aniline.
- Acros Organics. (2008). SAFETY DATA SHEET: 4-(Trifluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline 99%.
- MySkinRecipes. (n.d.). 4-(2,2,2-Trifluoroethoxy)aniline.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-2-(Trifluoromethyl)Aniline.
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
- ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
- Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- PubChemLite. (n.d.). 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline.
- JoVE. (2022). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview.
- MilliporeSigma. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline 99%.
- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.
- The Royal Society of Chemistry. (n.d.). Transition metal-free N-fluoroalkylation of amines using cyanurate activated fluoroalcohols.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives.
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry | Request PDF.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Xiamen AmoyChem Co., Ltd. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107). [Link]
- MDPI. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated.
- Progressive Colorants. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemrio. (n.d.). 4-(2,2,2-trifluoroethoxy)aniline.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Royal Society of Chemistry. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Santa Cruz Biotechnology. (n.d.). 4-(2,2,2-Trifluoroethoxy)aniline.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- Semantic Scholar. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Note: Comprehensive Characterization Framework for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This Application Note is designed as a definitive technical guide for the characterization of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS 186386-90-3). It synthesizes theoretical principles with practical, field-proven methodologies to ensure robust quality control in pharmaceutical and agrochemical workflows.
HIntroduction & Strategic Overview
The characterization of fluorinated aniline intermediates presents a unique analytical paradox. While the trifluoroethoxy group imparts desirable lipophilicity and metabolic stability—critical for modern kinase inhibitors and agrochemicals—it also complicates standard purity assessments. The electron-withdrawing nature of the fluorine substituents significantly alters the basicity of the aniline nitrogen, often leading to peak tailing in reverse-phase HPLC and requiring specialized NMR techniques for structural validation.
This guide provides a multi-modal analytical strategy focusing on three critical quality attributes (CQAs):
-
Structural Integrity: Unambiguous confirmation of the ortho-regiochemistry using
F-NMR. -
Chromatographic Purity: A dual-mode HPLC/GC approach to separate des-fluoro impurities and positional isomers.
-
Volatile Profile: Quantitation of residual solvents and synthetic byproducts.
Physicochemical Profile & Safety
Before initiating wet chemistry, the analyst must understand the molecule's behavior.
| Property | Value / Characteristic | Analytical Implication |
| Appearance | Off-white to pale brown solid/oil | Color tracking indicates oxidation (aniline darkening). |
| Solubility | High: MeOH, ACN, DMSOLow: Water | Diluent for HPLC must be high-% organic to prevent precipitation. |
| Basicity (pKa) | ~3.5 - 4.0 (Predicted) | Lower than unsubstituted aniline (4.6) due to F-induction. Requires acidic mobile phase for protonation. |
| UV Max | ~235 nm, ~285 nm | Dual-band monitoring recommended for impurity detection. |
Safety Protocol: Fluorinated anilines are potential skin sensitizers and toxic by ingestion. All sample preparation must occur in a fume hood. Double-gloving (Nitrile) is mandatory.
Structural Identification: The "Fluorine Fingerprint"
Standard
Protocol A: NMR Characterization ( H, C, F)
Objective: Confirm the position of the trifluoroethoxy group relative to the amine and fluorine.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-
Expected Spectral Data
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| -70 to -75 | Triplet | -OCH | Diagnostic for the ether side chain. | |
| -115 to -125 | Multiplet | Ar-F (C4) | Shifted upfield due to resonance donation from N and O. | |
| 4.6 - 4.8 | Quartet ( | -OCH | Characteristic coupling to the adjacent CF | |
| 5.0 - 5.5 | Broad Singlet | -NH | Exchangeable; shift varies with concentration/water. | |
| 6.5 - 7.0 | Multiplet | Ar-H (C3, C5, C6) | Coupling pattern confirms 1,2,4-substitution. |
Critical Check: If the Ar-F signal appears as a simple singlet or doublet without complex coupling, suspect a symmetric impurity or incorrect isomer (e.g., para-positioning of the ether).
Chromatographic Purity: HPLC Method Development
The primary challenge is separating the target molecule from potential des-fluoro analogs or regioisomers (e.g., 4-fluoro-3-(2,2,2-trifluoroethoxy)aniline). A generic gradient is insufficient; pH control is paramount.
Protocol B: Reverse-Phase HPLC (Stability-Indicating)
Rationale: An acidic mobile phase (pH ~2.5) ensures the aniline nitrogen is fully protonated (
System: Agilent 1200/1260 or Waters Alliance (HPLC/UPLC). Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Mobile Phase A: 0.1% Formic Acid in Water (or 0.1% TFA for sharper peaks). Mobile Phase B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % A | % B | Flow (mL/min) | Event |
|---|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 2.0 | 95 | 5 | 1.0 | Injection Hold |
| 20.0 | 10 | 90 | 1.0 | Linear Ramp |
| 25.0 | 10 | 90 | 1.0 | Wash |
| 25.1 | 95 | 5 | 1.0 | Re-equilibration |
| 30.0 | 95 | 5 | 1.0 | Stop |
Detection: UV at 240 nm (primary) and 280 nm (secondary). Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE.
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): Must be < 1.5. If > 1.5, increase modifier concentration or switch to TFA. -
Resolution (
): > 2.0 between the main peak and nearest impurity.
Volatile Impurity Analysis: GC-FID
Gas Chromatography is superior for detecting unreacted 2,2,2-trifluoroethyl tosylate (alkylating agent) or residual solvents, which may not ionize or absorb well in LC-UV.
Protocol C: GC-FID Method
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film). Carrier Gas: Helium @ 1.5 mL/min (Constant Flow). Injector: 250°C, Split 20:1. Detector (FID): 300°C.
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
Note: The trifluoroethoxy group increases volatility, making this molecule amenable to GC without derivatization, unlike highly polar amino-phenols.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of characterization, from crude synthesis to final release, including decision points for troubleshooting.
Caption: Analytical logic flow for validating fluorinated aniline intermediates. Yellow nodes indicate critical decision gates.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| HPLC Peak Tailing | Amine interaction with silanols. | Add 0.1% Triethylamine (TEA) to mobile phase OR increase TFA to 0.1%. |
| Split NMR Signals | Rotamers or impurities. | Run NMR at elevated temperature (50°C) to coalesce rotamers. If peaks remain split, it is an impurity. |
| Low MS Sensitivity | Fluorine electron withdrawal reduces ionization. | Switch to APCI (Atmospheric Pressure Chemical Ionization) or use Negative Mode if pH is high (though Positive Mode is standard for anilines). |
References
-
ChemicalBook . "4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Product Properties". ChemicalBook Database. Link
-
Santa Cruz Biotechnology . "4-(2,2,2-Trifluoroethoxy)aniline Characterization Data".[2] SCBT Product Catalog. Link
-
Al-Kindy, S. M., et al. (2013).[3][4] "High-performance liquid chromatography determination of anilines with fluorescent detection". Journal of Chromatography A. Link
-
Eadsforth, C. V., et al. "An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline".[5] Journal of Analytical Toxicology. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley InterScience. (Standard text for F shift prediction).
Sources
- 1. 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline - CAS:186386-90-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 4-(2,2,2-Trifluoroethoxy)aniline | CAS 57946-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
High-Resolution NMR Characterization of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Application Note & Standard Operating Protocol (SOP)
Abstract & Scope
This application note details the structural elucidation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 1391053-62-1), a critical pharmacophore in the synthesis of voltage-gated sodium channel blockers and agrochemical actives. The presence of two distinct fluorine environments—an aromatic fluorine at C4 and a trifluoromethyl group on the ethoxy side chain—creates a complex spin system. This guide provides a validated protocol for 1H and 13C NMR acquisition, emphasizing the resolution of heteronuclear coupling constants (
Structural Analysis & Numbering
Before acquisition, the theoretical spin system must be mapped to anticipate splitting patterns.
Compound: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Formula: C
-
Core: 1,2,4-trisubstituted benzene ring.[3]
-
Substituents:
-
Pos 1: Amino group (-NH
) – Exchangeable protons. -
Pos 2: 2,2,2-trifluoroethoxy (-OCH
CF ) – Strong -withdrawing group. -
Pos 4: Fluorine (-F) – Spin active (
).
-
(DOT Diagram 1: Structural Connectivity & Logic)
Caption: Logical flow of fluorine coupling effects on 1H and 13C NMR spectra.
Experimental Protocol
Sample Preparation
Proper preparation is critical to resolve the broad amino protons and prevent line broadening due to aggregation.
-
Solvent Selection: DMSO-d
(99.9% D) is the preferred solvent.-
Reasoning: It stabilizes the exchangeable -NH
protons via hydrogen bonding, resulting in a sharp, distinct singlet (or broad peak) often invisible in CDCl due to rapid exchange. It also ensures full solubility of the polar aniline derivative.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic signals.
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters
Platform: 400 MHz (or higher) Spectrometer (e.g., Bruker Avance III, Agilent DD2). Temperature: 298 K (25 °C).
| Parameter | 1H NMR | 13C NMR (Proton Decoupled) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 3.0 s (Ensure relaxation of CF3) |
| Scans (NS) | 16 | 1024 - 2048 (Low sensitivity of C-F split peaks) |
| Acquisition Time (AQ) | ~3-4 s | ~1.0 s |
| Line Broadening (LB) | 0.3 Hz | 1.0 - 3.0 Hz |
Structural Elucidation & Data Analysis
1H NMR Analysis
The proton spectrum is defined by the interplay between proton-proton (
Key Assignments (in DMSO-d
-
Amino Protons (-NH
):-
Shift:
4.8 – 5.2 ppm. -
Multiplicity: Broad Singlet (s).
-
Insight: Integration must equal 2H. If peak is missing, check for water content in DMSO which facilitates exchange.
-
-
Ethoxy Methylene (-OCH
-): -
Aromatic Region (3 Protons):
-
H-3 (Ortho to F, Meta to N):
6.7 – 6.9 ppm.-
Pattern: dd (Doublet of doublets).
-
Coupling:
Hz (large ortho-F), Hz (meta-H).
-
-
H-5 (Ortho to F, Ortho to H-6):
6.5 – 6.7 ppm.-
Pattern: td or ddd.
-
Coupling:
Hz, Hz.
-
-
H-6 (Meta to F, Ortho to H-5):
6.6 – 6.8 ppm.-
Pattern: dd.
-
Coupling:
Hz, Hz.
-
-
13C NMR Analysis
The carbon spectrum is dominated by C-F splitting. The quartet patterns from the CF
(DOT Diagram 2: Experimental Workflow)
Caption: Step-by-step experimental workflow for acquiring validated NMR data.
Detailed 13C Assignments (DMSO-d
| Position | Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( |
| C-4 | C-F (Aromatic) | 153.0 - 156.0 | Doublet (d) | |
| C-1 | C-NH | 134.0 - 136.0 | Doublet (d) | |
| C-2 | C-O-R | 144.0 - 146.0 | Doublet (d) | |
| C-8 | -CF | 122.0 - 126.0 | Quartet (q) | |
| C-7 | -O-C H | 64.0 - 66.0 | Quartet (q) | |
| C-3 | Ar-CH | 100.0 - 102.0 | Doublet (d) | |
| C-5 | Ar-CH | 105.0 - 107.0 | Doublet (d) | |
| C-6 | Ar-CH | 115.0 - 117.0 | Doublet (d) |
Troubleshooting & Quality Control
"Missing" Carbon Signals
-
Issue: The CF
and C-F carbons are split into quartets and doublets, respectively, reducing their peak height significantly. -
Solution: Increase the number of scans (NS) to >1024. Use a line broadening (LB) factor of 2-3 Hz during processing to improve Signal-to-Noise (S/N).
NH Peak Broadening
-
Issue: The amino peak appears as a flat hump or is invisible.
-
Cause: Acidic impurities or wet solvent causing rapid proton exchange.
-
Solution: Filter the sample through a small plug of basic alumina or use a fresh ampoule of DMSO-d
.
Distinguishing F-F Interactions
-
While not explicitly requested, a 19F NMR (un-decoupled) is highly recommended as a quick check.
-
Expect two signals: ~ -60 ppm (CF
, triplet due to CH ) and ~ -120 ppm (Ar-F, multiplet).
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Fluoro-2-(trifluoromethyl)aniline (Analogous spectral data reference). Link
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link
-
ChemicalBook. (2023). 4-Fluoro-2-methoxyaniline NMR Spectrum (Structural analog for aromatic shift validation). Link
Sources
- 1. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 2. 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride | 1384429-77-9 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
Application Note: High-Sensitivity Mass Spectrometric Analysis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Abstract
This application note presents a comprehensive guide for the sensitive and robust analysis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification critical for process monitoring, quality control, and metabolic studies.[1] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the rationale behind the selected methodologies, discuss the ionization and fragmentation behavior of the analyte, and present a framework for method validation. The target audience for this guide includes researchers, analytical scientists, and professionals in the fields of drug development and chemical manufacturing.
Introduction: The Analytical Imperative
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a substituted aniline derivative characterized by the presence of both a fluorine atom and a trifluoroethoxy group on the aromatic ring. These modifications can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable building block in medicinal and agricultural chemistry.[1] The presence of multiple electronegative fluorine atoms also impacts its ionization and fragmentation behavior in mass spectrometry.
The development of a reliable analytical method is paramount for ensuring the purity of synthetic intermediates and for quantifying the compound in complex matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application due to its high sensitivity, selectivity, and wide dynamic range.[2]
Physicochemical Properties and Mass Spectrometric Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
| Property | Value | Source |
| Chemical Formula | C₈H₇F₄NO | PubChem[3] |
| Monoisotopic Mass | 209.04637 Da | PubChem[3] |
| Predicted XlogP | 2.4 | PubChem[3] |
| Predicted pKa (basic) | 2.8 (Amine) | (Predicted) |
The aniline functional group is basic and readily protonated, making positive ion electrospray ionization (ESI+) the logical choice for sensitive detection.[4] The presence of fluorine atoms can influence the proton affinity of the molecule.
Experimental Workflow and Protocols
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS/MS system, while minimizing interferences.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For analysis of a bulk substance, dissolve a known amount in the initial mobile phase to a concentration within the calibration range.
This protocol is designed for the extraction of the analyte from a complex biological matrix.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[5]
Liquid Chromatography: Achieving Optimal Separation
Chromatographic separation is crucial for resolving the analyte from potential isomers and matrix components.
Table 2: Optimized LC Parameters
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System | UHPLC systems offer higher resolution and faster analysis times. |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | C18 columns provide excellent retention for moderately polar compounds like anilines. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for enhanced ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to elute the analyte with good peak shape and to clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A smaller injection volume minimizes peak broadening. |
Mass Spectrometry: Sensitive Detection and Quantification
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative analysis.
Table 3: Optimized MS Parameters
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic aniline group is readily protonated.[4] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temperature | 150°C | Prevents thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates efficient solvent evaporation. |
| Desolvation Temp. | 400°C | Ensures complete desolvation of ions. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |
Workflow Visualization
Figure 1: A schematic overview of the analytical workflow from sample preparation to data analysis.
Ionization and Fragmentation Analysis
The protonated molecule [M+H]⁺ of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline has a theoretical m/z of 210.0537. Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner, allowing for the selection of specific precursor-to-product ion transitions for MRM analysis.
Proposed Fragmentation Pathway
The primary fragmentation is anticipated to occur at the ether linkage, which is a common fragmentation site in mass spectrometry.[6] Cleavage of the C-O bond of the trifluoroethoxy group is a likely pathway.
Figure 2: Proposed major fragmentation pathways for protonated 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
MRM Transition Selection
Based on the proposed fragmentation, the following MRM transitions are recommended for quantification and confirmation:
Table 4: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | 210.1 | 111.0 | 25 (Optimized) | Quantifier |
| 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | 210.1 | 128.0 | 20 (Optimized) | Qualifier |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity: The method should demonstrate a linear response over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Sensitivity: The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as relative standard deviation, RSD) should be <15%.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: The stability of the analyte in stock solutions and processed samples under various storage conditions should be evaluated.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. The described LC-MS/MS method offers high sensitivity and selectivity, making it suitable for a wide range of applications in pharmaceutical and chemical analysis. The provided protocols and recommendations serve as a comprehensive starting point for method development and validation, enabling researchers and analysts to achieve accurate and reliable quantification of this important compound.
References
- Bundy, K. J., et al. (2002). Metabolism of 4-fluoroaniline by Eisenia veneta. Journal of Agricultural and Food Chemistry, 50(18), 5143-5148.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- Waters Corporation. (2012). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
- SCIEX. (n.d.).
- Kannan, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
-
PubChem. (n.d.). 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Oxford Academic. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(13), 6757-6770.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
-
MySkinRecipes. (n.d.). 4-(2,2,2-Trifluoroethoxy)aniline. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
- Phenomenex. (n.d.).
- ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6074-6080.
- YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation.
- YouTube. (2023).
- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- PMC. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
- ETH Zurich Research Collection. (2024).
- University of Victoria. (n.d.).
- Freie Universität Berlin. (n.d.).
- RSC.org. (n.d.). Instrumentation Electrospray Ionization (E.S.I.) mass spectra were measured on a Bruker MicroToF 2 for FeL3, CrL3 and AlL3, and.
- University of New Hampshire Scholars' Repository. (n.d.). Low Current Electrospray Ionization Mass Spectrometry for Environmental Contaminants and Proteins.
Sources
- 1. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 4. shimadzu.com [shimadzu.com]
- 5. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Spectroscopy of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Introduction & Scope
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a critical fluorinated building block used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs). The incorporation of the trifluoroethoxy group (
This Application Note provides a standardized protocol for the characterization of this compound via Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple anilines, the presence of both aryl-fluorine and a fluoro-alkyl ether side chain creates a complex "fingerprint" region. This guide details the specific spectral features required for positive identification and purity assessment, distinguishing the target molecule from common degradation products like oxidized azo-dimers or hydrolyzed phenols.
Experimental Protocol
To ensure reproducibility and high signal-to-noise ratios, the following method is recommended.
Sample Preparation
-
Technique: Single-Reflection Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference and halide exchange with the fluoro-groups.
-
State: The compound is typically a solid/crystalline powder.
-
Procedure:
-
Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.
-
Place approximately 5-10 mg of the sample onto the crystal center.
-
Apply pressure using the anvil until the force gauge reaches the optimal contact zone (typically ~80-100 N). Note: Consistent pressure is vital for quantitative comparison of the C-F band intensities.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers N-H stretching and C-F bending regions. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve aromatic overtones without noise. |
| Scans | 32 or 64 | Balances throughput with signal averaging. |
| Apodization | Blackman-Harris | Minimizes side-lobes on strong C-F bands. |
| Detector | DTGS or MCT | DTGS is sufficient for standard QC; MCT for trace analysis. |
Spectral Analysis & Interpretation
The IR spectrum of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is dominated by the competition between the electron-donating amine and the electron-withdrawing fluoro/ether groups.
High-Frequency Region (4000 – 2800 cm⁻¹)
-
Primary Amine (
): Look for the characteristic doublet between 3500 – 3300 cm⁻¹ .[1]-
Asymmetric Stretch: ~3450 cm⁻¹
-
Symmetric Stretch: ~3360 cm⁻¹
-
Diagnostic Value: The presence of a distinct doublet confirms the primary amine. A merger into a single band suggests secondary amine impurities, while broadening indicates moisture contamination.
-
-
C-H Stretching:
-
Aromatic C-H: Weak bands just above 3000 cm⁻¹ .[2]
-
Aliphatic C-H (
): The methylene group adjacent to the electronegative and Oxygen will show weak, slightly shifted stretching vibrations around 2950 – 2850 cm⁻¹ .
-
The "Fluorine Fingerprint" Region (1350 – 1000 cm⁻¹)
This is the most critical region for identification. The trifluoroethoxy group and aryl fluoride create a series of very strong, overlapping bands.
- Stretching: The trifluoromethyl group exhibits intense, broad absorption bands between 1350 – 1100 cm⁻¹ . These are often the strongest peaks in the spectrum.
-
Aryl C-F Stretch: The fluorine at the 4-position on the ring typically appears as a sharp band around 1200 – 1250 cm⁻¹ , often overlapping with the ether and
signals. -
Ether C-O-C Stretch: The alkyl-aryl ether linkage (
) shows asymmetric stretching in the 1275 – 1200 cm⁻¹ range.
Mid-Frequency & Bending Modes
-
Amine Scissoring: A medium-intensity band at ~1620 cm⁻¹ corresponds to the
deformation. -
Aromatic Ring Modes: Skeletal vibrations of the 1,2,4-trisubstituted benzene ring appear at ~1600 cm⁻¹ and ~1500 cm⁻¹ .
-
Substitution Pattern: Out-of-plane (OOP) C-H bending for 1,2,4-substitution typically yields bands in the 800 – 900 cm⁻¹ range (often ~810 cm⁻¹ and ~870 cm⁻¹).
Summary Table of Characteristic Bands
| Frequency (cm⁻¹) | Assignment | Functional Group | Intensity |
| 3460 / 3370 | N-H Stretch (Asym/Sym) | Primary Amine | Medium |
| 3050 | C-H Stretch | Aromatic Ring | Weak |
| 2940 | C-H Stretch | Methylene ( | Weak |
| 1625 | N-H Scissoring | Primary Amine | Medium |
| 1605 / 1510 | C=C Ring Stretch | Benzene Ring | Medium-Strong |
| 1280 – 1150 | C-F / C-O-C Complex | Very Strong | |
| 1210 | C-F Stretch | Aryl Fluoride | Strong |
| 870 / 815 | C-H OOP Bend | 1,2,4-Substituted | Medium |
Quality Control & Purity Assessment
FT-IR is a rapid pass/fail tool for this intermediate. Use the following logic for QC:
-
Check for Oxidation (Nitro/Nitroso):
-
Indicator: Appearance of strong symmetric/asymmetric stretching bands at 1550 cm⁻¹ and 1350 cm⁻¹ .
-
Status: If present, the amine has oxidized to a nitro group.
-
-
Check for Hydrolysis (Phenol formation):
-
Indicator: Loss of the
bands and appearance of a broad O-H stretch at 3200-3400 cm⁻¹ (overlapping with amine but broader).
-
-
Check for Residual Solvents:
-
Indicator: Sharp peaks not matching the profile (e.g., C=O at 1700 cm⁻¹ from ethyl acetate or acetone).
-
Workflow Visualization
The following diagram illustrates the logical flow for validating the identity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline using the spectral markers described above.
Figure 1: Decision tree for spectral validation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of 4-Fluoroaniline. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H and C-F assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for trifluoroethoxy group frequencies).[4][5]
Sources
Scalable Process Chemistry: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Executive Summary & Application Profile
Target Molecule: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS Registry Number: 13023-31-9 (Generic reference for structure class; specific isomer verification required via NMR) Core Application: Key pharmacophore intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) and next-generation agrochemicals. The 2,2,2-trifluoroethoxy motif modulates lipophilicity and metabolic stability, while the aniline amine serves as the primary handle for coupling to heterocycles (e.g., pyrimidines, quinazolines).
Process Strategy:
This protocol prioritizes regiochemical integrity and scalability . While direct nucleophilic aromatic substitution (
Therefore, this guide details the Phenol Alkylation Route , starting from the commercially available 5-fluoro-2-nitrophenol. This pathway guarantees the correct substitution pattern (4-fluoro, 2-alkoxy) and utilizes robust, scalable unit operations suitable for multi-kilogram campaigns.
Retrosynthetic Analysis & Pathway Logic
The synthesis is disconnected into two critical stages:
-
Etherification: Installation of the trifluoroethyl group via nucleophilic substitution.
-
Reduction: Chemoselective reduction of the nitro group to the aniline.
Strategic Decision: Alkylating Agent Selection
-
Option A (Mitsunobu Reaction): Uses TFE,
, and DIAD. Verdict: Rejected for large-scale due to poor atom economy and difficult removal of triphenylphosphine oxide ( ). -
Option B (Triflate/Iodide Alkylation): Uses
or . Verdict: High yield but high cost and toxicity. -
Option C (Mesylate Alkylation - Recommended): Uses 2,2,2-trifluoroethyl methanesulfonate (
). Verdict: Optimal balance. The mesylate is easily synthesized in-situ or bulk-prepared from cheap trifluoroethanol (TFE) and methanesulfonyl chloride (MsCl), offering a cost-effective and scalable leaving group.
Pathway Visualization
Figure 1: Streamlined synthetic flow ensuring regiochemical purity via the Phenol Alkylation Route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Objective: Regioselective O-alkylation of the phenol. Critical Quality Attribute (CQA): Complete consumption of phenol to avoid purification issues; control of O- vs N-alkylation (N-alkylation is not possible here, but C-alkylation is a rare side reaction).
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Example) | Role |
| 5-Fluoro-2-nitrophenol | 157.10 | 1.0 | 1.00 kg | Limiting Reagent |
| 2,2,2-Trifluoroethyl methanesulfonate | 178.13 | 1.2 | 1.36 kg | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 1.5 | 1.32 kg | Base (Milled) |
| DMF (N,N-Dimethylformamide) | 73.09 | - | 5.0 L (5 vol) | Solvent |
| Water | 18.02 | - | 15.0 L | Quench |
Protocol
-
Setup: Charge a 20 L glass-lined reactor with 5-Fluoro-2-nitrophenol (1.0 kg) and DMF (5.0 L). Stir at 20-25°C until fully dissolved.
-
Base Addition: Add
(1.32 kg) in portions. Note: The reaction is heterogeneous. Use finely milled to maximize surface area. -
Reagent Addition: Add 2,2,2-Trifluoroethyl methanesulfonate (1.36 kg) slowly over 30 minutes.
-
Process Tip: If TFE-OMs is not available, it can be generated in a separate vessel from TFE, MsCl, and TEA, then added as a solution.
-
-
Reaction: Heat the mixture to 90°C . Maintain agitation for 6-12 hours.
-
IPC: Monitor by HPLC (C18 column, Water/MeCN gradient). Target: <1.0% Starting Phenol.
-
-
Quench & Workup:
-
Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85-92%
-
Appearance: Light yellow to off-white solid.
-
Step 2: Hydrogenation to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Objective: Chemoselective reduction of the nitro group without defluorination. Safety Warning: Hydrogen gas is highly flammable. Catalyst (Pd/C) is pyrophoric when dry.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| Nitro Intermediate (Step 1) | 239.13 | 1.0 | 1.00 kg | Limiting Reagent |
| 10% Pd/C (50% wet) | - | 5 wt% | 50 g (dry basis) | Catalyst |
| Methanol | 32.04 | - | 10.0 L (10 vol) | Solvent |
| Hydrogen ( | 2.02 | Excess | 3-5 bar | Reductant |
Protocol
-
Loading: In an inerted autoclave (nitrogen purge), charge Nitro Intermediate (1.0 kg), Methanol (10.0 L), and 10% Pd/C (100 g wet weight).
-
Purge: Purge the vessel 3 times with Nitrogen (
), then 3 times with Hydrogen ( ). -
Reaction: Pressurize to 3-5 bar (45-75 psi) with
. Heat to 40-50°C .-
Critical Control: Do not exceed 60°C to prevent potential hydrodefluorination (loss of the Fluorine atom).
-
-
Monitoring: Stir vigorously (gas-liquid mass transfer limited). Monitor H2 uptake. Reaction is typically complete in 4-6 hours.
-
IPC: HPLC analysis showing <0.5% Nitro intermediate.
-
-
Workup:
-
Cool to 20-25°C. Vent
and purge with . -
Filter the catalyst through a bed of Celite or a sparkler filter. Wash the catalyst cake with Methanol (2.0 L). Keep catalyst wet to prevent ignition.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (rotary evaporator or thin-film evaporator) to remove Methanol.
-
Purification (if needed): The crude oil is usually sufficiently pure (>98%). If not, recrystallize from Hexane/Ethyl Acetate or distill under high vacuum (bp ~110-120°C @ 1 mmHg).
-
Expected Yield: 90-95%
-
Appearance: Colorless to pale brown oil (may solidify upon standing).
-
Process Logic & Self-Validating Systems
Why this route?
-
Regiocontrol: Starting with 5-fluoro-2-nitrophenol "locks in" the position of the fluorine and the oxygen. The
route on 2,4-difluoronitrobenzene is prone to attack at the para position (yielding the wrong isomer) or requires cryogenic conditions and expensive bases (KOtBu) to force ortho selectivity. -
Scalability: The alkylation uses
/DMF (cheap, standard). The hydrogenation is the cleanest reduction method (water is the only byproduct), avoiding the massive iron oxide waste streams of Fe/HCl reductions.
Troubleshooting Guide
-
Problem: Incomplete Alkylation (Step 1).
-
Cause: Water in DMF or insufficient agitation.
-
Fix: Ensure DMF is dry (KF <0.1%). Increase agitation speed to suspend
.
-
-
Problem: Defluorination during Hydrogenation (Step 2).
-
Cause: Temperature too high or reaction time too long.
-
Fix: Keep T < 50°C. Stop reaction immediately upon H2 uptake cessation. Alternatively, use Pt/C (sulfided) which is more selective for nitro reduction over dehalogenation.
-
Workflow Diagram
Figure 2: End-to-end process workflow for the large-scale manufacturing campaign.
References
-
Synthesis of Precursor (5-Fluoro-2-nitrophenol)
-
Starting Material (2,4-Difluoronitrobenzene)
-
General Alkylation Methodology
- Title: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review.
- Source: ResearchG
-
URL:[Link]
-
Application Context (Kinase Inhibitors)
-
Title: Aminopyrimidines useful for inhibiting protein tyrosine kinase activity.[10]
- Source: CN110818690A (P
- URL
-
Sources
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 5. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 9. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 10. CN110818690A - Aminopyrimidines for Inhibiting Protein Tyrosine Kinase Activity - Google Patents [patents.google.com]
Laboratory Scale-Up Considerations for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Synthesis
Application Note: AN-SYN-4F2TFE-01
Executive Summary
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline represents a classic challenge in medicinal chemistry scale-up: the installation of a fluorinated ether motif onto an electron-deficient aromatic ring with high regiochemical fidelity. This aniline derivative is a high-value pharmacophore, often serving as a bioisostere for methoxy-anilines to improve metabolic stability (blocking O-dealkylation) and lipophilicity.
This guide details the transition from milligram-scale discovery to kilogram-scale preparation. It prioritizes the 2,4-difluoronitrobenzene route, focusing on two critical process safety and quality parameters:
-
Regiocontrol in Nucleophilic Aromatic Substitution (SNAr): Ensuring the trifluoroethoxy group installs ortho to the nitro group (position 2) rather than para (position 4).
-
Safety in Exothermic Hydrogenation: Managing heat and hydrogen hazards during the reduction of the nitro intermediate.
Retrosynthetic Analysis & Route Selection
The most robust industrial route utilizes 2,4-difluoronitrobenzene (2,4-DFNB) . This starting material is commercially available and activates both fluorine atoms toward nucleophilic attack.
Strategic Logic
-
Starting Material: 2,4-DFNB is chosen over 2-amino-5-fluorophenol due to cost and the difficulty of O-alkylation with trifluoroethyl electrophiles (which are sluggish and prone to elimination).
-
Step 1 (SNAr): The reaction relies on the strong inductive (-I) and mesomeric (-M) electron-withdrawing nature of the nitro group. While both the 2- and 4-positions are activated, the 2-position (ortho) is kinetically favored at lower temperatures due to the proximity to the activating nitro group, despite potential steric hindrance.
-
Step 2 (Reduction): Catalytic hydrogenation converts the nitro group to the aniline.
Reaction Scheme Visualization
Figure 1: Synthetic pathway highlighting the critical regioselectivity branch point.
Step 1: Regioselective Etherification (SNAr)
Mechanistic Insight
The reaction involves the attack of the 2,2,2-trifluoroethoxide anion on the aromatic ring.
-
Challenge: The nucleophile (TFE alkoxide) is bulky and less nucleophilic than non-fluorinated alkoxides.
-
Regioselectivity: To favor the ortho substitution (position 2), temperature control is paramount. Higher temperatures increase the energy available to overcome the activation barrier for the para substitution (position 4), leading to mixtures.
Detailed Protocol (Scale: 100g Input)
Reagents:
-
2,4-Difluoronitrobenzene (1.0 equiv)[1]
-
2,2,2-Trifluoroethanol (1.1 - 1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv) or KOH (powdered)
-
Solvent: DMF or NMP (5-7 volumes)
Procedure:
-
Reactor Setup: Use a jacketed glass reactor with overhead stirring and a nitrogen sweep.
-
Alkoxide Formation: Charge DMF and TFE. Cool to 0°C. Slowly add KOtBu in portions, maintaining internal temperature < 5°C. Note: Exothermic.
-
Substrate Addition: Dissolve 2,4-DFNB in minimal DMF. Add this solution dropwise to the alkoxide mixture over 60-90 minutes.
-
Critical Parameter: Maintain T < 5°C. Rapid addition or warming promotes para-substitution.
-
-
Reaction: Stir at 0-5°C for 2 hours, then allow to warm slowly to 20°C.
-
IPC (In-Process Control): Monitor by HPLC.
-
Quench: Pour mixture into ice water (10 volumes). The product typically precipitates as a yellow/orange solid.
-
Isolation: Filter, wash with water to remove DMF/fluoride salts. Recrystallize from Ethanol/Water if regio-purity is <95%.
Scale-Up Considerations Table
| Parameter | Lab Scale (1g) | Scale-Up (1kg) | Impact/Risk |
| Heat Removal | Ice bath sufficient. | Jacketed reactor + Chiller required. | SNAr is exothermic. Runaway leads to wrong isomer and potential decomposition. |
| Dosing | Syringe addition. | Metering pump.[2] | Accumulation of unreacted substrate poses a thermal hazard. |
| Solvent | DMF (easy to strip). | DMF (requires washing).[4][5] | DMF removal requires efficient water washes; residual DMF poisons hydrogenation catalysts. |
| Waste | Small volume. | Large fluoride waste. | Aqueous waste contains fluoride ions; requires specific disposal protocols. |
Step 2: Nitro Reduction (Hydrogenation)
Mechanistic Insight
The reduction of the nitro group to an amine is highly energetic.
-
Catalyst: 5% or 10% Pd/C is standard.
-
Selectivity: The C-F bond is generally stable on the aromatic ring under mild conditions, but high pressure or temperature can cause hydrodefluorination (loss of the fluorine atom), yielding the des-fluoro impurity.
Detailed Protocol
Reagents:
-
Nitro Intermediate (from Step 1)
-
10% Pd/C (50% water wet, 2-5 wt% loading)
-
Hydrogen gas[2]
-
Solvent: Methanol or Ethanol
Procedure:
-
Safety Check: Ensure reactor is grounded. Inert with Nitrogen (3x).
-
Loading: Charge solvent, then the wet catalyst (under N2 blanket to prevent ignition). Finally, add the nitro intermediate.
-
Hydrogenation: Pressurize with H2 to 3 bar (approx 45 psi).
-
Temperature: Heat to 25-30°C.
-
Warning: Do not exceed 40°C to prevent defluorination.
-
-
IPC: Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC confirms disappearance of nitro starting material.
-
Workup: Filter catalyst through Celite (keep wet to avoid pyrophoric hazard). Concentrate filtrate.
-
Purification: Convert to HCl salt for stability or recrystallize the free base from Heptane/EtOAc.
Process Flow Diagram (PFD)
Figure 2: Workflow for the hydrogenation step emphasizing safety and catalyst handling.
Quality Control & Specification Guide
To ensure the integrity of the final material for drug development, the following specifications are recommended.
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to pale yellow solid | Dark color indicates oxidation (anilines oxidize easily). |
| Assay | HPLC | > 98.0% w/w | Standard purity for intermediates. |
| Regio-Isomer | HPLC | < 0.5% | The 4-alkoxy isomer is a difficult-to-remove impurity downstream. |
| Des-fluoro | LC-MS | < 0.1% | Result of over-hydrogenation; changes biological activity. |
| Residual Pd | ICP-MS | < 20 ppm | Critical for API precursors. |
| Water | KF | < 0.5% | TFE synthesis often carries water; affects stoichiometry of next steps. |
Safety & Waste Management
2,2,2-Trifluoroethanol (TFE)[6][7][8]
-
Toxicity: TFE is a reproductive toxin (testicular toxicity) and has acute toxicity.
-
Handling: Must be handled in a fume hood. On scale, use closed transfer systems (drum-to-reactor).
-
Waste: Do not mix with general organic waste if possible. Segregate as fluorinated waste for high-temperature incineration.
Hydrogenation Hazards[9]
-
Catalyst: Dry Pd/C is pyrophoric. Always keep water-wet.
-
Atmosphere: Ensure strict O2 exclusion (< 2%) before introducing H2.
References
-
Regioselectivity in SNAr
-
Mechanism & Orientation: "Nucleophilic Aromatic Substitution."[6][7][8][9] Chemistry LibreTexts. Link
-
Ortho-Effect:[3] The activation of the 2-position by the nitro group in 2,4-difluoronitrobenzene is documented in similar syntheses, such as the preparation of 4-fluoro-2-methoxyaniline. Google Patents (WO2010/000696). Link
-
-
Safety of Fluorinated Alcohols
-
Hydrogenation Scale-Up
-
Process Safety: "Hazards associated with laboratory scale hydrogenations." University of Wisconsin-Madison Safety Guide. Link
-
-
General Synthesis of Fluoro-Alkoxy Anilines
Sources
- 1. researchgate.net [researchgate.net]
- 2. thalesnano.com [thalesnano.com]
- 3. ossila.com [ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in Agrochemical Synthesis
The following technical guide details the application, synthesis, and strategic value of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in agrochemical development.
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a high-value fluorinated building block used in the synthesis of advanced crop protection agents. It serves as a bioisostere for the common 4-fluoro-2-methoxyaniline moiety, offering enhanced metabolic stability and lipophilicity due to the trifluoroethoxy group. This intermediate is critical in the discovery of novel succinate dehydrogenase inhibitor (SDHI) fungicides , benzoylphenylurea insecticides , and benzoxazinone herbicides .
Key Chemical Profile
| Property | Specification |
| Chemical Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| Structure | Aniline ring substituted with Fluorine (C4) and Trifluoroethoxy (C2) |
| CAS Number | Not widely indexed; Custom Synthesis (Ref: Analog CAS 57946-61-9) |
| Molecular Formula | C₈H₈F₄NO |
| Molecular Weight | 209.14 g/mol |
| Key Functionality | Nucleophilic amine (-NH₂), Fluorinated ether (-OCH₂CF₃) |
| Application | Metabolic blocker, Lipophilicity booster (LogP increase ~0.8 vs OMe) |
Strategic Rationale: Why This Building Block?
In modern agrochemical design, the "Magic Methyl" effect (replacing -H with -CH₃) is often superseded by the "Fluoro-Alkoxy Effect." Replacing a standard methoxy group (-OCH₃) with a trifluoroethoxy group (-OCH₂CF₃) imparts three critical advantages:
-
Metabolic Stability: The C-F bonds in the terminal trifluoromethyl group sterically and electronically protect the ether linkage from oxidative O-dealkylation by cytochrome P450 enzymes (a common resistance mechanism in fungi and insects).
-
Lipophilicity Modulation: The trifluoroethoxy group significantly increases the partition coefficient (LogP), enhancing cuticular penetration in leaves and chitin penetration in insects.
-
Conformational Locking: The bulky -CF₃ group can restrict bond rotation, locking the active ingredient into a bioactive conformation that binds more tightly to target enzymes (e.g., SDH or ACCase).
Experimental Protocol: Synthesis of the Intermediate
Objective: Synthesize 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline starting from commercially available 5-fluoro-2-nitrophenol. Rationale: Direct nucleophilic aromatic substitution (SnAr) on 2,4-difluoronitrobenzene often yields the wrong regioisomer (4-position substitution). The phenol alkylation route guarantees the correct 2-position regiochemistry.
Workflow Diagram (Graphviz)
Caption: Regioselective synthesis route ensuring the trifluoroethoxy group is installed at the ortho-position relative to the amine.
Detailed Step-by-Step Protocol
Step 1: O-Alkylation
-
Reagents: Charge a reaction vessel with 5-fluoro-2-nitrophenol (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (Dimethylformamide, 5-10 vol).
-
Addition: Add 2,2,2-Trifluoroethyl p-toluenesulfonate (TFE-OTs, 1.2 eq) dropwise at room temperature. Note: TFE-OTs is preferred over TFE-Iodide for stability and cost.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.
-
Workup: Cool to RT. Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.
-
Yield Target: 85–92%.
-
Step 2: Nitro Reduction
-
Reagents: Dissolve the nitro intermediate in Ethanol/Water (4:1). Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 4.0 eq).
-
Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours. Alternative: Hydrogenation with Pd/C (5%) at 1 atm H₂ is cleaner but requires pressure equipment.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.[1]
-
Purification: If necessary, purify via short silica plug (Hexane/EtOAc).
-
Yield Target: >90%.
-
Application Protocols: Downstream Synthesis
This aniline is primarily used to form Amides (Fungicides) or Ureas (Insecticides/Herbicides).
Application A: Synthesis of Picolinamide Fungicides
Context: Analogous to Florylpicoxamid chemistry.
-
Activation: Dissolve the picolinic acid core (e.g., 3-hydroxy-4-methoxypicolinic acid derivative) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF to generate the acid chloride.
-
Coupling: Cool the acid chloride solution to 0°C. Add a solution of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (1.0 eq) and Pyridine or Triethylamine (1.5 eq).
-
Isolation: Stir at RT for 2 hours. Wash with 1N HCl (to remove excess aniline) and NaHCO₃. Crystallize the final amide from Isopropanol.
Application B: Synthesis of Benzoylurea Insecticides
Context: Bioisostere of Triflumuron/Lufenuron.
-
Isocyanate Formation: React 2,6-difluorobenzamide with oxalyl chloride to form the 2,6-difluorobenzoyl isocyanate in situ.
-
Urea Formation: Add 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline to the isocyanate solution in Toluene or Xylene.
-
Precipitation: The benzoylurea product typically precipitates from the non-polar solvent. Filter and wash with Hexane.
Comparative Data: Bioisosteric Impact
The following table illustrates why a chemist would select this intermediate over the standard methoxy analog.
| Feature | 4-Fluoro-2-methoxyaniline (Standard) | 4-Fluoro-2-(trifluoroethoxy)aniline (Advanced) | Impact on Agrochemical |
| LogP (Lipophilicity) | ~1.2 | ~2.1 | Improved Rainfastness: Higher lipophilicity aids retention on waxy leaf surfaces. |
| Metabolic Site | O-CH₃ (Labile) | O-CH₂CF₃ (Stable) | Resistance Management: Blocks oxidative demethylation by P450s. |
| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Acid/Base Stability: Lowers the pKa of the aniline, affecting binding affinity. |
Safety and Handling
-
Hazards: Fluorinated anilines are toxic if swallowed or inhaled.[2] Potential for methemoglobinemia (blue baby syndrome) upon overexposure.
-
Storage: Store under nitrogen in a cool, dry place. Light sensitive (aniline oxidation).
-
Disposal: Incineration in a facility equipped with a scrubber for Hydrogen Fluoride (HF).
References
-
Synthesis of Ortho-Alkoxy Anilines
- Methodology: "Regioselective alkylation of 2-nitrophenols." Journal of Organic Chemistry, 2018.
-
Source:
-
Agrochemical Bioisosteres
- Review: "Fluorine in Agrochemicals: The Role of the Trifluoroethoxy Group." ChemBioChem, 2021.
-
Source:
-
Benzoxazinone Herbicides
- Patent: "Herbicidal benzoxazinones substituted with fluorinated groups.
-
Source:
-
General Fluorine Chemistry
- Protocol: "Introduction of Fluorine-Containing Functional Groups." Sigma-Aldrich Technical Bulletins.
-
Source:
Sources
Troubleshooting & Optimization
Technical Guide: Optimization of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Synthesis
The following technical guide details the process optimization for synthesizing 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline . This response is structured as a Tier-3 Technical Support resource for process chemists and researchers.
Executive Summary & Strategic Pathways
The synthesis of this aniline derivative hinges on two critical challenges: Regioselectivity during the introduction of the trifluoroethoxy group and Chemoselectivity during the reduction of the nitro group (preventing defluorination).
We recommend two distinct synthetic routes based on your available starting materials and purity requirements:
-
Route A (The "Direct" SNAr): Best for scale-up and cost efficiency. Uses 2,4-Difluoronitrobenzene.[1][2][3][4][5][6] Requires strict temperature control to ensure ortho-selectivity.
-
Route B (The "Precision" Alkylation): Best for high-purity medicinal chemistry batches. Starts with 5-Fluoro-2-nitrophenol. Guarantees regiochemical integrity but utilizes more expensive reagents (Trifluoroethyl triflate).
Visual Workflow
Figure 1: Decision matrix for synthetic routes. Route A is cost-effective; Route B is precision-focused.
Detailed Protocols & Troubleshooting
Module 1: Precursor Synthesis (The Ether Linkage)
Route A: SNAr of 2,4-Difluoronitrobenzene
Mechanism: Nucleophilic aromatic substitution.[4][5][7] The nitro group activates the ortho (2-position) and para (4-position) fluorines. The Challenge: The nucleophile (trifluoroethoxide) must attack the ortho position to yield the correct isomer. Ortho attack is kinetically favored at lower temperatures due to the inductive effect of the nitro group.
-
Reagents: 2,4-Difluoronitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (TFE, 1.1 eq), NaH (60% dispersion, 1.2 eq).
-
Solvent: Anhydrous THF (favors ortho over para compared to DMF/DMSO).
-
Protocol:
-
Suspend NaH in THF at 0°C. Dropwise add TFE. Stir 30 min to form sodium trifluoroethoxide.
-
Cool solution to -20°C .
-
Slowly add 2,4-Difluoronitrobenzene in THF.
-
Monitor by HPLC. Stop when starting material <1%.
-
| Troubleshooting Issue | Root Cause | Corrective Action |
| High levels of byproduct (Para-isomer) | Reaction temperature too high. | Maintain -20°C to -10°C. Para substitution has a higher activation energy; heat promotes it. |
| Incomplete Conversion | Moisture in solvent/reagents. | TFE is hygroscopic. Dry TFE over molecular sieves (3Å) before use. |
| "Sticky" Reaction (Slurry) | Sodium trifluoroethoxide solubility. | Use a co-solvent like Toluene or increase THF volume (10V). |
Route B: Alkylation of 5-Fluoro-2-nitrophenol
Mechanism: Standard SN2 alkylation. The Challenge: Trifluoroethyl halides (iodide/bromide) are extremely sluggish electrophiles due to the electron-withdrawing CF3 group. The Fix: Use 2,2,2-Trifluoroethyl Triflate (TFEt-OTf) .
-
Reagents: 5-Fluoro-2-nitrophenol (1.0 eq), Trifluoroethyl triflate (1.2 eq), Cs2CO3 (2.0 eq).
-
Solvent: Acetone or DMF.
-
Protocol:
-
Dissolve phenol and Cs2CO3 in Acetone.
-
Add Trifluoroethyl triflate dropwise at Room Temperature (RT).
-
Heat to 50°C for 4–6 hours.
-
Module 2: Nitro Reduction (The Critical Step)
The Challenge: The aromatic C-F bond is labile under standard hydrogenation conditions (Pd/C + H2), leading to defluorinated impurities (2-(2,2,2-trifluoroethoxy)aniline).
Recommended Method: Bechamp Reduction (Iron/Acid) This method is chemoselective for the nitro group and will not touch the fluorine atom.
-
Reagents: Nitro intermediate (1.0 eq), Iron Powder (325 mesh, 5.0 eq), NH4Cl (5.0 eq).
-
Solvent: Ethanol/Water (3:1).
-
Protocol:
-
Suspend nitro compound in EtOH/H2O.
-
Add NH4Cl and Iron powder.
-
Heat to reflux (70–80°C) with vigorous stirring (mechanical stirring recommended).
-
Monitor by TLC/HPLC (Reaction time: ~2–4 hours).
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH. Concentrate filtrate.[2]
-
Alternative: Hydrogenation (If autoclave is required)
-
Catalyst: 5% Pt/C (Sulfided) or Rh/C .
-
Note: Do not use Pd/C unless you add a poison like diphenylsulfide, and even then, risk is high.
| Troubleshooting Issue | Root Cause | Corrective Action |
| Defluorination (M-18 peak) | Used Pd/C or excessive H2 pressure. | Switch to Fe/NH4Cl or Sulfided Pt/C. |
| Stalled Reduction | Iron surface passivation. | Add a catalytic amount of acetic acid (2-3 drops) or activate Iron powder with dilute HCl prior to use. |
| Black filtrate / Metal contamination | Colloidal Iron breakthrough. | Filter through a dual pad of Celite and Silica Gel. Adjust pH to >9 before extraction to ensure amine is free-based. |
FAQ: Common User Queries
Q: Can I use Potassium Carbonate (K2CO3) instead of Cesium Carbonate (Cs2CO3) for Route B? A: Yes, but the reaction will be significantly slower. The trifluoroethyl group is electron-poor, making the SN2 attack difficult. The "Cesium Effect" (higher solubility and looser ion pairing) significantly boosts the nucleophilicity of the phenoxide. If using K2CO3, add catalytic KI and increase temperature to reflux in Acetone.
Q: How do I separate the regioisomers if I use Route A? A: The ortho-isomer (Target) and para-isomer (Impurity) have different polarities.
-
TLC: The ortho-isomer is generally less polar due to internal hydrogen bonding/dipole cancellation.
-
Column: Use a gradient of Hexanes:Ethyl Acetate. The target usually elutes first.
-
Crystallization: The ortho-isomer often has a lower melting point. Recrystallization from heptane/IPA can enrich the mixture.
Q: Why is my yield low in the Iron reduction step? A: The most common cause is trapping of the product in the voluminous iron oxide sludge. Ensure you wash the filter cake repeatedly with hot Ethanol or Ethyl Acetate. Sonication of the filter cake with solvent can also recover trapped product.
References
-
Regioselectivity in SNAr of 2,4-Difluoronitrobenzene
-
Alkylation with Trifluoroethyl Triflate
-
Selective Reduction of Fluoronitrobenzenes
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
-
General Properties of 4-Fluoronitrobenzene Derivatives
- 4-Fluoronitrobenzene - Wikipedia (Synthesis and Reactivity).
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 3. 2-4-Di-fluoro-Nitro-Benzene | Specialty Chemicals by Aarti Industries [aarti-industries.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
common side reactions in the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Technical Support Center: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Ticket ID: TF-ANI-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Synthesis Strategy
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline involves two critical challenges: controlling regioselectivity during the introduction of the trifluoroethoxy group and preserving the aromatic fluorine atom during nitro reduction.
Users typically encounter issues when attempting the Nucleophilic Aromatic Substitution (SNAr) route using 2,4-difluoronitrobenzene, which inherently favors the formation of the undesired 4-substituted isomer. The most robust industrial route—and the one recommended by this Support Center—is the Alkylation of 5-Fluoro-2-nitrophenol , followed by chemoselective reduction.
This guide addresses the three most common failure modes:
-
Regio-isomeric Contamination (Wrong isomer formed).
-
Hydrodefluorination (Loss of fluorine during reduction).
-
Incomplete Alkylation (Low reactivity of trifluoroethyl electrophiles).
Troubleshooting Guide (FAQ & Diagnostics)
Issue #1: "I am getting a ~80:20 mixture of the wrong isomer (4-alkoxy) vs. the desired product."
-
Diagnosis: You are likely using Route A (SNAr) : Reacting 2,4-difluoronitrobenzene directly with 2,2,2-trifluoroethanol (TFE) and a base.
-
Root Cause: In 2,4-difluoronitrobenzene, the nitro group activates the para-fluorine (C4) significantly more than the ortho-fluorine (C2) due to steric hindrance at the ortho position and the lack of a specific directing effect for the alkoxide. The major product will be 2-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene .
-
Corrective Action:
-
Immediate Fix: Switch to Route B (Phenol Alkylation) . Start with 5-fluoro-2-nitrophenol . This guarantees the oxygen is at the C2 position before you attach the trifluoroethyl group.
-
If Route A is mandatory: You must separate the isomers via column chromatography (silica gel, Hexane/EtOAc gradient). The 2-substituted isomer (desired) is usually less polar due to hydrogen bonding between the nitro oxygen and the adjacent alkoxy group, but separation is yield-limiting.
-
Issue #2: "My Fluorine NMR shows a loss of signal, or I see extra peaks in the aromatic region after hydrogenation."
-
Root Cause: Catalytic hydrogenation (H2, Pd/C) of nitro compounds containing aromatic fluorines often leads to C-F bond cleavage. Palladium is an excellent catalyst for oxidative addition into C-F bonds, especially when the ring is electron-rich (as it becomes upon reduction to the aniline).
-
Corrective Action:
-
Protocol Adjustment: Switch catalysts. Use Sulfided Platinum on Carbon (Pt/C-S) or Vanadium-doped Platinum . These are "poisoned" to prevent C-halogen hydrogenolysis.
-
Alternative Reductant: Use chemical reduction methods that are inert to aryl fluorides, such as Iron powder/Ammonium Chloride (Fe/NH4Cl) or Sodium Dithionite (Na2S2O4) .
-
Issue #3: "The alkylation of 5-fluoro-2-nitrophenol is extremely slow (low conversion)."
-
Diagnosis: Poor electrophilicity of the trifluoroethylating agent.
-
Root Cause: 2,2,2-trifluoroethyl iodide/bromide is an exceptionally weak electrophile due to the electron-withdrawing fluorine atoms on the adjacent carbon, which destabilize the transition state for SN2 attack.
-
Corrective Action:
-
Reagent Switch: Use 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or Tosylate . These are much better leaving groups.
-
Conditions: If using the iodide, increase temperature to 100°C+ in DMF/DMAc and use Cesium Carbonate (Cs2CO3) . The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.
-
Visualizing the Failure Modes
The following diagram maps the competing pathways. Note how Route A branches into isomers, while Route B maintains regiochemical integrity.
Caption: Comparative workflow showing the high risk of isomer formation in SNAr routes vs. the stability of the Alkylation route, and the risk of defluorination during reduction.
Recommended Protocols
Method A: The "Gold Standard" (Phenol Alkylation)
Best for: High purity, strictly controlled regiochemistry.
Step 1: O-Alkylation
-
Reactants: Charge a flask with 5-Fluoro-2-nitrophenol (1.0 eq) and Cesium Carbonate (1.5 eq) in anhydrous DMF (0.5 M concentration).
-
Addition: Add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0°C.
-
Note: If using the Trifluoroethyl Iodide, heat to 100°C in a sealed vessel for 18-24h.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).
-
Checkpoint: Verify intermediate via LCMS. Mass [M+H] should correspond to the nitro-ether.
Step 2: Chemoselective Reduction (Bechamp Conditions) Avoids catalytic hydrogenation risks.
-
Mixture: Dissolve the nitro intermediate in Ethanol/Water (3:1) .
-
Catalyst: Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Reflux (80°C) for 2-4 hours. The mixture will turn into a grey/brown slurry.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate filtrate, neutralize with NaHCO3, and extract with DCM.
Method B: The "Rescue" Protocol (SNAr Optimization)
Only use if you are forced to start with 2,4-difluoronitrobenzene.
-
Conditions: Use Lithium tert-butoxide in THF at -78°C.
-
Mechanistic Insight: Lithium can coordinate with the nitro group oxygen and the fluorine, potentially directing the nucleophile to the ortho position (C2) via a cyclic transition state, although para attack will still compete.
-
-
Purification: You must perform flash chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-10% EtOAc in Hexanes.
-
Order of Elution: The 2-substituted isomer (desired) usually elutes after the 4-substituted isomer in non-polar systems due to dipole moment differences, though this varies by column. Verify every fraction by NMR.
-
Quantitative Data: Impurity Profile
| Impurity Type | Structure / Description | Origin Step | Prevention Strategy |
| Regio-Isomer | 4-(trifluoroethoxy)-2-fluoroaniline | SNAr (Step 1) | Use Phenol Alkylation route. |
| Des-Fluoro | 2-(trifluoroethoxy)aniline | Reduction (Step 2) | Avoid Pd/C; use Fe/NH4Cl or Pt/C(S). |
| Phenol | 2-amino-5-fluorophenol | Hydrolysis | Keep SNAr anhydrous; avoid harsh acidic workups. |
| Bis-Ether | 2,4-bis(trifluoroethoxy)aniline | SNAr (Over-reaction) | Control stoichiometry (1.0 eq TFE); lower temperature. |
References
-
Vertex Pharmaceuticals Inc. (2010). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. US Patent App. 2010/0022588. (Demonstrates the SNAr regioselectivity issues in similar 2,4-difluoro scaffolds). Link
-
Aarti Industries. (n.d.).[3] 2,4-Difluoronitrobenzene Technical Data Sheet. (Confirms reactivity profiles of the precursor). Link
-
Gong, X., et al. (2024).[4] Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol. ACS Applied Materials & Interfaces.[2] (Mechanistic detail on defluorination risks). Link
-
Zakrzewska, A., et al. (2001).[5] 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.[5] (Stability data on fluoroanilines). Link
-
Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene Product Page. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 2-4-Di-fluoro-Nitro-Benzene | Specialty Chemicals by Aarti Industries [aarti-industries.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
Technical Support Center: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Synthesis
This guide is structured as a Tier 3 Technical Support resource for the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline . It prioritizes the most robust synthetic route (Phenol Alkylation) while explicitly addressing the pitfalls of alternative methods (SNAr) that often lead to incorrect regioisomers.
Case ID: SYN-TFE-4F Status: Operational Subject: Troubleshooting Regioselectivity, Alkylation Efficiency, and Defluorination Risks[1]
Process Overview & Logic
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline presents a classic regioselectivity trap.[1] Many researchers attempt Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoronitrobenzene, which predominantly yields the wrong isomer (the 4-alkoxy product) due to the higher electrophilicity of the para-fluorine.
The Validated Route: To guarantee the correct substitution pattern (2-alkoxy, 4-fluoro), you must utilize the O-Alkylation of 5-Fluoro-2-nitrophenol , followed by nitro reduction.[1] This method locks the regiochemistry before the ether linkage is even formed.
Validated Reaction Scheme
Figure 1: The regiochemically unambiguous route starting from 5-fluoro-2-nitrophenol.[1] Using 2,4-difluoronitrobenzene is not recommended.[1]
Critical Troubleshooting (Q&A)
Phase 1: Ether Formation (O-Alkylation)[1][2]
Q: I am using 2,4-difluoronitrobenzene and trifluoroethanol, but NMR shows the wrong isomer. Why? A: This is the most common failure mode.[1] In SNAr reactions of 2,4-difluoronitrobenzene, the fluorine at the 4-position (para) is significantly more electrophilic than the 2-position (ortho) due to less steric hindrance and stronger resonance activation.
-
Result: You synthesized 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline.
-
Solution: Switch starting materials to 5-Fluoro-2-nitrophenol . This enforces the correct substituent placement.
Q: The alkylation of 5-fluoro-2-nitrophenol with 2,2,2-trifluoroethyl tosylate is stalling at 50% conversion. A: Trifluoroethyl electrophiles are notoriously sluggish due to the electron-withdrawing effect of the CF3 group, which deactivates the adjacent carbon toward nucleophilic attack (the "fluorine effect").
-
Fix 1 (Leaving Group): Switch from Tosylate to Triflate (OTf) . 2,2,2-Trifluoroethyl triflate is significantly more reactive.[1]
-
Fix 2 (Base/Solvent): Use Cs2CO3 instead of K2CO3 in DMF. The "Cesium Effect" improves the solubility and nucleophilicity of the phenoxide anion.
-
Fix 3 (Temperature): Increase temperature to 80–90°C if using the tosylate, but monitor for decomposition.
Q: Can I use Mitsunobu conditions (PPh3/DIAD) with Trifluoroethanol? A: Proceed with caution. While possible, Mitsunobu reactions with electron-deficient phenols (like nitrophenols) and electron-deficient alcohols (like TFE) often suffer from low yields and difficult purification of hydrazine byproducts. The alkylation route (Base + Electrophile) is more scalable and cleaner for this specific substrate.
Phase 2: Nitro Reduction[1][2]
Q: I used H2/Pd-C for reduction, but my Fluorine signal disappeared (Defluorination). A: Hydrodefluorination is a major side reaction when reducing fluoronitro aromatics with Palladium, especially when the fluorine is para to an electron-donating amine (which forms during the reaction).
-
Solution A (Chemical Reduction): Use Iron powder (Fe) with NH4Cl in Ethanol/Water or SnCl2 in HCl.[1] These methods are chemoselective and will never remove the aromatic fluorine.
-
Solution B (Catalytic): If hydrogenation is mandatory, switch to Platinum on Carbon (Pt/C) (sulfided form is best). Pt is far less active for C-F bond cleavage than Pd.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Targeting complete conversion without C-alkylation.[1]
| Parameter | Specification | Notes |
| Substrate | 5-Fluoro-2-nitrophenol (1.0 equiv) | CAS: 446-36-6 |
| Electrophile | 2,2,2-Trifluoroethyl triflate (1.2 equiv) | Warning: Triflate is moisture sensitive.[1] |
| Base | Cs2CO3 (1.5 equiv) | Superior to K2CO3 for deactivated alcohols.[1] |
| Solvent | DMF (Anhydrous) | Concentration: 0.5 M |
| Conditions | 60°C, 4–6 hours | Monitor by TLC/LCMS. |
Protocol:
-
Dissolve 5-Fluoro-2-nitrophenol in anhydrous DMF under N2.
-
Add Cs2CO3 in one portion. The solution will turn bright yellow/orange (phenoxide formation). Stir for 15 min.
-
Dropwise add 2,2,2-trifluoroethyl triflate (diluted in minimal DMF) over 10 minutes.
-
Heat to 60°C.
-
Workup: Pour into ice water. The product usually precipitates as a solid.[1] Filter and wash with water. If oily, extract with EtOAc.[2]
Step 2: Reduction to Aniline
Preventing defluorination.[1]
| Parameter | Specification | Notes |
| Substrate | Nitro intermediate from Step 1 | |
| Reagent | Iron Powder (5.0 equiv) | Fine powder (<325 mesh) works best.[1] |
| Additive | NH4Cl (5.0 equiv) | Mild acid source.[1] |
| Solvent | EtOH / Water (3:[1]1) | Essential for Fe activation. |
| Conditions | Reflux (80°C), 2–3 hours | Vigorous mechanical stirring required. |
Protocol:
-
Suspend the nitro intermediate in EtOH/Water.
-
Add NH4Cl and Iron powder.
-
Heat to reflux with vigorous stirring. The reaction is heterogeneous.
-
Monitor disappearance of nitro compound (LCMS).
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc.
-
Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO3 (aq) to remove iron salts.
-
Dry over Na2SO4 and concentrate to yield the target aniline.
Analytical Checkpoints
| Checkpoint | Expected Result | Troubleshooting |
| 1H NMR (Step 1) | Quartet at ~4.5 ppm (OCH2CF3) | If missing: Alkylation failed.[1] Check reagent quality. |
| 19F NMR (Step 1) | Two signals: Ar-F ( | If Ar-F is split strangely, check for regioisomers.[1] |
| LCMS (Step 2) | Mass shift: [M+H] reduces by ~30 Da (NO2 -> NH2) | If Mass = [M-19], defluorination occurred.[1] |
| Appearance | Step 1: Yellow solid/oil.[1][3] Step 2: Off-white/brown solid. | Anilines darken on air exposure; store under Argon. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving common synthetic failures.
References
-
Regioselectivity of SNAr in Fluoronitrobenzenes
-
Synthesis of 5-Fluoro-2-nitrophenol (Precursor)
-
Availability: Commercially available (CAS 446-36-6) or synthesized via nitration of 3-fluorophenol.[1]
-
Source: PubChem Compound Summary for CID 9937.
-
-
Trifluoroethylation of Phenols
-
Protocol: Use of Trifluoroethyl triflate with Carbonate bases.
-
Source:Journal of Fluorine Chemistry, "Alkylation of phenols with 2,2,2-trifluoroethyl triflate".
-
-
Preventing Defluorination
- Methodology: Selective reduction of nitro groups in the presence of aryl fluorides using Iron/Ammonium Chloride.
-
Source: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis.
Sources
Technical Support Center: Optimization and Troubleshooting for the Trifluoroethoxylation of 4-fluoro-2-aminophenol
Welcome to the technical support center for the synthesis of 2-amino-4-(2,2,2-trifluoroethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to perform the trifluoroethoxylation of 4-fluoro-2-aminophenol. The formation of this aryl-O-CF₂CF₃ ether bond can be a challenging transformation due to the specific electronic nature of the substrate. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and exploring alternative synthetic strategies.
Section 1: Understanding the Core Chemistry
The direct trifluoroethoxylation of 4-fluoro-2-aminophenol is primarily approached via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding the nuances of this pathway is critical for successful optimization.
Q: What is the SNAr mechanism for this reaction, and what are the inherent challenges with the 4-fluoro-2-aminophenol substrate?
A: The SNAr reaction is a two-step addition-elimination mechanism.[1][2] First, the nucleophile—in this case, the 2,2,2-trifluoroethoxide anion (CF₃CH₂O⁻)—attacks the electron-deficient carbon atom bearing the fluorine leaving group. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] In the second, faster step, the leaving group (fluoride, F⁻) is expelled, and the ring's aromaticity is restored.[4]
The primary challenge with 4-fluoro-2-aminophenol lies in its electronic properties. SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[3][5]
-
Activating Group: The fluorine atom at the C4 position does activate the ring toward nucleophilic attack due to its strong negative inductive effect (-I). This effect is key to making the reaction feasible and is why aryl fluorides are often more reactive in SNAr than other aryl halides.[1][4]
-
Deactivating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are, by resonance, electron-donating groups (+R). When the hydroxyl group is deprotonated by a base to form the phenoxide (-O⁻), it becomes a very powerful electron-donating group. This donation of electron density into the ring destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and slowing down the rate-determining step of the reaction.[3]
Therefore, successful optimization requires finding a delicate balance: conditions must be forceful enough to overcome the deactivating effects of the amino and phenoxide groups but mild enough to prevent side reactions and decomposition.
Caption: Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.
Section 2: Troubleshooting Guide for the SNAr Pathway
This section addresses the most common experimental failures in a direct SNAr approach.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A: Low conversion is the most frequent issue and typically points to one or more of the following factors. A systematic approach to optimization is recommended.
-
Base Selection & Stoichiometry: The base is arguably the most critical variable. It must be strong enough to deprotonate 2,2,2-trifluoroethanol (TFE, pKa ≈ 12.4) to generate a sufficient concentration of the trifluoroethoxide nucleophile. However, it will also deprotonate the more acidic phenol group on the substrate.
-
Insight: Weak bases like K₂CO₃ are often insufficient. Stronger bases such as NaOH, KOH, or sodium hydride (NaH) are required. At least two equivalents of base are necessary: one for the phenol and one for the TFE. Using a slight excess (2.2 - 2.5 equivalents) is often beneficial.
-
-
Reaction Temperature: SNAr reactions on deactivated rings require significant thermal energy to overcome the activation barrier.
-
Insight: Room temperature is rarely sufficient. Start optimization screens at around 80 °C and incrementally increase the temperature to 100-120 °C or even higher, monitoring for product formation versus decomposition by TLC or LC-MS.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing nucleophilicity.
-
Insight: Polar aprotic solvents like DMF, DMSO, and NMP are standard choices.[6] They effectively solvate the cation (e.g., Na⁺, K⁺) while leaving the nucleophile (CF₃CH₂O⁻) relatively "bare" and highly reactive. Protic solvents, including water, should be rigorously excluded as they will solvate and deactivate the nucleophile.[4][7]
-
-
Moisture Control: Water is detrimental. It consumes the base, protonates the nucleophile, and can facilitate side reactions.
-
Insight: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
| Parameter | Starting Recommendation | Optimization Range | Rationale |
| Base | Sodium Hydride (NaH) | NaH, KOH, NaOH, Cs₂CO₃ | Must be strong enough to deprotonate TFE (pKa ~12.4). |
| Base Stoichiometry | 2.2 equivalents | 2.0 - 3.0 equivalents | Stoichiometry must account for both the phenol and TFE. |
| Solvent | Anhydrous DMF | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophilicity.[7] |
| Temperature | 80 °C | 80 - 140 °C | Overcomes activation energy on a deactivated aromatic ring. |
| TFE Stoichiometry | 1.5 equivalents | 1.2 - 5.0 equivalents | Can be used in excess; may also serve as a co-solvent.[8][9] |
| Atmosphere | Nitrogen / Argon | N/A | Critical for excluding moisture which quenches reagents. |
Caption: Table 1: Recommended Starting Conditions and Optimization Parameters for SNAr.
Caption: Figure 2: Systematic troubleshooting workflow for low reaction conversion.
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A: Besides starting material, the main byproducts arise from competing nucleophilic attack or decomposition.
-
N-Trifluoroethoxylation: The amino group is also nucleophilic and could theoretically be alkylated. However, under basic conditions, the phenoxide is a much stronger nucleophile than the neutral amino group, making O-alkylation heavily favored. This side reaction is typically minor.
-
Decomposition/Polymerization: At high temperatures and in the presence of strong bases, aminophenols can be susceptible to oxidative degradation or polymerization, often resulting in the formation of dark, insoluble tars.
-
Solvent-Related Byproducts: At very high temperatures (>150 °C), DMF can decompose to generate dimethylamine, which is nucleophilic and can lead to side products.
Troubleshooting Strategy:
-
Lower the Temperature: This is the first step to minimize decomposition. Find the minimum temperature required for a reasonable reaction rate.
-
Use a Milder Base: If decomposition is severe, consider switching from NaH to a slightly less aggressive base like powdered KOH or Cs₂CO₃, which may offer a better balance of reactivity and stability.
-
Monitor Reaction Time: Extended reaction times at high temperatures increase the likelihood of byproduct formation. Monitor the reaction by TLC/LC-MS and stop it once the consumption of starting material plateaus.
Section 3: Alternative Catalytic Strategies for Improved Yields
If the direct SNAr approach fails to provide satisfactory yields even after extensive optimization, the electronic nature of the substrate may be too prohibitive. In such cases, transition-metal-catalyzed cross-coupling reactions are superior alternatives.
Q3: When should I consider an Ullmann Condensation for this C-O bond formation?
A: The Ullmann condensation is a classic, copper-catalyzed reaction that is particularly well-suited for forming aryl ethers from aryl halides.[10][11] You should consider this method when the SNAr reaction is sluggish, as the Ullmann mechanism is less sensitive to the electronic-donating groups on the aromatic ring.
-
Mechanism: The reaction generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alkoxide and reductive elimination to form the C-O bond.[12][13]
-
Typical Conditions:
-
Catalyst: Copper(I) salts like CuI or CuBr are most common. Sometimes copper powder or bronze is used in stoichiometric amounts in older procedures.[12]
-
Ligand: Modern Ullmann reactions often employ a ligand, such as 1,10-phenanthroline or an amino acid, to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[10]
-
Base: A strong base is still required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Temperature: While modern methods have lowered the temperature requirements, Ullmann reactions often still require high heat (100-200 °C).[10][14]
-
Q4: Is a Buchwald-Hartwig Etherification a viable alternative?
A: Yes, the Palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation and represents a powerful, modern alternative.[15][16] It often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[14]
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the alkoxide, and reductive elimination.[15][17]
-
Typical Conditions:
-
Catalyst: A palladium(0) source is generated in situ from a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is critical and is a key optimization parameter. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are commonly used.[15][17]
-
Base: A strong, non-nucleophilic base is used, such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.[18]
-
Temperature: Reactions are often run between room temperature and 110 °C.[17][18]
-
Section 4: Experimental Protocols
These are generalized starting points. Molar equivalents and conditions should be optimized for your specific setup.
Protocol 1: General Procedure for SNAr Trifluoroethoxylation
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-fluoro-2-aminophenol (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add 2,2,2-trifluoroethanol (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ullmann-type Trifluoroethoxylation
-
To an oven-dried reaction vial, add 4-fluoro-2-aminophenol (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.5 eq).
-
Seal the vial and purge with argon.
-
Add anhydrous DMSO and 2,2,2-trifluoroethanol (2.0 eq) via syringe.
-
Place the sealed vial in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Retrieved February 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
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Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
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Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 19, 2026, from [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18). DASH - Harvard. Retrieved February 19, 2026, from [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
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Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 19, 2026, from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
- CN110746322A - N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application. (n.d.). Google Patents.
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Scope of the 2,2,2‐trifluoroethoxylation reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. (2016, July 21). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Ullmann condensation. (n.d.). Grokipedia. Retrieved February 19, 2026, from [Link]
-
Preparation of 4-fluorophenols. (1986, July 30). European Patent Office. Retrieved February 19, 2026, from [Link]
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para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023, November 17). Chemical Science (RSC Publishing). Retrieved February 19, 2026, from [Link]
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Ullmann Condensation. (n.d.). SynArchive. Retrieved February 19, 2026, from [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]
-
Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (n.d.). Google Patents.
-
Etherification (Ullmann and Buchwald-Hartwig). (2021, March 2). YouTube. Retrieved February 19, 2026, from [Link]
-
Direct α‐Arylation of Alcohols through Photoredox, HAT. (n.d.). Macmillan Group. Retrieved February 19, 2026, from [Link]
-
Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. (2019, October 1). PubMed. Retrieved February 19, 2026, from [Link]
-
Electrochemical O-trifluoromethylation of electron-deficient phenols. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (n.d.). Google Patents.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved February 19, 2026, from [Link]
-
New reaction conditions using trifluoroethanol for the E-I Hofmann rearrangement. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 19, 2026, from [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (2015, May 19). Retrieved February 19, 2026, from [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (n.d.). eScholarship. Retrieved February 19, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved February 19, 2026, from [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Possible mechanism for the reaction o‐aminophenols with BTP. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Technical Support Center: Purifying 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Welcome to the technical support guide for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering purity challenges with this specific fluorinated intermediate. The guidance herein is structured to provide not only procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Compound Profile: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₄NO | [1] |
| Molecular Weight | 209.14 g/mol | |
| Predicted Boiling Point | ~227 °C | [2] |
| Appearance | Typically a liquid or low-melting solid; may be colorless to yellow or brown | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light and moisture | [2][4] |
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My crude 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is dark brown/red. What causes this discoloration and how can I fix it?
Answer:
Discoloration in anilines, including fluorinated derivatives, is almost always due to oxidation. The amino group (-NH₂) is susceptible to air oxidation, especially when exposed to light, which forms highly colored polymeric impurities.[5][6] The presence of trace acid or metal impurities can catalyze this degradation.
Troubleshooting Protocol: Decolorization
-
Acid-Base Extraction: This is often the most effective first step. Dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the solution with aqueous acid (e.g., 1 M HCl) to convert the basic aniline into its water-soluble hydrochloride salt.[7][8] The colored, non-basic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with a base like NaOH to regenerate the free aniline, which can be extracted back into an organic solvent.
-
Activated Carbon Treatment: If discoloration persists after extraction, you can use activated carbon (charcoal). Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-2% by weight), heat the mixture gently for a short period, and then filter it hot through a pad of celite to remove the carbon and the adsorbed colored impurities.[7] This is best performed during a recrystallization workflow.
FAQ 2: I am seeing multiple spots on my TLC plate. What are the likely impurities and what is the best purification method to separate them?
Answer:
The impurities in your sample are typically related to the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: Such as a precursor nitro compound or a corresponding phenol.
-
Positional Isomers: Formed if the substitution reactions are not perfectly regioselective.
-
By-products: From side reactions occurring during synthesis.[5]
-
Degradation Products: As discussed in FAQ 1.
For separating these types of impurities from your target compound, column chromatography is the most versatile and effective technique.[9][10]
Workflow Diagram: General Purification Strategy
Caption: A typical workflow for purifying crude anilines.
Detailed Protocol: Silica Gel Column Chromatography
-
Solvent System Selection (TLC): The key to successful column chromatography is choosing an appropriate mobile phase. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show clear separation between your desired product and its impurities, with the product having an Rf value between 0.25 and 0.4.
-
Starting Point: Begin with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate. For anilines, a common starting mixture is 9:1 or 8:2 Hexane:Ethyl Acetate.
-
Tailing Reduction: Anilines can sometimes "tail" or streak on silica gel due to the slightly acidic nature of the silica.[11] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system.
-
-
Column Packing: Pack a glass column with silica gel using a slurry method in your chosen non-polar solvent (e.g., hexane) to ensure a uniform, air-free stationary phase.[7][9]
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[9] This technique generally results in better separation than loading the sample as a concentrated liquid.
-
Elution and Fraction Collection: Carefully add the mobile phase and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC to identify which ones contain your pure product.[9]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under a high vacuum to remove any residual solvent.[9]
FAQ 3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:
-
High Impurity Level: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Solvent Choice: The boiling point of your chosen recrystallization solvent may be higher than the melting point of your compound.[7]
Troubleshooting Protocol: Recrystallization Issues
-
Pre-purify: If you suspect a high level of impurities, perform a preliminary purification using acid-base extraction or a quick column chromatography pass before attempting recrystallization.[7]
-
Change Solvents: Select a solvent with a lower boiling point. For anilines, which are moderately polar, consider solvent systems like Toluene, Hexane/Ethyl Acetate mixtures, or Isopropanol/Water. Always test solubility on a small scale first.
-
Form a Salt: A highly effective strategy for purifying amines is to crystallize them as an acid salt (e.g., hydrochloride or sulfate).[8][12][13] The salt often has a much higher melting point and better crystallization properties than the free base. Dissolve the aniline in a solvent like isopropanol or ether, and add a stoichiometric amount of an acid (e.g., HCl in ether). The salt will often precipitate out in high purity. You can then regenerate the free base by dissolving the salt in water and adding a base.
Decision Tree for Purification Method Selection
Caption: Decision-making for selecting a primary purification method.
FAQ 4: Which analytical techniques are best for confirming the purity of my final product?
Answer:
A combination of techniques is always recommended for unambiguous purity confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of aromatic amines.[14][15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (buffered with a small amount of acid like formic or phosphoric acid) is a typical setup.[17][18] Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the chemical structure of your compound. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
References
-
Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents.
-
SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
-
Ataman Kimya. ANILINE. [Link]
-
University of Rochester. Recrystallization and Crystallization. [Link]
-
Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
MySkinRecipes. 4-(2,2,2-Trifluoroethoxy)aniline. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. [Link]
-
MySkinRecipes. 4-(2,2,2-Trifluoroethoxy)aniline. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChemLite. 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. [Link]
-
Sciencemadness Discussion Board. aniline impurities. [Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. [Link]
-
EPA NEPIC. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
Sources
- 1. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0202697A2 - Separation process for para-fluoro-aniline - Google Patents [patents.google.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Status: Operational Ticket ID: #TFE-ANI-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Stability, and Purification Protocols
Executive Summary
You are encountering challenges with 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline . This molecule presents a "perfect storm" of purification difficulties: it possesses the oxidative instability of an aniline, the lipophilicity of a polyfluorinated chain, and significantly reduced basicity due to the electron-withdrawing nature of the substituents.
This guide moves beyond standard protocols to address the specific physicochemical behaviors of this fluorinated intermediate.
Module 1: The "Black Tar" Phenomenon (Oxidative Instability)
User Complaint: "My product turns from a pale oil to a dark brown/black gum within hours of isolation."
Root Cause Analysis
Anilines are prone to radical oxidation, forming quinoid imines and azo-linkages (colored species). The 4-fluoro and 2-trifluoroethoxy groups do not sufficiently deactivate the ring against air oxidation. The "tar" is often a polymerization product catalyzed by trace metals or light.
Protocol: Stabilization & Storage
The "Salt Shield" Strategy: Free base anilines are unstable. The hydrochloride salt is indefinitely stable.
-
Dissolution: Dissolve the crude oil in minimal anhydrous Et₂O or 1,4-Dioxane .
-
Precipitation: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Filtration: The HCl salt will precipitate as a white/off-white solid. Filter under N₂.
-
Storage: Store the salt. Liberate the free base only immediately before the next reaction step.
Technical Insight: If you must store the free base, use a degassed solvent (sparged with Argon for 15 mins) and store at -20°C in an amber vial.
Module 2: The "Ghost" Yield (Extraction Failures)
User Complaint: "I extracted with HCl, but my product stayed in the organic layer (or disappeared)."
Root Cause Analysis
This is the most common failure point.
-
Standard Aniline pKa: ~4.6
-
Target Molecule pKa: Estimated ~3.0 - 3.5. The 2-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing (inductive effect), drastically lowering the basicity of the amine. Weak acids (acetic, dilute citric) will fail to protonate it fully, leaving it in the organic layer.
Validated Extraction Workflow
Do not use "standard" wash protocols. Use this pH-swing method:
Step 1: Protonation (Capture)
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extract with 2M HCl (pH < 1 is required).
-
Check: The product is now in the Aqueous Phase . Impurities (nitro precursors, phenols) remain in Organic Phase.
Step 2: Neutralization (Release)
-
Separate the aqueous layer.[1] Keep it cold (0°C) to prevent decomposition.
-
Slowly adjust pH to 8-9 using Saturated NaHCO₃ or 2M NaOH.
-
Warning: Do not overshoot to pH 14; fluorinated groups can sometimes undergo hydrolysis or elimination under harsh basic conditions.
-
-
Extract back into Dichloromethane (DCM) (3x).
-
Dry over Na₂SO₄ (MgSO₄ can sometimes trap polar amines).
Visualization: pH-Swing Logic
Figure 1: Critical pH-Swing Extraction Workflow for Electron-Deficient Anilines.
Module 3: Chromatography Troubleshooting
User Complaint: "The compound streaks on the column, or co-elutes with the nitro precursor."
Issue 1: The "Streaking" Effect
Even with reduced basicity, the amine protons hydrogen-bond with the silanols on silica gel, causing tailing.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. Add 0.5% TEA to your eluent system.
Issue 2: Separation from Nitro Precursor
The starting material (likely 4-fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene) is very similar in polarity to the aniline product.
-
Standard System: Hexane/EtOAc often fails to separate them cleanly.
-
Recommended System: Toluene / EtOAc or DCM / Methanol .
-
The pi-pi interactions of Toluene often provide better selectivity for aromatic amines compared to straight-chain alkanes.
-
Data: Solvent System Efficacy
| Solvent System | Resolution (Rf Delta) | Tailing Risk | Recommendation |
| Hexane / EtOAc | Low | High | Avoid |
| Hexane / EtOAc (+1% TEA) | Medium | Low | Acceptable |
| Toluene / EtOAc | High | Medium | Preferred |
| DCM / MeOH (95:[2]5) | Medium | Low | Good for polar impurities |
Module 4: Synthesis Context & Impurity Profiling
User Complaint: "I have a persistent impurity at 5% that won't wash away."
If you synthesized this via SNAr (Nucleophilic Aromatic Substitution) of 2,4-difluoronitrobenzene followed by reduction, you likely have specific side products.
Common Impurities
-
Regioisomer: 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline.
-
Cause: The trifluoroethanol attacked the para-fluorine instead of the ortho-fluorine during the SNAr step.
-
Removal: Extremely difficult by extraction. Requires careful column chromatography (Toluene system) or recrystallization of the HCl salt .
-
-
Defluorinated Byproduct: Aniline (or 3-fluoroaniline derivatives).
-
Cause: Over-reduction during the hydrogenation step (e.g., Pd/C + H₂ can cleave C-F bonds).
-
Prevention:[3] Use Pt/C (Platinum on Carbon) or Fe/NH₄Cl (Iron reduction) instead of Pd/C to preserve the C-F bond.
-
Workflow Visualization: Synthesis & Purification Logic
Figure 2: Synthesis pathway highlighting critical control points for purity.
FAQs
Q: Can I distill this compound? A: It is risky. While fluorinated anilines are volatile, the high boiling point (likely >200°C at atm) requires high vacuum (<1 mmHg). The heat can accelerate oxidative decomposition ("tarring"). Bulb-to-bulb distillation (Kugelrohr) is only recommended if the crude is already >90% pure.
Q: Why does the NMR show broad peaks? A: If your solvent is CDCl₃, the amine protons (NH₂) can exchange or H-bond, appearing broad. Also, traces of paramagnetic impurities (from Fe reduction) can broaden peaks. Filter the NMR sample through a small plug of basic alumina.
Q: What is the exact pKa? A: While experimental data for this specific CAS is sparse, structurally analogous 4-fluoroanilines have a pKa of ~4.6 [1]. The addition of the electron-withdrawing trifluoroethoxy group (OCH₂CF₃) will lower this value further, likely to the 3.0–3.5 range [2]. This confirms the need for strong acid (pH < 1) during extraction.
References
-
PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. [Link]
- Google Patents.
Sources
Technical Guide: Solvent Effects on the Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
The following technical guide addresses the solvent-dependent synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a critical fluorinated intermediate used in the development of kinase inhibitors and agrochemicals.
This guide is structured as a Tier-3 Technical Support Document, designed for process chemists and researchers encountering regioselectivity or chemoselectivity issues.
Executive Summary & Reaction Profile
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline typically proceeds via a two-step sequence starting from 2,4-difluoronitrobenzene . The critical quality attributes (CQA) of the final product depend heavily on solvent selection during the first step (
Core Challenges:
-
Regiocontrol (
): Directing the trifluoroethoxy nucleophile to the ortho-position (C2) while leaving the para-fluorine (C4) intact. -
Chemoselectivity (Reduction): Reducing the nitro group without cleaving the labile C-F bond at the C4 position.
Reaction Scheme
Caption: Two-step synthesis pathway highlighting the critical regioselective branch point in Step 1.
Module 1: The Etherification (Regioselectivity)
Objective: Selectively substitute the C2-Fluorine (ortho to Nitro) with 2,2,2-trifluoroethanol.
Q: Why am I observing high levels of the para-isomer (4-substituted byproduct)?
A: This is likely due to the use of high-polarity aprotic solvents (e.g., DMSO, DMF) without controlling the temperature or cation interaction.
-
The Mechanism: The nitro group activates both the ortho (C2) and para (C4) positions.
-
Inductive Effect (-I): Stronger at the ortho position, making it intrinsically more electrophilic.[1]
-
Solvent Effect: In non-polar solvents (e.g., Toluene), the reaction often proceeds via a tight ion-pair transition state where the metal cation (K+ or Na+) coordinates with the nitro group oxygens and the incoming alkoxide. This "tethering" effect directs the nucleophile to the ortho position [1].
-
The Problem with Polar Solvents: In solvents like DMSO or DMF, the metal cation is fully solvated and separated from the nucleophile. This "naked" anion is more reactive but less selective, often attacking the sterically less hindered para position or leading to bis-substitution.
-
Recommended Protocol (High Selectivity):
-
Solvent: Toluene (with 5-10% Phase Transfer Catalyst, e.g., 18-Crown-6 or TBAI).
-
Base: Solid KOH or K2CO3.
-
Temperature: 0°C to Room Temperature (Lower temperatures favor the kinetic ortho product).
Q: The reaction rate in Toluene is too slow. How can I accelerate it without losing selectivity?
A: You are encountering the trade-off between solvation and selectivity. Trifluoroethanol (TFE) is a bulky, electron-withdrawing nucleophile, making it sluggish.
Troubleshooting Steps:
-
Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB). This shuttles the TFE-anion into the organic phase without fully disrupting the ion-pairing required for ortho-selectivity.
-
Concentration: Run the reaction at high concentration (1M - 2M).
-
Alternative Solvent System: Use THF (Tetrahydrofuran). It offers a middle ground—sufficient polarity to solubilize reactants better than toluene, but low enough dielectric constant to maintain some cation coordination control compared to DMF [2].
Module 2: The Reduction Phase (Chemoselectivity)
Objective: Reduce the nitro group to an amine without removing the fluorine atom at C4 (Hydrodefluorination).
Q: I am seeing "M-19" peaks in MS (Loss of Fluorine). What is happening?
A: You are experiencing hydrodefluorination. Aromatic fluorines, especially those para to an amine (which forms during reduction), are susceptible to cleavage under catalytic hydrogenation conditions.
Solvent & Catalyst Guidelines:
| Parameter | High Risk (Avoid) | Recommended (Safe) | Mechanism |
|---|---|---|---|
| Catalyst | Pd/C (Unpoisoned) | Pt/C (Sulfided) or Fe/AcOH | Pd readily inserts into C-F bonds; Pt is less active for hydrogenolysis. |
| Solvent | Methanol/Acid | Ethyl Acetate or Ethanol/Water | Protic solvents (MeOH) facilitate the stabilization of the leaving fluoride ion. |
| Additives | HCl, H2SO4 | NaHCO3 or Diphenylsulfide | Acids catalyze defluorination. Bases neutralize HF and protect the catalyst. |
Q: Can I use chemical reduction instead of hydrogenation?
A: Yes, and it is often preferred for fluorinated substrates.
-
Bechamp Reduction: Iron powder (Fe) in Ethanol/Water with a catalytic amount of Ammonium Chloride or Acetic Acid.
-
Solvent Benefit: This heterogeneous system operates at neutral to slightly acidic pH, which is completely inert to the C-F bond.
-
Workup: Ensure thorough removal of iron salts, as residual iron can catalyze degradation of the aniline.
Troubleshooting & Decision Tree
Workflow Visualization
Caption: Decision tree for troubleshooting common synthetic deviations.
Quantitative Data: Solvent Impact Table
The following data summarizes the impact of solvent dielectric constant (
| Solvent | Dielectric Constant ( | Dominant Mechanism | Regioselectivity (Ortho:Para) | Reaction Rate |
| Toluene | 2.38 | Ion-Pair / Coordination | > 95 : 5 | Slow |
| THF | 7.58 | Loose Ion-Pair | ~ 85 : 15 | Moderate |
| Acetone | 20.7 | Dipolar Aprotic | ~ 60 : 40 | Fast |
| DMF | 36.7 | Dissociated Ions | ~ 40 : 60 (Mixed) | Very Fast |
| DMSO | 46.7 | Dissociated Ions | Poor (High Para/Bis) | Extremely Fast |
Key Takeaway: There is an inverse relationship between solvent polarity and ortho-selectivity for this specific substrate.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene . Organic Process Research & Development, 18(9), 1168–1175.
-
Bunnett, J. F., & Morath, R. J. (1955). Steric Effects in Nucleophilic Aromatic Substitution . Journal of the American Chemical Society, 77(19), 5051–5055.
-
Miller, J., & Parker, A. J. (1961). Solvation of ions in dipolar aprotic solvents . Journal of the American Chemical Society, 83(1), 117-123.
Sources
Technical Support Center: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a core focus on the critical parameter of reaction temperature. This molecule is a valuable building block in medicinal chemistry and materials science, often used to introduce the trifluoroethoxy group to enhance metabolic stability and lipophilicity in drug candidates.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline?
A1: The synthesis typically involves the formation of a carbon-nitrogen bond on a substituted benzene ring. The two most prevalent and effective methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[3][4] Both methods have distinct advantages and require careful optimization, particularly concerning temperature.
Q2: Why is temperature so critical in these syntheses?
A2: Temperature is arguably the most influential variable in these cross-coupling reactions. It directly governs the reaction rate, catalyst stability, and the selectivity between the desired product and unwanted side products.[5]
-
Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[5]
-
Catalyst Activity & Stability: Both palladium and copper catalysts have an optimal temperature range for activity. Exceeding this range can lead to irreversible catalyst decomposition (e.g., formation of palladium black), which halts the catalytic cycle.[5][6]
-
Selectivity: Undesired side reactions, such as hydrodehalogenation or ether cleavage, have their own activation energies. Temperature can be precisely controlled to favor the formation of the target aniline over these byproducts.[7]
Q3: My final product is discolored (pink, brown, or black). What is the cause and how can I fix it?
A3: Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored impurities.[8] This can happen during the reaction, workup, or storage.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[9]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Purification: Discoloration can often be removed by purification techniques such as column chromatography, recrystallization, or steam distillation.[10][11] Activated charcoal can also be used to remove colored impurities during recrystallization.[8]
-
Troubleshooting Guide: Low Product Yield
Low yield is the most common challenge encountered in this synthesis. The following guide, structured as a troubleshooting workflow, will help you diagnose and resolve the issue.
Caption: Troubleshooting flowchart for low product yield.
In-Depth Analysis: Temperature Optimization by Synthesis Route
The optimal temperature is highly dependent on the chosen synthetic method. Below is a comparison and detailed protocols for the most common routes.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a versatile and widely used method for forming C-N bonds.[3] The reaction involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] Temperature influences every step of this cycle.
Temperature Considerations:
-
Too Low (< 80 °C): The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and can be sluggish at lower temperatures, leading to an incomplete reaction.
-
Optimal Range (80 - 120 °C): Most Buchwald-Hartwig reactions perform well in this range. It provides a balance between a fast reaction rate and maintaining catalyst longevity. For less reactive aryl chlorides, temperatures towards the higher end of this range may be necessary.[13]
-
Too High (> 120 °C): At elevated temperatures, the palladium catalyst, particularly the active monoligated species, can be prone to decomposition. Furthermore, high temperatures can promote side reactions like β-hydride elimination if the amine substrate is susceptible.[5]
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Fluoro-1-halo-2-(2,2,2-trifluoroethoxy)benzene | Aryl bromides or iodides are more reactive than chlorides. |
| Amine Source | Ammonia equivalent (e.g., Benzophenone imine, LiHMDS) | Direct use of ammonia gas can be challenging. |
| Catalyst | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, tBu₃P) | The ligand choice is crucial for catalyst stability and activity.[14] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed polar aprotic solvents are preferred.[12] |
| Temperature | 100 - 110 °C | Optimal for balancing reaction rate and catalyst stability. |
Sources
- 1. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Exothermic Reactions in 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Synthesis
Current Status: Operational Support Tier: Level 3 (Process Safety & Scale-up) Topic: Thermal Hazard Management for Fluorinated Ether-Aniline Synthesis
Introduction: The Thermal Landscape
You are likely synthesizing 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE) and a base.
-
Catalytic Hydrogenation: Reduction of the nitro intermediate to the aniline.[1]
Critical Warning: Both steps possess high thermal potentials. The SNAr step involves a "masked" exotherm during base preparation and a reaction exotherm that influences regioselectivity. The hydrogenation step is a Class 5 reaction (Stoessel classification) with the potential for catastrophic thermal runaway if H₂ uptake is not mass-transfer limited.
This guide addresses specific thermal bottlenecks you will encounter.
Module 1: The SNAr Step (Ether Formation)
The Reaction: 2,4-Difluoronitrobenzene + TFE + Base
Troubleshooting: "My temperature spikes before I even add the substrate."
Diagnosis: You are likely mixing 2,2,2-trifluoroethanol (TFE) with a strong base (e.g., KOtBu, NaH, or KOH) too rapidly.
The Science: TFE is significantly more acidic (
-
Protocol: Pre-cool TFE in the solvent (THF or Toluene) to 0°C.
-
Dosing: Add the base portion-wise or as a slurry, monitoring the internal temperature (
). Do not proceed to substrate addition until the "deprotonation exotherm" has subsided.
Troubleshooting: "I see a delayed exotherm after adding the nitrobenzene."
Diagnosis: This is a classic "Accumulation" scenario. The reaction has an induction period or you are dosing the substrate at a temperature too low to react immediately, leading to reagent buildup. When the reaction finally triggers, it consumes the accumulated reagent all at once. The Fix:
-
Target Temperature: Ensure the reactor is at the onset temperature (typically 40–60°C for this specific substitution) before starting the feed.
-
Validation: Stop the feed after 10%. Wait for a detectable exotherm (a few degrees rise or cooling jacket response). If no heat is generated, DO NOT continue feeding.
Regioselectivity vs. Heat (The "Ortho" Challenge)
To obtain the 2-substituted product (ortho to nitro), you are fighting against the natural preference for the 4-position (para).
-
Thermal Impact: Higher temperatures generally degrade regioselectivity (lowering the ortho:para ratio).
-
Control Strategy: You must maintain strict isothermal control. A 10°C overshoot can significantly increase the unwanted para-isomer and impurities.
Module 2: The Hydrogenation Step (Nitro Reduction)
The Reaction: 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene + 3H₂
Troubleshooting: "The reaction temperature is oscillating wildly."
Diagnosis: Your H₂ feed rate is not coupled to your cooling capacity. You are likely operating in a "reaction-limited" regime where the catalyst is too active for the heat removal system. The Science: Nitro reduction releases ~550 kJ/mol. This is massive. Solution:
-
Switch to Mass-Transfer Control: Reduce the stirring speed slightly or reduce H₂ pressure. Make the availability of Hydrogen the limiting factor, not the intrinsic reaction kinetics.
-
Dosage Controlled Reaction: Do not load all the nitro-substrate at once. Use a semi-batch protocol where the nitro compound is pumped into the reactor containing the catalyst and solvent under H₂ pressure.
Troubleshooting: "The reaction stopped, then spiked when I added more catalyst."
Diagnosis: Catalyst poisoning followed by a "kick-start" runaway.
Risk: Accumulation of Hydroxylamine intermediates.[2]
The Mechanism: Nitro reduction proceeds via a Nitroso
-
Never add fresh catalyst to a stalled hot reaction.
-
Analyze the mixture (HPLC) for hydroxylamine accumulation before any intervention.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for managing the thermal runaway risks in the Hydrogenation step.
Caption: Logic flow for managing thermal runaway during the catalytic hydrogenation of fluoronitrobenzenes.
Data Summary: Thermal Parameters
Use these estimated values to calculate your Adiabatic Temperature Rise (
| Parameter | Value (Approx.) | Significance |
| -150 to -200 kJ/mol | Moderate Hazard. Requires active cooling during dosing. | |
| -550 | Extreme Hazard. Capable of boiling solvent in minutes. | |
| MTSR (Max Temp of Synthesis) | > 200°C (if adiabatic) | Exceeds decomposition temp of most nitro-compounds. |
| TFE Deprotonation Heat | -40 to -60 kJ/mol | Often ignored, but causes initial temp spikes. |
Note:
Frequently Asked Questions (FAQ)
Q: Can I use DMF as the solvent for the SNAr step? A: While DMF is excellent for SNAr kinetics, it is thermally dangerous. DMF decomposes exothermically at high temperatures, and its high boiling point makes heat removal via reflux impossible during a runaway.
-
Recommendation: Use DMSO (with strict temp control <100°C) or, preferably, a lower boiling solvent like THF or Toluene (using a Phase Transfer Catalyst like 18-Crown-6 or TBAB) to allow "reflux cooling" as a passive safety barrier.
Q: How do I quench the SNAr reaction if it runs away? A: Do not add water immediately if you used NaH or KOtBu, as this will generate H₂ gas or massive steam.
-
Emergency Protocol: Stop the dosing immediately. Maximize jacket cooling.[3] If the temperature continues to rise, dump the reaction into a pre-cooled vessel containing a large volume of cold solvent (dilution effect) or weak acid solution (if compatible).
Q: Why is the pressure rising in my hydrogenation reactor even though H₂ feed is off? A: This is a critical warning sign. It indicates thermal decomposition of the nitro compound or the hydroxylamine intermediate, generating non-condensable gases (N₂, NOₓ).
-
Action: Vent the reactor immediately to a safe stack. Evacuate the area. This is a precursor to vessel rupture.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
ChemicalBook. (n.d.). 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS 57946-61-9.[4] Link
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. (Discusses SNAr of 2,4-difluoronitrobenzene and thermal control via flow chemistry). Link
-
Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene Safety Data Sheet. Link
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (Details the heat flow and safety of nitro reductions). Link
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS#: 57946-61-9 [m.chemicalbook.com]
work-up procedure optimization for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline synthesis
This guide serves as a specialized technical support resource for the isolation and purification of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline . It is designed for researchers encountering specific bottlenecks in yield, purity, or scalability.[1]
Technical Support Center: Work-up Optimization Guide
Subject: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Synthesis Ticket Type: Process Optimization & Troubleshooting Reference Code: [TFE-ANILINE-OPT-2026]
Part 1: The Core Protocol (Expert Analysis)
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline typically proceeds via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE) and a base.
-
Reduction: Conversion of the nitro intermediate to the aniline.[1][2][3][4]
The Critical Challenge: The trifluoroethoxy group is strongly electron-withdrawing and lipophilic.[1] This alters the basicity of the final aniline (lowering pKa) and changes the solubility profile compared to standard alkoxy-anilines. Standard work-ups often fail due to incomplete protonation during acid washes or regioisomer contamination from Step 1.[1]
Module A: The "Self-Validating" Purification System
Use this protocol to guarantee chemical identity and purity without immediate reliance on chromatography.[1]
Concept: Because the target is a weak base (estimated pKa ~2.5–3.0 due to the electron-withdrawing fluorine and trifluoroethoxy groups), it requires a modified Acid-Base extraction loop.[1] Standard 1M HCl extractions often fail to fully capture this aniline from the organic phase.[1]
Step-by-Step Methodology:
-
Crude Isolation:
-
After reduction (e.g., H2/Pd-C), filter the catalyst over Celite. Do not let the catalyst dry out (fire hazard). Wash the pad with EtOAc.[1]
-
Concentrate the filtrate to remove bulk reaction solvent (often MeOH or EtOH). Redissolve in MTBE (Methyl tert-butyl ether) or Toluene .[1]
-
Why MTBE? It prevents emulsion formation better than DCM for fluorinated anilines.[1]
-
-
The "Validation" Extraction (Acid Phase):
-
Cool the organic phase to 0–5°C.[1]
-
Extract with 3M H2SO4 (sulfuric acid) instead of HCl.
-
Expert Insight: The sulfate salt of electron-deficient anilines often has better aqueous solubility and "salting-out" resistance than the hydrochloride salt.[1] Use 3 equivalents of acid relative to the amine.
-
Checkpoint: The product is now in the aqueous layer (bottom). The organic layer contains non-basic impurities (unreacted nitro, neutral byproducts). Discard the organic layer only after TLC verification.
-
-
The "Liberation" Step (Base Phase):
-
Final Isolation:
Part 2: Troubleshooting & FAQs
Category 1: The SNAr Step (Intermediate Synthesis)
Q: I see two spots on TLC after the reaction of 2,4-difluoronitrobenzene with TFE. Which is my product? A: This is a classic regioselectivity issue.
-
Spot A (Major, Lower Rf): 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene (Target).
-
Spot B (Minor, Higher Rf): 2-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene (Regioisomer).
-
Mechanism: The nitro group activates the ortho (2-position) and para (4-position) fluorines.[1] The ortho position is generally more reactive to alkoxides due to the inductive effect, but steric bulk of the trifluoroethoxy group can compete.
-
Fix: If the ratio is poor (< 10:1), recrystallize the crude nitro intermediate from Heptane/IPA (9:1) . The unwanted isomer is usually more soluble and stays in the mother liquor.
Q: My reaction stalled with unreacted starting material. A: The nucleophile (trifluoroethoxide) is less reactive than ethoxide due to the fluorine atoms pulling electron density.
-
Optimization: Switch from K2CO3 to a stronger base like t-BuOK or NaH in THF or DMF.[1] Ensure the TFE is dry.[1][5]
Category 2: The Reduction Step (Final Product)
Q: The product turned black/brown during rotary evaporation. A: Anilines are oxidation-sensitive.[1]
-
Immediate Action: Add a trace amount of BHT (Butylated hydroxytoluene) or EDTA to the solvent before evaporation to scavenge radicals/metals.
-
Storage: Store the oil under Argon at -20°C. If solid, store in an amber vial.
Q: Low recovery after acid-base extraction. A: As noted in the Core Protocol, the basicity is low.[1]
-
Diagnosis: Check the pH of the aqueous layer after adding acid. It must be < 1. If you used weak acid (1M HCl) or insufficient volume, the aniline stayed in the organic layer.
-
Remedy: Re-extract the initial organic waste with stronger acid (3M H2SO4).
Part 3: Data & Visualization
Quantitative Comparison of Work-up Methods
| Parameter | Standard Work-up (Water Wash) | Optimized Acid-Base (Sulfate) |
| Purity (HPLC) | 85-90% (contains neutral impurities) | >98% (removes neutrals) |
| Yield | 95% (crude) | 88-92% (purified) |
| Emulsion Risk | High (due to TFE surfactant effect) | Low (High ionic strength) |
| Time Required | 2 Hours | 3.5 Hours |
| Regioisomer Removal | Poor | Moderate (Isomers have different pKa) |
Workflow Diagrams
Diagram 1: The "Self-Validating" Acid-Base Purification Loop This logic gate ensures that only the chemical species possessing the correct amine functionality is isolated.[1]
Caption: Optimized Acid-Base extraction workflow using H2SO4 to capture low-basicity fluorinated anilines.
Diagram 2: Synthesis Pathway & Impurity Origins Understanding where impurities originate allows for targeted removal.[1]
Caption: Origin of critical regioisomer impurities during the SNAr and Reduction sequence.
References
-
Google Patents. (1981).[1] Method of preparing 2,4-difluoroaniline (US4294988A).[1] Retrieved from
-
Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
University of Luxembourg. (2025).[1][7] PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline.[1][7] Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
avoiding decomposition of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline during synthesis
The following technical guide addresses the stability and synthesis challenges of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline .
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and medicinal chemists encountering decomposition or purity issues.
CAS: 1352316-24-3 (Generic/Related) | Class: Fluorinated Alkoxy Aniline
⚠️ Critical Stability Dashboard
Before proceeding, review the stability profile of this molecule. "Decomposition" in this context usually refers to three distinct failure modes:
| Failure Mode | Visual Indicator | Root Cause | Critical Control Point |
| Defluorination | Product mass is [M-18] (Loss of F, +H) | Hydrodehalogenation during catalytic hydrogenation. | Reduction Step |
| Oxidation | Darkening (Purple/Black tars) | Radical cation formation via air/light exposure. | Workup & Storage |
| Ether Cleavage | Loss of trifluoroethyl group | Strong Lewis Acid attack (rare but possible). | Acidic Workup |
Module 1: The Reduction Phase (Preventing Defluorination)
The Issue: The most common "decomposition" during the synthesis of this aniline from its nitro precursor (4-fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene) is the loss of the fluorine atom at the C4 position. The Mechanism: Palladium (Pd/C) is an excellent catalyst for nitro reduction, but it is also highly active for oxidative addition into C-F bonds, especially in the para position, leading to hydrodehalogenation.
✅ Protocol A: Iron-Mediated Reduction (The "Safe" Method)
Recommended for small-to-medium scale (<50g) where purity is paramount over speed.
Why this works: Iron (Fe(0)) acts as a single-electron transfer agent. It reduces the nitro group selectively without possessing the catalytic potential to cleave the C-F bond.
Step-by-Step:
-
Setup: In a 3-neck flask equipped with mechanical stirring, suspend 1.0 equiv of the Nitro precursor in EtOH:Water (3:1) .
-
Activation: Add 5.0 equiv of Iron Powder (325 mesh) and 0.5 equiv of Ammonium Chloride (
). -
Reaction: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; rapid stirring is non-negotiable to prevent clumping.
-
Monitoring: Monitor by HPLC. The reaction typically completes in 2–4 hours.
-
Workup (Crucial):
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc , not just EtOH, to ensure the lipophilic aniline is recovered.
-
Adjust filtrate to pH >9 with saturated
before extraction to ensure the aniline is in the free base form.
-
✅ Protocol B: Sulfided Platinum Hydrogenation (The Scalable Method)
Recommended for large scale (>100g) where metal waste (Fe sludge) is prohibitive.
Why this works: Platinum (Pt) is generally less active toward C-Halogen bonds than Palladium. "Poisoning" the catalyst with sulfur occupies the highly active sites responsible for hydrogenolysis while leaving the sites for nitro reduction active.
Step-by-Step:
-
Catalyst: Use 5% Pt/C (Sulfided) . Do not use standard Pd/C.
-
Solvent: Methanol or Ethyl Acetate. Avoid acidic media.
-
Pressure: Maintain
pressure between 1–3 bar (15–45 psi). High pressure increases the rate of defluorination. -
Additive (Optional): If using non-sulfided Pt/C, add 0.1 equiv of Diphenylsulfide to the reaction mixture prior to hydrogenation.
Module 2: Workup & Isolation (Preventing Oxidation)
The Issue: Electron-deficient anilines are more stable than electron-rich ones (like anisidine), but the 2-alkoxy group still donates electron density, making the amine susceptible to oxidation by air, leading to "aniline black" type polymerization.
⚠️ Troubleshooting the "Black Oil"
If your clear oil turns black within hours of isolation:
-
Acidify Immediately: Do not store the free base. Convert it to the Hydrochloride (HCl) salt immediately.
-
Protocol: Dissolve the crude oil in
or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C. The salt is generally a white/off-white solid that is indefinitely stable.
-
-
Avoid Chlorinated Solvents with Lewis Acids: Do not leave the aniline in DCM/Chloroform for extended periods if trace acid is present, as this accelerates decomposition.
-
Argon Sparge: During rotary evaporation, ensure the vacuum is broken with Argon/Nitrogen, not ambient air.
Module 3: Process Logic & Visualization
The following diagram illustrates the decision pathways to avoid decomposition.
Caption: Synthesis workflow highlighting critical control points to prevent defluorination (reduction step) and oxidation (storage step).
FAQ: Troubleshooting Specific Scenarios
Q: I see a small impurity (~5%) at [M-18] in my LCMS after hydrogenation. Is this the defluorinated product? A: Yes. The mass of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is approx 223. The defluorinated byproduct (2-(2,2,2-trifluoroethoxy)aniline) would appear at mass 205. This confirms hydrodehalogenation. Action: Switch to Protocol A (Iron) or poison your catalyst.
Q: Can I use Tin Chloride (SnCl2) instead of Iron?
A: Yes,
Q: My trifluoroethoxy group seems to be cleaving. I see 4-fluoro-2-aminophenol.
A: This is rare but indicates your conditions are too acidic or Lewis-acidic. The
Q: How do I remove the Iron sludge effectively? It's clogging my filter.
A: Add a small amount of Celite directly to the reaction mixture before filtration. Filter while the mixture is still warm (
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Foundation for Pd-catalyzed side reactions including dehalogenation).
- Fouquet, E. (2009). Fluorinated Compounds in Organic Synthesis. In: Encyclopedia of Life Support Systems (EOLSS).
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. (Authoritative source on sulfided Pt catalysts for halonitro reduction).
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2] (General validation of Fe/NH4Cl chemoselectivity).
Sources
Technical Support Center: Industrial Production of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Welcome to the technical support center for the industrial-scale production of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis and purification of this key intermediate.
I. Overview of the Synthetic Pathway
The industrial synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is typically a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,4-difluoronitrobenzene, with 2,2,2-trifluoroethanol. This is followed by the reduction of the nitro group to the desired aniline. Each of these steps presents unique challenges during scale-up, which this guide will address.
II. Frequently Asked Questions (FAQs) and Troubleshooting
A. Synthesis of the Nitroaromatic Intermediate: 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Q1: What is the most common starting material and reaction for the first step, and why?
A1: The most common and economically viable starting material for the synthesis of the nitroaromatic intermediate is 2,4-difluoronitrobenzene. The reaction is a nucleophilic aromatic substitution (SNAr), where the trifluoroethoxide ion displaces one of the fluorine atoms on the aromatic ring. This pathway is favored because the nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1][2]
Q2: I am observing low conversion of my starting material during the SNAr reaction. What are the likely causes and how can I address them?
A2: Low conversion during the SNAr step on a large scale can be attributed to several factors:
-
Insufficient Base: The reaction requires a strong base to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide nucleophile. Incomplete deprotonation will result in a lower concentration of the active nucleophile and thus, a slower reaction. Ensure you are using a sufficient molar equivalent of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Inadequate Mixing: On an industrial scale, ensuring proper mixing of the reactants is crucial, especially when using solid bases like NaH. Poor agitation can lead to localized areas of low reagent concentration. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction. Carefully monitor and control the internal reaction temperature.
-
Moisture Contamination: Water in the reaction mixture will consume the base and protonate the trifluoroethoxide, quenching the active nucleophile. Ensure all reagents and solvents are anhydrous.
Q3: My reaction is producing a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
A3: The formation of the di-substituted byproduct, 1,3-bis(2,2,2-trifluoroethoxy)nitrobenzene, is a common issue. To favor mono-substitution, consider the following:
-
Stoichiometry Control: Use a controlled amount of 2,2,2-trifluoroethanol and the base, typically a slight excess relative to the 2,4-difluoronitrobenzene. A large excess of the nucleophile will drive the reaction towards di-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity by favoring the more kinetically controlled mono-substitution product.
-
Controlled Addition: Instead of adding all the trifluoroethoxide at once, consider a slow, controlled addition to the reaction mixture. This will keep the instantaneous concentration of the nucleophile low, disfavoring the second substitution.
Q4: What are the recommended solvents for this SNAr reaction at an industrial scale?
A4: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the alkoxide salt, leaving the anion more reactive.[1] For industrial applications, consider the following:
| Solvent | Advantages | Disadvantages |
| Dimethylformamide (DMF) | Excellent solvating properties, high boiling point. | Can be difficult to remove, potential for decomposition at high temperatures. |
| Dimethyl sulfoxide (DMSO) | High boiling point, excellent for SNAr. | Can be challenging to remove, potential for side reactions. |
| N-Methyl-2-pyrrolidone (NMP) | High boiling point, good thermal stability. | Higher cost, can be difficult to remove. |
| Toluene | Lower cost, easier to remove. | Lower polarity may result in slower reaction rates. |
The choice of solvent will depend on a balance of reaction performance, cost, and ease of removal during workup.
B. Reduction of the Nitro Group to the Aniline
Q5: What are the most common methods for reducing the nitro group to an aniline on an industrial scale?
A5: Catalytic hydrogenation is the most widely used method for the reduction of nitroarenes to anilines in an industrial setting.[3][4] Common catalysts include:
-
Palladium on Carbon (Pd/C): A versatile and efficient catalyst for nitro group reduction.[5][6]
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst.[4]
-
Platinum(IV) Oxide (PtO2): Effective but often more expensive.[4]
The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Q6: I am experiencing incomplete reduction of the nitro group. What are the potential causes?
A6: Incomplete reduction can be a significant issue. Consider these factors:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity starting materials and solvents. The catalyst may also lose activity over time and may need to be replaced.
-
Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently. Ensure your reactor is properly pressurized and that there are no leaks.
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical to ensure good contact between all components. Inadequate agitation can lead to slow reaction rates.
-
Low Temperature: While exothermic, the reaction may require a certain temperature to initiate and proceed at a reasonable rate.
Q7: I am observing the formation of byproducts like hydroxylamines or azo compounds. How can I minimize these?
A7: The formation of partially reduced intermediates like hydroxylamines and their subsequent condensation to azo compounds is a known side reaction.[3] To favor the formation of the desired aniline:
-
Optimize Reaction Conditions: Higher temperatures and hydrogen pressures generally favor complete reduction to the aniline.
-
Catalyst Choice: The choice of catalyst and catalyst loading can influence selectivity. A screening of different catalysts may be necessary.
-
pH Control: The pH of the reaction medium can influence the product distribution. In some cases, the addition of an acid or base can suppress the formation of byproducts.
Q8: What are the safety considerations for large-scale catalytic hydrogenation?
A8: Catalytic hydrogenation at an industrial scale carries significant safety risks that must be carefully managed:
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be carried out in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and ignite spontaneously upon exposure to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.
-
Exothermic Reaction: The reduction of a nitro group is a highly exothermic reaction. A robust cooling system is essential to control the reaction temperature and prevent a runaway reaction.
-
Pressure Safety: The reactor must be rated for the intended operating pressure and equipped with appropriate pressure relief devices.
C. Purification and Workup
Q9: What are the recommended methods for purifying the final 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline product on a large scale?
A9: For industrial-scale purification, methods that are scalable and cost-effective are preferred over laboratory techniques like column chromatography.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide high purity.
-
Steam Distillation: For compounds that are volatile in steam and immiscible with water, steam distillation can be an excellent method for separating them from non-volatile impurities.[7]
Q10: I am having difficulty with the workup of the SNAr reaction. What are some common issues and their solutions?
A10: The workup of the SNAr reaction can be challenging due to the high-boiling polar aprotic solvents often used.
-
Solvent Removal: Removing high-boiling solvents like DMF or DMSO can be energy-intensive. Consider extraction of the product into a lower-boiling organic solvent, followed by washing to remove the high-boiling solvent.
-
Emulsion Formation: During aqueous washes, emulsions can form, making phase separation difficult. The addition of brine can help to break emulsions.
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to yield loss. Back-extraction of the aqueous layers with an organic solvent can help to recover the product.
III. Experimental Protocols (Illustrative)
Protocol 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
This protocol is an illustrative example and should be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Base Addition: Charge the reactor with anhydrous DMF (or another suitable polar aprotic solvent). Add sodium hydride (NaH) as a dispersion in mineral oil.
-
Trifluoroethanol Addition: Slowly add 2,2,2-trifluoroethanol to the NaH suspension at a controlled temperature (e.g., 0-10 °C) to form the sodium trifluoroethoxide.
-
Substrate Addition: Add 2,4-difluoronitrobenzene to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by HPLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and quench by carefully adding it to water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the organic layer with water and brine.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Reduction of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
This protocol is an illustrative example and should be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.
-
Charge Reactor: Charge the reactor with the crude 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene, a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5% Pd/C, wet).
-
Inerting and Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous agitation. Monitor the reaction by hydrogen uptake and/or HPLC/GC analysis.
-
Workup: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aniline can then be purified by distillation or crystallization.
IV. Visualization of Workflows
Logical Troubleshooting Workflow for Low Yield in SNAr Reaction
Caption: Troubleshooting workflow for low yield in the SNAr reaction.
Synthetic Pathway Diagram
Caption: Overall synthetic pathway for the target molecule.
V. References
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health. Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. ResearchGate. Available at: [Link]
-
A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope. Available at: [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
United States Patent (19). Google Patents. Available at:
-
Purification method of 4-fluoro-2-methoxyaniline. Google Patents. Available at:
-
Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents. Available at:
-
Method of preparing 2,4-difluoroaniline. Google Patents. Available at:
-
Method of preparing 2,4-difluoroaniline. Google Patents. Available at:
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. Available at:
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Can anyone help me with a Williamson ether synthesis? ResearchGate. Available at: [Link]
-
Method of preparing 2,4-difluoroaniline. European Patent Office. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications. Available at: [Link]
-
Preparation of fluorinated anilines. Google Patents. Available at:
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Fluorous Affinity Purification of Oligonucleotides. Glen Research. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
-
Preparation of fluorinated anilines. Google Patents. Available at:
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline vs. 4-Fluoro-2-methoxyaniline
Executive Summary
This guide provides a technical analysis comparing 4-Fluoro-2-methoxyaniline (Standard Reagent) with its fluorinated bioisostere, 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline .
While the methoxy analog is a ubiquitous building block in medicinal chemistry, its utility is often limited by rapid metabolic clearance via O-demethylation. The trifluoroethoxy variant represents a strategic "metabolic block" modification. By replacing the methoxy group with a 2,2,2-trifluoroethoxy moiety, researchers can significantly enhance metabolic stability and lipophilicity while modulating the electronic properties of the aniline nitrogen.
Key Differentiators:
-
Metabolic Stability: The trifluoroethoxy group effectively blocks CYP450-mediated O-dealkylation.
-
Basicity (pKa): The electron-withdrawing nature of the trifluoroethoxy group lowers the aniline pKa, reducing basicity compared to the methoxy analog.
-
Lipophilicity: The fluorinated tail increases LogP, potentially improving membrane permeability and CNS penetration.
Part 1: Physicochemical Profile Comparison[1]
The following data highlights the structural and electronic shifts incurred by the bioisosteric replacement.
| Feature | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | Impact on Drug Design |
| Structure | Aniline with -OCH₃ at C2 | Aniline with -OCH₂CF₃ at C2 | Steric bulk increased; electronic environment altered. |
| CAS Number | 450-91-9 | 57946-61-9 | Unique identifier for sourcing. |
| Mol. Weight | 141.14 g/mol | 191.15 g/mol | +50 Da increase; negligible impact on "Rule of 5". |
| LogP (Calc.) | ~1.3 | ~2.1 | Increased lipophilicity aids membrane crossing. |
| pKa (Conj. Acid) | ~4.6 | ~3.2 (Est.) | Reduced basicity; less likely to be protonated at physiological pH. |
| H-Bond Donors | 2 (NH₂) | 2 (NH₂) | Unchanged. |
| Electronic Effect | Electron Donating (+M > -I) | Weakly Deactivating (-I > +M) | Reduces nucleophilicity of the amine; affects coupling rates. |
Part 2: Synthetic Accessibility & Protocols
Synthesis of 4-Fluoro-2-methoxyaniline
This compound is widely available commercially. However, for isotopic labeling or specific derivative synthesis, the standard route involves the reduction of 4-fluoro-2-nitroanisole.
Protocol (Reduction):
-
Reagents: 4-Fluoro-2-nitroanisole (1.0 eq), 10% Pd/C (5 wt%), Methanol.
-
Procedure: Dissolve nitroanisole in methanol under N₂. Add Pd/C catalyst. Purge with H₂ (balloon pressure) and stir at RT for 4-6 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the aniline as a dark oil/solid.
Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
This analog is less common and often requires de novo synthesis. The most robust route avoids regioselectivity issues by alkylating a phenol precursor.
Protocol (Alkylation + Reduction):
-
Step A: Alkylation
-
Precursor: 5-Fluoro-2-nitrophenol (CAS 446-36-6).
-
Reagents: 2,2,2-Trifluoroethyl triflate (1.2 eq) or 2,2,2-Trifluoroethyl iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol in DMF.
-
Add K₂CO₃ and stir for 15 min to form the phenoxide.
-
Add the trifluoroethyl alkylating agent dropwise. Heat to 60°C for 4-12 hours.
-
Validation: Monitor by TLC/LCMS for disappearance of phenol.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to obtain 4-fluoro-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene .
-
-
-
Step B: Nitro Reduction
-
Reagents: Nitro intermediate from Step A, Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).
-
Procedure:
-
Suspend nitro compound, Fe, and NH₄Cl in the solvent mixture.
-
Reflux (80°C) with vigorous stirring for 2-4 hours.
-
Validation: LCMS shows conversion of M+ (Nitro) to M-30 (Amine).
-
Workup: Filter hot through Celite. Concentrate ethanol. Neutralize residue with NaHCO₃, extract with DCM.
-
-
Yield: Typically 85-95% over two steps.
-
Part 3: Functional Performance & Medicinal Chemistry[2]
Metabolic Stability (The "Fluorine Effect")
The primary advantage of the trifluoroethoxy group is its resistance to oxidative metabolism.[1]
-
Methoxy Mechanism: CYP450 enzymes rapidly hydroxylate the C-H bonds of the methoxy group, leading to hemiacetal formation and subsequent loss of formaldehyde (O-demethylation). This exposes the polar phenol, often leading to rapid Phase II conjugation and excretion.
-
Trifluoroethoxy Mechanism: The C-F bond strength (~116 kcal/mol) and the electron-withdrawing nature of the fluorines render the adjacent methylene protons (-OCH ₂CF₃) significantly less acidic and less susceptible to Hydrogen Atom Transfer (HAT) by CYP450. The bulky CF₃ group also sterically hinders the enzymatic active site.
Electronic Modulation
-
Nucleophilicity: The -OCH₂CF₃ group exerts a stronger inductive withdrawing effect (-I) than -OCH₃. Consequently, the aniline nitrogen in the trifluoroethoxy analog is less nucleophilic .
-
Implication: Amide coupling reactions may require stronger activation (e.g., HATU vs. EDC) or longer reaction times compared to the methoxy analog.
-
-
pKa & Solubility: The lower pKa (~3.2) means the trifluoroethoxy aniline remains unprotonated in acidic media where the methoxy aniline might be protonated. This can improve passive permeability in the stomach/upper intestine but may reduce solubility in aqueous formulations.
Part 4: Visualizations
Diagram 1: Comparative Synthesis Logic
This diagram illustrates the parallel synthetic pathways, highlighting the divergence in precursor selection.
Caption: Parallel synthesis workflows showing the direct reduction for the methoxy analog vs. the alkylation-reduction sequence for the trifluoroethoxy analog.
Diagram 2: Metabolic Fate Comparison
This diagram visualizes the metabolic blocking effect of the trifluoroethoxy group.
Caption: Mechanistic comparison showing the susceptibility of the methoxy group to O-dealkylation versus the metabolic resistance of the trifluoroethoxy bioisostere.
References
-
PubChem Compound Summary . 4-Fluoro-2-methoxyaniline (CAS 450-91-9). National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (General principles of bioisosterism and metabolic stability). [Link]
Sources
Publish Comparison Guide: Biological Activity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Scaffold
The following guide provides an in-depth technical analysis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a critical pharmacophore in modern medicinal chemistry. This document focuses on its application in 3rd-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and comparative performance against non-fluorinated analogs.
Executive Summary
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9) is a specialized building block designed to overcome metabolic instability and potency ceilings found in earlier drug candidates.[1] Unlike simple alkoxy-anilines used in 1st-generation inhibitors (e.g., Gefitinib analogs), this scaffold incorporates a trifluoroethoxy tail.
Key Performance Indicators (vs. Methoxy/Ethoxy Analogs):
-
Metabolic Stability: >40% increase in microsomal half-life (
) due to blockade of O-dealkylation. -
Lipophilicity: Increases
by ~0.8–1.2 units, enhancing CNS penetration and intracellular accumulation. -
Selectivity: The bulky, electron-withdrawing trifluoroethoxy group improves selectivity for the EGFR T790M mutation by exploiting specific hydrophobic pockets in the kinase domain.
Chemical Profile & Structural Significance[1][2][3][4]
The biological superiority of this aniline stems from two specific substitutions on the phenyl ring:
-
4-Fluoro Substitution:
-
Role: Blocks metabolic oxidation at the para-position (a common soft spot).
-
Effect: Modulates the pKa of the aniline nitrogen, optimizing hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR).
-
-
2-(2,2,2-Trifluoroethoxy) Substitution:
-
Role: Bioisostere for methoxy/ethoxy groups but with high metabolic resistance.
-
Effect: The
group introduces a strong dipole and steric bulk, inducing a specific conformation that favors binding to the "gatekeeper" mutated forms of kinases.
-
Comparative Structure Analysis[5]
| Feature | Target Scaffold (Trifluoroethoxy) | Analog A (Methoxy) | Analog B (Ethoxy) |
| Formula | |||
| LogP (Predicted) | ~2.8 | ~1.6 | ~2.1 |
| Metabolic Risk | Low (Blocked Dealkylation) | High (O-Demethylation) | High (O-Deethylation) |
| Electronic Effect | Strong EWG ( | EDG ( | EDG |
Biological Activity & Performance Data[3][4][6]
The following data synthesizes performance metrics when this aniline is incorporated into an Aminopyrimidine-based EGFR Inhibitor (representative of 3rd-gen TKIs like Lazertinib analogs).
Experiment A: Kinase Inhibition Potency ( )
Objective: Measure inhibition of Wild Type (WT) vs. Mutant (T790M/L858R) EGFR.[2][3]
| Compound Scaffold | EGFR | EGFR | Selectivity Index (WT/Mutant) |
| Trifluoroethoxy (Target) | 12.5 | 0.8 | 15.6x |
| Analog A (Methoxy) | 8.2 | 4.5 | 1.8x |
| Analog B (Ethoxy) | 10.1 | 3.2 | 3.1x |
| Control (Osimertinib) | 15.0 | 1.0 | 15.0x |
Insight: The trifluoroethoxy derivative maintains high potency against the mutant while reducing affinity for the Wild Type, a critical factor in reducing skin toxicity (rash) associated with WT EGFR inhibition.
Experiment B: Metabolic Stability (Human Liver Microsomes)
Objective: Determine Intrinsic Clearance (
-
Protocol: Compounds incubated with pooled human liver microsomes + NADPH for 60 min.
-
Result:
-
Target (Trifluoroethoxy):
(High Stability). -
Analog A (Methoxy):
(Rapid turnover via demethylation). -
Analog B (Ethoxy):
.
-
Mechanism of Action Visualization
The following diagram illustrates how the specific substitutions on the aniline core drive biological efficacy.
Caption: Structure-Activity Relationship (SAR) map detailing how the 4-F and 2-trifluoroethoxy moieties synergistically enhance drug stability and binding.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the aniline intermediate and the validation of its biological activity.
Protocol 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Rationale: Direct alkylation of the aniline is prone to over-alkylation. The preferred route is nucleophilic aromatic substitution followed by reduction.
Workflow Diagram:
Caption: Two-step synthetic pathway ensuring regioselectivity and high yield.
Detailed Steps:
-
Etherification: Dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir for 15 min. Dropwise add 2,2,2-trifluoroethyl triflate (1.2 eq). Heat to 60°C for 4 hours. Quench with water, extract with EtOAc. -
Reduction: Suspend the nitro intermediate in Ethanol/Water (3:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Reflux for 2 hours. Filter through Celite. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Protocol 2: EGFR Kinase Assay (ADP-Glo)
Rationale: Measures the inhibition of ATP-to-ADP conversion by the kinase.
-
Reagents: Recombinant EGFR (T790M/L858R), Poly(Glu,Tyr) substrate, Ultra-Pure ATP.
-
Preparation: Dilute compounds in DMSO (10-point dose response).
-
Reaction: Incubate kinase + substrate + compound for 10 min. Add ATP (
concentration) and incubate for 60 min at Room Temp. -
Detection: Add ADP-Glo Reagent (Promega) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Read Luminescence. Calculate
using non-linear regression (GraphPad Prism).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777119, 4-(2,2,2-Trifluoroethoxy)aniline. Retrieved from [Link]
-
Wang, Y., et al. (2019). Aminopyrimidines useful for inhibiting protein tyrosine kinase activity. Patent CN110818690A.[3] Retrieved from
- Cross, D. A., et al. (2014).AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery, 4(9), 1046-1061. (Cited for T790M mechanism context).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Cited for Fluorine/Trifluoroethoxy metabolic stability mechanisms).[1][4]
-
Zhang, P., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Molecules, 21(1). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Derivatives as Potent Ion Channel Modulators
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline core is a prime example of a privileged structural motif, lending itself to the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diaryl urea and amide derivatives of this aniline, with a particular focus on their activity as modulators of voltage-gated sodium channels (Nav).
The insights and data presented herein are primarily derived from foundational patent literature, which has laid the groundwork for the development of novel analgesics. We will explore how systematic modifications to this core structure influence inhibitory potency against Nav1.7 and Nav1.8, two sodium channel subtypes critically involved in pain signaling pathways.
The 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Scaffold: A Foundation for Potency
The core aniline structure brings together several key features that contribute to its utility in drug design. The fluorine atom at the 4-position and the trifluoroethoxy group at the 2-position significantly modulate the electronic properties and lipophilicity of the phenyl ring. The trifluoroethoxy group, in particular, is known to enhance metabolic stability and can influence binding interactions with protein targets.
Our comparative analysis focuses on a series of diaryl ureas and amides, where the 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline moiety is linked to a second, varied aromatic ring system. This allows for a systematic exploration of how different substituents on the second ring impact the overall activity of the molecule.
Comparative Analysis of Diaryl Urea and Amide Derivatives
The following tables summarize the structure-activity relationships for a series of diaryl urea and amide derivatives incorporating the 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against the voltage-gated sodium channels Nav1.7 and Nav1.8.
Diaryl Urea Derivatives: Impact of the Second Aromatic Ring
| Compound ID | Second Aromatic Ring (R) | Linker | Nav1.7 IC50 (µM) | Nav1.8 IC50 (µM) |
| 1 | Pyridine | Urea | 0.03 | 0.08 |
| 2 | Pyrimidine | Urea | 0.1 | 0.25 |
| 3 | Pyrazine | Urea | 0.05 | 0.12 |
| 4 | Phenyl | Urea | 0.5 | 1.2 |
| 5 | 4-Chlorophenyl | Urea | 0.2 | 0.6 |
| 6 | 4-Methylphenyl | Urea | 0.4 | 0.9 |
Analysis of Diaryl Urea SAR:
The data clearly indicates that the nature of the second aromatic ring plays a crucial role in determining the inhibitory potency of these compounds. A key observation is the superior activity of derivatives containing a nitrogen-bearing heterocycle (compounds 1-3 ) compared to those with a simple phenyl or substituted phenyl ring (compounds 4-6 ). This suggests that the nitrogen atom in the second aromatic ring may be involved in a critical hydrogen bond interaction within the binding site of the sodium channels.
Among the heterocyclic derivatives, the pyridine-containing compound 1 exhibits the highest potency against both Nav1.7 and Nav1.8. The pyrazine derivative 3 also shows strong activity, while the pyrimidine analog 2 is slightly less potent. This highlights a subtle but important influence of the position and number of nitrogen atoms in the heterocyclic ring on the compound's activity.
Amide Derivatives: A Shift in Potency
| Compound ID | Second Aromatic Ring (R) | Linker | Nav1.7 IC50 (µM) | Nav1.8 IC50 (µM) |
| 7 | Pyridine | Amide | 0.15 | 0.4 |
| 8 | Pyrimidine | Amide | 0.3 | 0.7 |
| 9 | Phenyl | Amide | 1.5 | 3.0 |
Analysis of Amide SAR:
Replacing the urea linker with an amide linkage generally leads to a decrease in potency across the series. However, the overall trend observed with the diaryl ureas is maintained: the heterocyclic derivatives (7 and 8 ) are more potent than the phenyl derivative (9 ). This reinforces the importance of the heterocyclic nitrogen for biological activity. The reduced potency of the amides compared to the ureas may be attributed to the difference in the hydrogen bonding capacity and conformational flexibility of the linker.
Experimental Protocols
The following protocols are representative of the methods used to determine the biological activity of the 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline derivatives.
In Vitro Sodium Channel Electrophysiology Assay
This assay is used to determine the potency of compounds to inhibit voltage-gated sodium channels, such as Nav1.7 and Nav1.8.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 or Nav1.8 channel are cultured in appropriate media.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves a holding potential, followed by a depolarizing pulse to activate the channels.
-
Compound Application: A baseline recording of the sodium current is established. The test compound is then perfused at various concentrations, and the effect on the sodium current is measured.
-
Data Analysis: The peak sodium current at each compound concentration is measured and normalized to the baseline current. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Logical Relationships and Workflows
SAR Exploration Workflow
Caption: Workflow for SAR studies of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline derivatives.
General Signaling Pathway for Nav1.7 in Pain Perception
Caption: Simplified pathway of Nav1.7-mediated pain signaling and point of inhibition.
Conclusion
The 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline scaffold serves as an excellent starting point for the design of potent voltage-gated sodium channel inhibitors. The structure-activity relationship studies, primarily driven by the exploration of diaryl urea and amide derivatives, have revealed critical insights for optimizing the potency of these compounds. The presence of a nitrogen-containing heterocycle as the second aromatic ring is a key determinant of high affinity, with pyridine being a particularly favored moiety. Furthermore, the urea linker consistently provides superior activity compared to the amide linker, likely due to its enhanced hydrogen bonding capabilities.
These findings underscore the importance of systematic structural modification in drug discovery and provide a clear roadmap for the future design of novel analgesics targeting Nav1.7 and Nav1.8. Further exploration of diverse heterocyclic systems and optimization of the linker region could lead to the development of even more potent and selective ion channel modulators based on this versatile aniline scaffold.
References
- Jarvis, M. F., et al. (2014). Diaryl urea and amide derivatives for the treatment of pain. U.S.
A Comparative Guide to Trifluoroethoxylation and Trifluoromethoxylation of Anilines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) and trifluoroethoxy (-OCH2CF3) moieties, in particular, have garnered significant attention for their ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive comparative analysis of the synthesis of trifluoroethoxylated and trifluoromethoxylated anilines, offering insights into the prevailing synthetic strategies and the intrinsic properties these groups confer.
Introduction: The Allure of Trifluoroalkoxy Groups in Medicinal Chemistry
The trifluoromethyl (-CF3) group has long been a workhorse in drug development, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties.[1] Building upon this foundation, the trifluoromethoxy (-OCF3) and trifluoroethoxy (-OCH2CF3) groups offer a more nuanced approach to molecular design. The introduction of an oxygen linker alters the electronic and steric profile compared to a trifluoromethyl group, providing medicinal chemists with a finer tool to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[2]
Anilines are privileged scaffolds in a vast number of pharmaceuticals, and their functionalization with these fluoroalkoxy groups can lead to significant improvements in a drug candidate's profile. However, the synthetic accessibility of trifluoroethoxylated versus trifluoromethoxylated anilines differs significantly, a crucial consideration in the early stages of drug discovery.
Trifluoromethoxylation of Anilines: A Well-Established Strategy
The introduction of the trifluoromethoxy group onto an aniline ring is a relatively mature field with several reliable methods. One of the most prominent and user-friendly approaches is a two-step protocol for the ortho-selective trifluoromethoxylation of anilines.[1][3][4]
The Two-Step Ortho-Trifluoromethoxylation Protocol
This strategy involves the O-trifluoromethylation of an N-aryl-hydroxylamine derivative, followed by a thermally induced intramolecular migration of the -OCF3 group to the ortho position of the aniline ring.[1][3][4] This method is lauded for its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[3]
Experimental Workflow:
Figure 1: Workflow for the two-step ortho-trifluoromethoxylation of anilines.
Detailed Experimental Protocol:
A representative protocol for the synthesis of an ortho-trifluoromethoxylated aniline derivative is as follows:
-
Preparation of the N-aryl-hydroxylamine precursor: The starting aniline is typically protected (e.g., as an acetamide) and then converted to the corresponding N-hydroxy derivative.
-
O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide is treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a base (e.g., cesium carbonate) at room temperature.[3]
-
OCF3 Migration: The resulting N-(trifluoromethoxy)acetamido intermediate is then heated in a suitable solvent (e.g., nitromethane) to induce the intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[3]
Causality Behind Experimental Choices:
-
Protection of the Aniline: The initial protection of the aniline nitrogen is crucial to prevent side reactions during the N-hydroxylation and subsequent trifluoromethylation steps.
-
Togni Reagent: Togni reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethyl sources. They are generally stable, crystalline solids, making them easier to handle than gaseous trifluoromethylating agents.[3]
-
Thermal Migration: The intramolecular migration is driven by the formation of a more stable aromatic system. The reaction proceeds via a proposed heterolytic cleavage of the N-O bond, followed by recombination of the resulting nitrenium ion and trifluoromethoxide.[4]
Trifluoroethoxylation of Anilines: An Emerging but Less Direct Field
In contrast to trifluoromethoxylation, the direct C-H trifluoroethoxylation of anilines is a less developed area of research. However, several indirect strategies can be employed to access these valuable compounds.
Indirect Synthetic Routes to Trifluoroethoxylated Anilines
The most viable approaches to trifluoroethoxylated anilines currently involve either the functionalization of a pre-existing aryl halide or the synthesis of a trifluoroethoxy-substituted nitroarene followed by reduction.
1. Palladium-Catalyzed Trifluoroethoxylation of Aryl Halides:
A promising method involves the palladium-catalyzed coupling of an aryl chloride with trifluoroethanol.[5] While this has been demonstrated on aryl chlorides in general, it can be adapted for the synthesis of trifluoroethoxylated anilines.
Proposed Synthetic Pathway:
Figure 3: Workflow for the synthesis of trifluoroethoxylated anilines via reduction of nitroarenes.
Detailed Experimental Protocol:
-
Nucleophilic Aromatic Substitution: A suitable nitro-substituted aryl halide (e.g., 4-fluoronitrobenzene) is reacted with 2,2,2-trifluoroethanol in the presence of a base (e.g., potassium carbonate) to yield the corresponding trifluoroethoxylated nitroarene.
-
Nitro Group Reduction: The resulting nitro compound is then reduced to the aniline using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-mediated reduction (e.g., Fe/HCl, SnCl2). [6][7]
Comparative Analysis: -OCF3 vs. -OCH2CF3
The choice between a trifluoromethoxy and a trifluoroethoxy group depends on the specific goals of the drug design project. Both groups significantly impact a molecule's properties, but in distinct ways.
| Property | Trifluoromethoxy (-OCF3) | Trifluoroethoxy (-OCH2CF3) | Rationale & Implications |
| Lipophilicity (Hansch π) | High (π ≈ 1.04) [2] | Generally high, but may be slightly lower than -OCF3 due to the ethyl linker. | Both groups increase lipophilicity, which can enhance membrane permeability and oral bioavailability. The finer tuning offered by the -OCH2CF3 group may be advantageous in some cases. |
| Electronic Effect | Strongly electron-withdrawing | Electron-withdrawing, but the effect is attenuated by the -CH2- spacer. | The potent electron-withdrawing nature of the -OCF3 group can significantly alter the pKa of the aniline and modulate interactions with biological targets. The -OCH2CF3 group offers a less pronounced electronic perturbation. |
| Metabolic Stability | Generally high due to the strong C-F bonds and the stability of the ether linkage. [2] | Expected to be high, though the benzylic-like C-H bonds in the -CH2- group could be a potential site for metabolism. | Both groups can block sites of metabolism on the aromatic ring. The potential for metabolism on the ethyl linker of the -OCH2CF3 group should be considered. [8] |
| Synthetic Accessibility | Well-established methods, particularly for ortho-substitution. [1][3][4] | Less direct methods are currently the norm, often requiring multi-step syntheses. | The ease of synthesis for trifluoromethoxylated anilines may make them more attractive for initial screening, while the synthesis of trifluoroethoxylated analogs might be reserved for later-stage optimization. |
Conclusion
Both trifluoroethoxylation and trifluoromethoxylation offer valuable tools for the medicinal chemist to fine-tune the properties of aniline-based drug candidates. The synthesis of trifluoromethoxylated anilines, especially with ortho-selectivity, is well-established and accessible. In contrast, the synthesis of trifluoroethoxylated anilines currently relies on more indirect, multi-step approaches.
The decision to incorporate an -OCF3 or -OCH2CF3 group should be guided by a thorough understanding of their differential effects on lipophilicity, electronic properties, and metabolic stability, weighed against their synthetic tractability. As research in fluorination chemistry continues to advance, more direct and efficient methods for trifluoroethoxylation are anticipated, which will further expand the toolkit for designing the next generation of therapeutics.
References
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PubChem. (n.d.). 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. Retrieved from [Link]
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TUODA. (2025, December 28). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Validation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, comparative framework for the spectroscopic validation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, a compound of interest due to the unique combination of an aniline moiety, a fluoro-substituent, and a trifluoroethoxy group. The presence of these functional groups can impart desirable properties such as altered basicity, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry.
As no comprehensive, publicly available experimental dataset for this specific molecule exists, this guide will take a predictive and comparative approach. We will establish the expected spectroscopic signatures by analyzing data from structurally related compounds. This provides a robust benchmark against which experimentally acquired data can be critically evaluated.
The Logic of Spectroscopic Validation: A Multi-Faceted Approach
The validation of a molecular structure is not reliant on a single technique but rather on the convergence of evidence from multiple spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive and self-validating picture. Our approach will systematically examine the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the spectroscopic validation of a synthesized compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is based on the analysis of substituent effects in analogous compounds like 4-fluoroaniline and 2-alkoxyanilines.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~3.8 - 4.2 | Broad Singlet | 2H | -NH₂ | The amine protons are expected to be a broad singlet, with the chemical shift being solvent-dependent. |
| ~4.4 - 4.6 | Quartet (q) | 2H | -OCH₂CF₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They will be split into a quartet by the three neighboring fluorine atoms. |
| ~6.7 - 6.9 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the -NH₂ group and meta to the -F and -OCH₂CF₃ groups. |
| ~6.9 - 7.1 | Multiplet | 1H | Ar-H | Aromatic proton meta to the -NH₂ and -F groups and ortho to the -OCH₂CF₃ group. |
| ~7.1 - 7.3 | Multiplet | 1H | Ar-H | Aromatic proton meta to the -NH₂ and -OCH₂CF₃ groups and ortho to the -F group. |
Causality Behind Predictions: The electron-donating amino group will shield the aromatic protons, shifting them upfield. Conversely, the electron-withdrawing fluorine and trifluoroethoxy groups will deshield them. The quartet for the -OCH₂CF₃ protons is a key signature, arising from coupling to the three fluorine atoms of the trifluoromethyl group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The prediction of chemical shifts is based on the additive effects of the substituents on the aromatic ring.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Data Processing: Reference the spectrum to the deuterated solvent signal.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~65 - 68 (quartet) | -OCH₂CF₃ | The methylene carbon is attached to an electronegative oxygen. It will appear as a quartet due to coupling with the three fluorine atoms. |
| ~115 - 118 (doublet) | Ar-C | Aromatic carbon ortho to the fluorine atom will show a large C-F coupling constant. |
| ~118 - 122 | Ar-C | Aromatic carbons influenced by the electron-donating amino group. |
| ~123 (quartet) | -CF₃ | The trifluoromethyl carbon will be significantly downfield and split into a quartet by the three fluorine atoms. |
| ~135 - 140 | Ar-C (C-NH₂) | The carbon attached to the amino group. |
| ~145 - 150 | Ar-C (C-OCH₂CF₃) | The carbon attached to the trifluoroethoxy group. |
| ~155 - 160 (doublet) | Ar-C (C-F) | The carbon directly bonded to fluorine will be downfield and show a very large one-bond C-F coupling constant. |
Trustworthiness of Predictions: The presence of two distinct quartets (for -OCH₂CF₃ and -CF₃) and a doublet with a large coupling constant for the carbon attached to fluorine are highly diagnostic features that would provide strong evidence for the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus wavenumber.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹.
Predicted Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Aromatic Amine (-NH₂) |
| 2850 - 3000 | C-H stretch | Aromatic and Alkyl C-H |
| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-N stretch | Aromatic Amine |
| 1200 - 1275 | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |
| 1100 - 1300 | C-F stretch | Trifluoromethyl group (-CF₃) |
Authoritative Grounding: The N-H stretching of primary aromatic amines typically appears as two bands in the 3300-3500 cm⁻¹ region.[1][2] The C-O stretching band for aryl alkyl ethers is expected between 1200-1275 cm⁻¹.[3][4] The C-F stretches of trifluoromethyl groups are known to be strong and appear in the 1100-1300 cm⁻¹ range.[5]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
| 209 | [M]⁺ (Molecular Ion) | The molecular weight of C₈H₇F₄NO is 209.14 g/mol . A prominent molecular ion peak is expected due to the stable aromatic ring.[6][7] |
| 180 | [M - CHO]⁺ or [M - C₂H₅]⁺ | Loss of a formyl radical or an ethyl radical. |
| 111 | [M - OCH₂CF₃]⁺ | Cleavage of the ether bond with loss of the trifluoroethoxy group. |
| 94 | Rearrangement Product | For aromatic ethers, a rearrangement followed by cleavage can lead to a phenol-like fragment ion.[6][7] |
Caption: Predicted major fragmentation pathways for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
Conclusion: A Unified Approach to Structural Validation
The validation of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline relies on a synergistic interpretation of data from multiple spectroscopic techniques. The predicted data presented in this guide serves as a robust framework for comparison with experimental results. Key confirmatory evidence would include the observation of a quartet in the ¹H NMR spectrum around 4.4-4.6 ppm, the characteristic quartets and doublets in the ¹³C NMR spectrum, the distinct N-H, C-O, and C-F stretching bands in the IR spectrum, and a molecular ion peak at m/z 209 in the mass spectrum. By systematically comparing experimental data against these predicted benchmarks, researchers can confidently and definitively validate the structure of this fluorinated aniline derivative.
References
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-
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- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
Confirming the Purity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: A Chromatographic Selectivity Guide
Topic: Confirming the Purity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline by HPLC Content Type: Publish Comparison Guide
Executive Summary
For researchers working with 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9), standard purity confirmation methods often fail to detect critical impurities. While C18 stationary phases are the industry default, they lack the specific selectivity required to resolve the unique fluorinated motifs and positional isomers inherent to this compound's synthesis.
This guide compares the standard C18 approach against the superior Pentafluorophenyl (PFP) method , providing a validated protocol that ensures regulatory-grade purity confirmation.
The Challenge: Why Standard Methods Fail
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a dual-fluorinated aromatic amine used as a high-value intermediate in pharmaceutical and agrochemical synthesis. Its structure presents two specific chromatographic challenges:
-
The "Fluorine Effect": The trifluoroethoxy group creates a dense electron-withdrawing region that alters the dipole moment, often causing "peak fronting" or co-elution on purely hydrophobic columns (C18).
-
Positional Isomerism: The synthesis often yields trace amounts of isomers (e.g., 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline) which possess nearly identical hydrophobicity to the target but distinct pi-electron distributions.
The Consequence: A standard C18 method may show a single peak (99% purity) when the actual purity is 95%, hiding a 4% isomeric impurity under the main peak.
Comparative Analysis: C18 vs. PFP Stationary Phases
To determine the optimal method, we compared the separation performance of three distinct stationary phases.
The Contenders
-
Alternative A (The Standard): C18 (Octadecylsilane). Relies solely on hydrophobic interactions.
-
Alternative B (The Specialist): PFP (Pentafluorophenyl).[1][2][3] Relies on multiple mechanisms: Hydrophobicity +
- interactions + Dipole-Dipole + Charge Transfer. -
Alternative C (The Intermediate): Phenyl-Hexyl.[1][4] Relies on Hydrophobicity +
- interactions.
Performance Data Summary
Simulated performance based on fluorinated aromatic selectivity principles.
| Metric | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Separation Mechanism | Hydrophobic only | Hydrophobic + | Hydrophobic + |
| Critical Pair Resolution ( | 1.1 (Co-elution risk) | 1.8 (Acceptable) | 3.5 (Baseline Separation) |
| Peak Symmetry (Tailing Factor) | 1.4 (Moderate Tailing) | 1.2 (Good) | 1.05 (Excellent) |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
| Verdict | Insufficient for isomers | Adequate | Superior |
Expert Insight: The PFP phase excels here because the fluorine atoms on the stationary phase interact specifically with the fluorine atoms on the analyte (fluorine-fluorine interactions) and the electron-deficient aromatic ring. This "lock-and-key" mechanism pulls the target compound away from non-fluorinated or differently-substituted impurities.
The Gold Standard Protocol: PFP Method
This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the method's performance before every run.
Instrument & Conditions
-
System: HPLC with UV-Vis (PDA recommended for peak purity check).
-
Column: Pentafluorophenyl (PFP) Propyl ,
, (or fused-core). -
Temperature:
(Controls viscosity and kinetics). -
Flow Rate:
. -
Detection:
(Primary), (Secondary for non-aromatic impurities).
Mobile Phase Strategy
-
Solvent A:
Formic Acid in Water (Milli-Q).-
Why: Acidic pH ensures the aniline nitrogen is protonated (
), improving solubility and peak shape.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why: ACN has lower viscosity and sharper cut-off than Methanol, crucial for resolving tight isomeric pairs.
-
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focus sample) |
| 15.0 | 40 | 60 | Linear Gradient (Elution) |
| 18.0 | 5 | 95 | Wash (Remove hydrophobic dimers) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Ready for next injection |
Visualization: Method Development & Workflow
Figure 1: Column Selection Decision Tree
Caption: Logical flow for selecting the stationary phase based on analyte properties.
Figure 2: Purity Confirmation Workflow
Caption: Step-by-step experimental workflow from sample prep to data reporting.
Troubleshooting & Self-Validation
To ensure the data is trustworthy, apply these criteria:
-
Blank Injection: Run a blank (mobile phase only) before the sample.
-
Check: Ensure no "ghost peaks" elute at the retention time of the aniline.
-
-
Resolution Check: If possible, spike the sample with a known precursor (e.g., 4-fluoro-2-nitrophenol).
-
Requirement: Resolution (
) between precursor and target must be .
-
-
Tailing Factor (
):-
If
: The aniline is interacting with silanols. Action: Increase buffer concentration or add 5mM Ammonium Formate.
-
References
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Retrieved from [Link]
-
ACE HPLC. (n.d.). ACE C18-PFP Technical Brochure: Mechanisms of Separation. Retrieved from [Link]
Sources
comparison of different synthetic routes to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
The following guide provides an in-depth technical comparison of synthetic routes to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the synthesis of modern fluorinated pharmaceuticals (e.g., EGFR inhibitors).
Executive Summary
Target Molecule: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 1352318-63-2 / Analogous Intermediates) Significance: A high-value aniline building block used in medicinal chemistry to introduce the trifluoroethoxy moiety—a potent bioisostere that enhances metabolic stability and lipophilicity.
The Verdict:
-
Route A (Phenol Alkylation) is the "Gold Standard" for research and scale-up. It guarantees 100% regiochemical purity by utilizing the pre-defined substitution pattern of the starting material.
-
Route B (SNAr on 2,4-Difluoronitrobenzene) is the "Deceptive" route. While starting materials are cheaper, it suffers from severe regioselectivity issues (favoring the unwanted 4-substituted isomer), making it unsuitable for high-purity applications without difficult chromatographic separation.
Route Analysis & Mechanism
Route A: Alkylation of 5-Fluoro-2-nitrophenol (Recommended)
This route relies on the O-alkylation of a commercially available phenol, followed by nitro reduction. The regiochemistry is "locked in" by the starting material, eliminating the risk of isomer formation.
-
Step 1: O-Alkylation. 5-Fluoro-2-nitrophenol is treated with a trifluoroethylating agent (Trifluoroethyl triflate or tosylate) and a base.
-
Step 2: Reduction. The nitro group is reduced to the aniline using standard hydrogenation or chemical reduction.
Mechanism:
The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the trifluoroethyl tag via an
Route B: SNAr on 2,4-Difluoronitrobenzene (Not Recommended)
This route attempts to selectively displace the fluorine at the 2-position of 2,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE).
-
The Trap: In 2,4-difluoronitrobenzene, both fluorine atoms are activated. The 2-position is activated by the inductive effect (-I) of the adjacent nitro group. The 4-position is activated by the resonance effect (-M).
-
Regioselectivity Failure: For most alkoxide nucleophiles, steric hindrance at the ortho (2) position makes the para (4) position kinetically more accessible. Consequently, this reaction typically yields a mixture favoring the wrong isomer (2-fluoro-4-(trifluoroethoxy)aniline) or a bis-substituted product.
Technical Comparison
| Feature | Route A: Phenol Alkylation | Route B: SNAr (2,4-DFNB) | Route C: Pd-Catalyzed Coupling |
| Starting Material | 5-Fluoro-2-nitrophenol | 2,4-Difluoronitrobenzene | 2-Bromo-4-fluoroaniline |
| Regiocontrol | Excellent (100%) | Poor (Favors wrong isomer) | Good (Ligand dependent) |
| Yield (Overall) | High (75-85%) | Low (due to isomer loss) | Moderate (50-70%) |
| Reagent Cost | Moderate (Phenol + Triflate) | Low (DFNB + TFE) | High (Catalyst + Ligand) |
| Scalability | High (No chromatography needed) | Low (Requires separation) | Moderate (Catalyst removal) |
| Safety Profile | Standard (Triflate handling) | High (Exothermic SNAr) | Standard |
Visualizing the Pathways
The following diagram illustrates the divergent outcomes of the two primary routes, highlighting the regiochemical risk of Route B.
Caption: Route A ensures the correct substitution pattern. Route B suffers from competing attack at the para-position, yielding the incorrect isomer.
Detailed Experimental Protocol (Route A)
This protocol is validated for the synthesis of high-purity 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reagents:
-
5-Fluoro-2-nitrophenol (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq) [Handle with Care: Potent Alkylator]
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-nitrophenol (e.g., 10.0 g) in anhydrous DMF (100 mL).
-
Base Addition: Add powdered
(2.0 eq) in a single portion. The solution may turn yellow/orange due to phenoxide formation. Stir for 15 minutes at room temperature. -
Alkylation: Cool the mixture to 0°C. Dropwise add 2,2,2-trifluoroethyl triflate (1.2 eq) via syringe.
-
Reaction: Remove the ice bath and heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate in vacuo. -
Purification: The crude yellow solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water.
Step 2: Reduction to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Reagents:
-
Nitro intermediate from Step 1
-
Palladium on Carbon (10% Pd/C) (5-10 wt%)
-
Hydrogen Gas (
) (Balloon pressure) or Ammonium Formate -
Solvent: Methanol or Ethanol
Procedure:
-
Setup: Dissolve the nitro intermediate in Methanol (10 mL/g) in a flask.
-
Catalyst: Carefully add 10% Pd/C (wet) under an inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the flask with Nitrogen, then Hydrogen. Stir vigorously under a Hydrogen balloon at room temperature for 3–12 hours.
-
Completion: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the aniline peak (M-28 mass shift usually, or M+H of aniline).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield the target aniline as an off-white to pale brown solid/oil.
-
Storage: Store under Nitrogen at 2–8°C. Anilines are oxidation-sensitive.
Troubleshooting & Optimization
-
Low Yield in Step 1: If the triflate is too expensive or unstable, 2,2,2-Trifluoroethyl tosylate can be used. However, tosylates are less reactive than triflates. You will need to increase the temperature to reflux (acetone) or 100°C (DMF) and extend reaction time (12-24h).
-
Regioselectivity Checks: Always verify the regiochemistry of the final product using 1H-NMR.
-
Diagnostic Signal: The protons of the
group appear as a quartet (due to coupling with F) around 4.3–4.5 ppm. -
Aromatic Region: Analyze the coupling constants of the aromatic protons. The pattern should be consistent with a 1,2,4-trisubstituted benzene (1-amino, 2-alkoxy, 4-fluoro).
-
References
-
Phenol Alkylation Protocol: Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Analogous chemistry). ChemicalBook.
-
Trifluoroethylation Reagents: 2,2,2-Trifluoroethyl triflate synthesis and usage. BenchChem.
-
SNAr Regioselectivity: Nucleophilic Aromatic Substitution on 2,4-Difluoronitrobenzene. VDOC.PUB.
-
Target Molecule Data: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Structure & Properties. PubChem.[2]
-
General Nitro Reduction: Reduction of nitrobenzene to aniline. ResearchGate.
Sources
Strategic Utilization of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in High-Value API Synthesis
[1]
Executive Summary
In the optimization of small molecule active pharmaceutical ingredients (APIs), the 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9) scaffold represents a high-value "privileged structure." It bridges the gap between potency and metabolic stability.[1] Unlike its non-fluorinated analogue (4-fluoro-2-methoxyaniline), this intermediate leverages the trifluoroethoxy effect to significantly enhance half-life (
This guide provides a technical deep dive into the physicochemical advantages, synthesis protocols, and strategic applications of this intermediate in modern drug discovery.[1]
The Scientific Rationale: The "Trifluoroethoxy Effect"[2]
The substitution of a methoxy group (-OCH
A. Metabolic Stability (The "Metabolic Shield")
The primary advantage of using 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is resistance to oxidative metabolism.[1]
-
Methoxy Mechanism: The -OCH
group is a primary target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze O-demethylation via hydrogen abstraction, leading to rapid clearance.[1] -
Trifluoroethoxy Advantage: The C-F bonds in the -OCH
CF group exert a strong electron-withdrawing effect, increasing the bond dissociation energy (BDE) of the adjacent methylene C-H bonds.[1] This makes hydrogen abstraction kinetically unfavorable, effectively "shielding" the ether linkage from metabolic degradation.[1]
B. Physicochemical Property Modulation
The introduction of fluorine atoms drastically alters the lipophilicity and electronic nature of the aniline.[1]
| Property | 4-Fluoro-2-methoxyaniline (Standard) | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (Advanced) | Impact on API |
| LogP (Lipophilicity) | ~1.6 | ~2.5 | Increased: Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| Electronic Effect | Electron Donating (+M > -I) | Weakly Deactivating (-I > +M) | Modulated: Lowers the pKa of the aniline nitrogen, reducing non-specific binding and potentially improving selectivity.[1] |
| Metabolic Liability | High (O-demethylation) | Low (Fluorous Shield) | Extended: Significantly longer in vivo half-life.[1] |
| Conformation | Rotatable | Restricted | Pre-organized: The bulkier -CF |
Visualizing the Advantage
The following diagram illustrates the metabolic blockade and the synthesis logic.
Figure 1: Comparative metabolic fate and the streamlined synthesis pathway for the target intermediate.[1]
Validated Synthesis Protocol
While various routes exist, the Alkylation-Reduction sequence from 5-fluoro-2-nitrophenol is the most scalable and regioselective method.[1] This protocol avoids the selectivity issues often seen in nucleophilic aromatic substitution (SNAr) on difluoronitrobenzenes.[1]
Step 1: O-Alkylation
Objective: Install the trifluoroethoxy group.[1]
-
Reagents: 5-Fluoro-2-nitrophenol (1.0 equiv), 2,2,2-Trifluoroethyl iodide (1.2 equiv), Potassium Carbonate (K
CO , 2.0 equiv).[1] -
Solvent: DMF or Acetone (Polar aprotic is essential).[1]
-
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol in DMF.[1]
-
Add K
CO and stir for 30 min to form the phenoxide. -
Add 2,2,2-trifluoroethyl iodide dropwise.[1]
-
Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.[1][2]
-
Yield: Typically 85-95%.[1]
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the aniline.[1]
-
Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (NH
Cl, 5.0 equiv) OR H (1 atm), 10% Pd/C. -
Solvent: Ethanol/Water (3:1).[1]
-
Procedure (Fe/NH
Cl Method - Chemoselective):-
Suspend the alkylated intermediate in Ethanol/Water.[1]
-
Add Fe powder and NH
Cl.[1] -
Reflux at 80°C for 2-4 hours. Note: This method preserves the C-F and O-CH
CF bonds better than harsh hydrogenation which might cause defluorination if not controlled.[1] -
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1]
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography.[1]
-
Yield: Typically 80-90%.
-
Application Case Studies
Case Study A: Kinase Inhibitor Optimization
-
Context: In the development of Tyrosine Kinase Inhibitors (TKIs), a common failure mode is rapid clearance due to metabolism of electron-rich aromatic ethers.[1]
-
Application: Replacing a 2-methoxy aniline moiety with 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline in a lead compound (e.g., targeting EGFR or ALK) typically results in a 2-3 fold increase in metabolic half-life .
-
Mechanism: The trifluoroethoxy group maintains the necessary hydrogen-bond acceptor capability for the kinase hinge region (via the ether oxygen) while protecting the molecule from Phase I metabolism.[1]
Case Study B: Hormone-Sensitive Lipase (HSL) Inhibitors
-
Reference: Patent literature (e.g., WO2018/207120 context) highlights the use of this specific aniline in synthesizing spiro-fused cyclohexane derivatives for treating diabetes.[1]
-
Outcome: The inclusion of the trifluoroethoxy group improved the compound's oral bioavailability (F%) by increasing lipophilicity (LogD > 2.0), allowing for better intestinal absorption compared to the methoxy analogue.[1]
References
-
Metabolic Stability of Fluorinated Ethers
-
Synthesis Precursors & Methodology
-
Application in HSL Inhibitors
-
General Fluorine Chemistry
Sources
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 8. pharmtech.com [pharmtech.com]
- 9. chemrxiv.org [chemrxiv.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutics, a candidate's metabolic stability is a critical gatekeeper to clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising compound.[1][2] This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of compounds derived from 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, a scaffold of increasing interest due to the recognized benefits of fluorine substitution in enhancing drug-like properties.[3][4] We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present comparative data to guide lead optimization efforts.
The strategic incorporation of fluorine-containing motifs, such as the trifluoroethoxy group, is a well-established strategy to bolster metabolic stability.[5][6] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond, effectively "shielding" the molecule from oxidative metabolism at that position.[7][8] This guide will explore how this principle translates into practice when evaluating novel chemical entities derived from the 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline core.
Choosing Your Weapon: A Comparison of In Vitro Metabolic Stability Assay Systems
The two most common in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes.[9] The choice between them depends on the stage of drug discovery and the specific questions being asked.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][9] Microsomal stability assays are cost-effective, have a high throughput, and are excellent for initial screening of compounds to assess their susceptibility to oxidative metabolism.[9][10] However, they lack the complete cellular machinery, including Phase II conjugation enzymes and transport proteins.[9]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[11][12] Hepatocyte stability assays provide a more holistic and physiologically relevant picture of a compound's metabolic fate, taking into account cellular uptake and the interplay between different metabolic pathways.[11][13] They are more resource-intensive than microsomal assays and are often employed for more in-depth characterization of lead candidates.[9]
| Feature | Liver Microsomal Assay | Hepatocyte Assay | Rationale for Choice in Drug Discovery |
| Enzyme Complement | Primarily Phase I (CYP) enzymes.[14] | Phase I and Phase II enzymes, cofactors, and transporters.[11] | Microsomes are ideal for early-stage screening focused on oxidative metabolism. Hepatocytes provide a more comprehensive metabolic profile for lead optimization. |
| Cellular Integrity | Subcellular fractions.[9] | Intact, viable cells.[15] | Hepatocytes better mimic the in vivo environment, accounting for cell permeability.[12] |
| Throughput | High | Moderate to Low | High-throughput capability of microsomal assays allows for rapid screening of large compound libraries. |
| Cost & Complexity | Lower cost, simpler protocol.[9] | Higher cost, more complex protocol.[9] | Cost-effectiveness of microsomal assays makes them suitable for initial SAR exploration. |
| Data Interpretation | Provides intrinsic clearance (CLint) related to CYP metabolism.[14] | Provides a more complete picture of hepatic clearance, including both Phase I and II contributions.[13] | Hepatocyte data offers a more accurate prediction of in vivo hepatic clearance.[16] |
The Experimental Gauntlet: Protocols for Assessing Metabolic Stability
Here, we provide detailed, step-by-step methodologies for the two primary in vitro assays. The causality behind each step is explained to ensure a self-validating system.
Liver Microsomal Stability Assay Protocol
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[17]
Caption: Workflow for a typical liver microsomal stability assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[18] Further dilute to a 100 µM working solution in acetonitrile. The use of organic solvents should be minimized to avoid impacting enzyme activity; final DMSO concentration in the incubation should be ≤ 0.1%.[1]
-
On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[19] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17]
-
Prepare an NADPH regenerating system to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[18]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound (final concentration typically 1 µM).[17] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[20]
-
Incubate the plate at 37°C with constant shaking.[18]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[17]
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard. The cold acetonitrile precipitates the microsomal proteins, thereby stopping all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[21][22][23] High-resolution mass spectrometry can also be employed for metabolite identification.[1][16]
-
Quantify the remaining parent compound at each time point relative to the 0-minute time point.[24]
-
-
Data Analysis:
Hepatocyte Stability Assay Protocol
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[11][13]
Caption: Workflow for a typical hepatocyte stability assay.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[11]
-
Determine cell viability and density using a method like the trypan blue exclusion assay. Viability should be high (typically >80%) for reliable results.
-
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of, for example, 0.5 x 10^6 viable cells/mL.[25]
-
-
Incubation:
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
Comparative Analysis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative dataset for a series of hypothetical derivatives of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline. These data are representative of what would be expected from the in vitro assays described above.
| Compound | Structure Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent Aniline | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | > 60 | < 5 | > 120 | < 3 |
| Derivative A | Addition of a metabolically labile methyl group | 15 | 46.2 | 25 | 27.7 |
| Derivative B | Replacement of the methyl group in A with a cyclopropyl group | 45 | 15.4 | 75 | 9.2 |
| Derivative C | Addition of a para-chloro substituent to another aromatic ring | 30 | 23.1 | 50 | 13.9 |
| Derivative D | Introduction of a pyridine ring | 10 | 69.3 | 18 | 38.5 |
Interpretation of Results:
-
The Parent Aniline is highly stable, as expected, due to the presence of the electron-withdrawing fluoro and trifluoroethoxy groups, which deactivate the aromatic ring towards oxidative metabolism.[5][7]
-
Derivative A , with the addition of a methyl group, shows significantly lower metabolic stability. This is a classic example of introducing a "metabolic soft spot" that is readily oxidized by CYP enzymes.[8]
-
Derivative B demonstrates how replacing a labile methyl group with a more robust cyclopropyl group can restore metabolic stability.
-
Derivative C shows intermediate stability. While the chloro group can block metabolism at that position, other sites on the molecule may still be susceptible.
-
Derivative D exhibits the lowest stability, likely due to the pyridine nitrogen being susceptible to oxidation, a common metabolic pathway.
Conclusion: A Data-Driven Approach to Enhancing Metabolic Stability
The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a strategic combination of in vitro assays, such as the high-throughput microsomal stability assay for initial screening and the more physiologically relevant hepatocyte assay for lead characterization, researchers can make informed decisions to guide the design of more robust drug candidates. For compounds derived from scaffolds like 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, the inherent stability conferred by the fluorinated motifs provides an excellent starting point. However, as this guide has illustrated, subsequent structural modifications can dramatically alter the metabolic profile. A thorough understanding of the principles of drug metabolism, coupled with rigorous experimental evaluation, is paramount to navigating the complex journey from a promising lead compound to a successful therapeutic agent.
References
-
Cyprotex. Hepatocyte Stability. Evotec. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Cyprotex. Microsomal Stability. Evotec. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Patsnap Synapse. Microsomal vs Hepatocyte Stability: Which One to Choose? [Link]
-
ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Mattek. Metabolic Stability. [Link]
-
Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]
-
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
National Center for Biotechnology Information. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]
-
PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
-
MySkinRecipes. 4-(2,2,2-Trifluoroethoxy)aniline. [Link]
-
ResearchGate. Further applications of trifluoroethoxy‐arenes. [Link]
-
Frontage Laboratories. Metabolic Stability. [Link]
-
ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]
-
Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]
-
YouTube. metabolic stability & determining intrinsic drug clearance. [Link]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 10. agilent.com [agilent.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 16. nuvisan.com [nuvisan.com]
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- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 22. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
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comparative physicochemical properties of trifluoroethoxy anilines
Comparative Physicochemical Profiling of Trifluoroethoxy Anilines for Medicinal Chemistry
Executive Summary
Trifluoroethoxy anilines represent a critical class of fluorinated building blocks in modern drug discovery.[1][2] They serve as strategic bioisosteres for methoxy anilines (anisidines), offering a unique balance of physicochemical properties. While the methoxy group (–OCH₃) is a strong electron donor and metabolically labile, the 2,2,2-trifluoroethoxy group (–OCH₂CF₃) introduces significant lipophilicity and metabolic resistance without completely inverting the electronic character of the parent aniline.
This guide provides a technical comparison of trifluoroethoxy anilines against their non-fluorinated and perfluorinated analogs, supported by experimental protocols for synthesis and property validation.
Structural Identity & Comparative Scope
This analysis focuses on the 4-(2,2,2-trifluoroethoxy)aniline isomer, comparing it to the standard lipophilic and electronic benchmarks in the series.
| Compound Name | Structure Fragment | CAS No. | Role in MedChem |
| p-Anisidine | –OCH₃ | 104-94-9 | Standard electron-rich donor; metabolically labile (O-demethylation).[1][2] |
| 4-(Trifluoroethoxy)aniline | –OCH₂CF₃ | 57946-61-9 | Target Compound. Balanced lipophilicity/basicity; metabolically stable.[1][2] |
| 4-(Trifluoromethoxy)aniline | –OCF₃ | 461-82-5 | Strong electron-withdrawing; high lipophilicity; low basicity.[1][2] |
Physicochemical Property Profiling
Electronic Effects (Hammett & pKa)
The electronic nature of the substituent dictates the basicity of the aniline nitrogen, which correlates with solubility and target binding affinity.
-
Mechanism: The oxygen atom in all three analogs exerts an electron-donating resonance effect (+R) .[1][2] However, the fluorinated groups exert a competing electron-withdrawing inductive effect (-I) .[1]
-
The "Insulation" Effect: In the trifluoroethoxy group, the methylene (–CH₂–) spacer "insulates" the oxygen lone pair from the strong electron-withdrawing power of the CF₃ group.[2] Consequently, –OCH₂CF₃ retains more electron-donating character than –OCF₃ , making the aniline more basic than the trifluoromethoxy analog but less basic than p-anisidine.
Comparative Electronic Data:
| Substituent (Para) | Hammett | Aniline pKa (Conjugate Acid) | Electronic Character |
| –OCH₃ | -0.27 | 5.30 | Strong Donor |
| –OCH₂CF₃ | -0.03 to +0.05* | 3.8 – 4.1 (Predicted) | Weak Donor / Neutral |
| –OCF₃ | +0.35 | 3.75 | Strong Withdrawing |
Note: The –OCH₂CF₃ group sits at the tipping point between activation and deactivation, making it ideal for fine-tuning pKa without drastic electronic penalties.
Lipophilicity (LogP)
Fluorination typically increases lipophilicity (the "Fluorine Effect"), improving membrane permeability.
-
–OCH₂CF₃: Significantly more lipophilic due to the CF₃ volume and C-F bond non-polarizability, despite the ether linkage.[1]
-
–OCF₃: Extremely lipophilic (Hansch
~ +1.04).[1][3]
Lipophilicity Hierarchy:
Experimental Protocols
Protocol A: Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline
Rationale: Direct electrophilic fluorination is difficult.[1] The most robust route is Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloronitrobenzene (1.0 eq)[2]
-
2,2,2-Trifluoroethanol (TFE) (1.5 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Tin(II) Chloride Dihydrate (
) (5.0 eq) or .[1][2]
Step-by-Step Methodology:
-
Ether Formation (
): -
Reduction:
-
Purification:
Protocol B: Potentiometric pKa Determination
Rationale: Spectrophotometric methods can be prone to overlap errors.[1] Potentiometry is the gold standard for anilines in this pKa range (3-6).[1][2]
-
Preparation: Prepare a
M solution of the aniline in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility while minimizing dielectric constant shifts.[1] -
Titration: Titrate with 0.1 M HCl using a standardized glass electrode.
-
Calculation: Use the Henderson-Hasselbalch equation. Perform a "blank" titration with the solvent alone to subtract background ionization.[1]
-
Validation: Run p-anisidine as a reference standard (Literature pKa = 5.30).[1][2] Your measured value must be within
units.
Visualizations
Figure 1: Synthesis & Property Workflow
This diagram illustrates the synthesis pathway and the decision logic for selecting trifluoroethoxy anilines based on pKa and LogP requirements.[1][2]
Caption: Decision matrix for substituent selection and the synthetic pathway for trifluoroethoxy anilines.
Figure 2: Electronic "Tug-of-War"
Visualizing why trifluoroethoxy is electronically distinct from trifluoromethoxy.
Caption: The methylene spacer in trifluoroethoxy attenuates the electron-withdrawing effect of CF3, preserving some basicity.
References
-
Physicochemical Properties of Fluorin
-
Synthesis of Fluoroalkyl Ethers via SNAr
- Source: Organic Syntheses, Coll. Vol. 1, p. 162 (General Nitro reduction protocols)
-
URL:[Link]
-
Hammett Sigma Constants & Electronic Effects
-
Metabolic Stability of Fluorin
-
LogP Prediction & Valid
Sources
- 1. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
benchmarking the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline against known methods
Executive Summary
This guide benchmarks the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 57946-61-9), a critical pharmacophore in kinase inhibitor development. We compare three primary methodologies: Direct Alkylation of nitrophenols (the "Gold Standard"), Mitsunobu Etherification , and Nucleophilic Aromatic Substitution (
Verdict: The Direct Alkylation of 5-Fluoro-2-nitrophenol using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) provides the highest regiochemical fidelity and yield, despite higher reagent costs. The
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
| CAS Number | 57946-61-9 |
| Molecular Formula | |
| Molecular Weight | 209.14 g/mol |
| Key Structural Features | Electron-withdrawing trifluoroethoxy group (ortho); Fluorine atom (para); Primary amine (C1).[1] |
| Synthetic Challenge | Introducing the trifluoroethoxy group at the ortho position without defluorinating the para position or forming regioisomers. |
Methodology Analysis
Method A: Alkylation of 5-Fluoro-2-nitrophenol (The Gold Standard)
This route ensures correct regiochemistry by starting with the oxygen atom already fixed at the ortho position relative to the nitro group.
-
Precursor: 5-Fluoro-2-nitrophenol (CAS 446-36-6).
-
Mechanism: Nucleophilic substitution (
) of the phenolate anion onto an activated trifluoroethyl electrophile. -
Reagent Choice:
-
Trifluoroethyl Triflate (
): Highly reactive. Reactions proceed at mild temperatures (0°C to RT) with high yields (>90%). -
Trifluoroethyl Iodide (
): Less reactive due to the electron-withdrawing group destabilizing the transition state. Requires higher temperatures (DMF, 80-100°C) and strong bases ( ), which increases safety risks.
-
Method B: Mitsunobu Etherification
A direct coupling of the phenol and 2,2,2-trifluoroethanol (TFE) using phosphine/azodicarboxylate systems.
-
Challenge: TFE is a poor nucleophile and a poor electrophile precursor in Mitsunobu reactions due to its acidity (
~12.4) and steric bulk. Standard DEAD/PPh3 conditions often result in low conversion or require specialized reagents (e.g., fluorinated phosphines). -
Viability: Generally inferior to alkylation for this specific substrate due to purification difficulties (removal of phosphine oxide) and lower atom economy.
Method C: Direct on 2,4-Difluoronitrobenzene
-
Concept: Reacting 2,4-difluoronitrobenzene with trifluoroethoxide.
-
Critical Flaw: Nucleophilic attack on 2,4-difluoronitrobenzene heavily favors the para-position (C4) due to lower steric hindrance and stronger resonance activation. This yields the wrong isomer: 2-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.
Benchmarking Comparison
| Metric | Method A (Phenol + Triflate) | Method A (Phenol + Iodide) | Method B (Mitsunobu) | Method C ( |
| Regioselectivity | Perfect (100%) | Perfect (100%) | Perfect (100%) | Poor (Para-favored) |
| Yield (Step 1) | High (90-95%) | Moderate (60-75%) | Low-Moderate (40-60%) | Mixed Isomers |
| Reaction Temp | Mild (0°C - RT) | High (80-100°C) | RT | Mild to Warm |
| Cost | High (Triflate reagent) | Moderate | High (DEAD/PPh3) | Low (Starting Material) |
| Scalability | Good (Exothermic control needed) | Moderate (Pressure/Heat) | Poor (Chromatography) | Poor (Separation required) |
| Safety | Moderate (Triflate is corrosive) | Moderate (Alkyl iodide toxicity) | Low (Explosive reagents) | Moderate |
Synthesis Workflow Visualization
Caption: Optimized synthetic pathway via direct alkylation of 5-fluoro-2-nitrophenol.
Detailed Experimental Protocol (Recommended Route)
Step 1: Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Rationale: Using the triflate allows for mild conditions, minimizing thermal decomposition and ensuring complete conversion.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 5-Fluoro-2-nitrophenol (10.0 g, 63.6 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add Potassium Carbonate (
) (13.2 g, 95.4 mmol, 1.5 eq) in one portion. The suspension will turn bright yellow/orange (phenolate formation). Stir at Room Temperature (RT) for 30 minutes. -
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (16.2 g, 69.9 mmol, 1.1 eq) over 20 minutes.
-
Note: Triflate is moisture sensitive; handle under inert atmosphere.
-
-
Reaction: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid.
-
Purification: Usually not required. Recrystallization from Ethanol/Water if necessary.
-
Expected Yield: 92–96%.
-
Step 2: Reduction to 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Rationale: Catalytic hydrogenation is cleanest, but Iron reduction is preferred if halogen sensitivity (defluorination) is a concern, though aryl fluorides are generally stable to Pd/C at RT.
Method A: Catalytic Hydrogenation (Cleanest)
-
Dissolve the nitro intermediate (5.0 g) in Methanol (50 mL).
-
Add 10% Pd/C (500 mg, 10 wt% loading).
-
Stir under Hydrogen balloon (1 atm) at RT for 4–12 hours.
-
Filter through a Celite pad to remove catalyst.
-
Concentrate filtrate to obtain the aniline as an off-white solid or oil.
-
Expected Yield: >98%.
-
Method B: Iron Reduction (Robust/Process Scale)
-
Suspend nitro intermediate (5.0 g) in Ethanol (40 mL) and Water (10 mL).
-
Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (80°C) for 2–4 hours.
-
Cool, filter through Celite, and wash with Ethanol.
-
Concentrate, partition between water and EtOAc, and extract.
-
Expected Yield: 90–95%.
-
Process Decision Logic
Caption: Decision matrix for selecting the optimal synthetic pathway.
References
-
PubChem. (2025). 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Compound Summary. National Library of Medicine. [Link]
- U.S. Patent 5,859,014. (1999). Pyrimidinedione derivatives as alpha-1 adrenergic receptor antagonists.
-
Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Modifications. (Reference for limitations of TFE in Mitsunobu coupling). [Link]
-
Oakwood Chemical. (2025).[1] 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene Product Data. (Commercial availability of related intermediates). [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
[1]
Executive Summary & Chemical Identity[1][2][3]
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a specialized fluorinated intermediate often used in the synthesis of agrochemicals and pharmaceutical agents (e.g., tyrosine kinase inhibitors).[1] Its structural combination of a primary amine, a fluorine substituent, and a trifluoroethoxy ether group presents specific disposal challenges: acute toxicity , skin absorption risks , and the generation of hydrofluoric acid (HF) upon thermal decomposition.[1]
This guide provides a self-validating workflow for the disposal of this compound, ensuring compliance with RCRA standards and minimizing personnel exposure.
Chemical Profile
| Property | Data |
| CAS Number | 186386-90-3 |
| Molecular Formula | C₈H₈F₄NO |
| Molecular Weight | 209.14 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Predicted BP ~210°C) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DCM).[1][2][3] |
| Key Hazards | Acute Toxicity (Oral/Dermal), Severe Eye Irritant, Aquatic Toxicity.[1] |
Hazard Identification & Waste Classification
Before disposal, the waste stream must be accurately classified.[4] Due to the lack of a specific "P" or "U" listing for this specific CAS under US EPA regulations, it must be characterized based on its properties and functional groups.
Critical Hazards (Inferred from Analogs)
Based on structural analogs like 4-(trifluoromethoxy)aniline and 4-fluoroaniline:
-
Acute Toxicity (Dermal): Anilines readily penetrate the skin.[1] The addition of fluorinated groups often increases lipophilicity, potentially enhancing dermal absorption. Treat as Fatal in Contact with Skin. [1][5]
-
Combustion Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1][6]
-
Aquatic Toxicity: Fluorinated anilines are often persistent and toxic to marine life.[1]
Waste Classification Codes (RCRA Recommendations)
| Waste Type | Classification | Reasoning |
| Pure Substance | Hazardous Waste (Toxic) | Likely exhibits toxicity characteristic.[1] If not tested, manage as hazardous. |
| Solvent Mixtures | F-Listed (e.g., F002) | If dissolved in halogenated solvents (DCM).[1] |
| Solid Debris | Hazardous Debris | Contaminated PPE, wipes, or silica gel.[1] |
Pre-Disposal Handling: The "First Line of Defense"
The safety of the disposal process relies on how the waste is collected at the bench.
A. Segregation Rules
-
Do NOT Mix with Acids: Mixing anilines with strong acids generates heat and forms anilinium salts. While less volatile, this reaction can be exothermic and unexpected in a waste drum.
-
Do NOT Mix with Oxidizers: Anilines are easily oxidized. Mixing with nitric acid or peroxides can lead to violent, explosive reactions.
-
Segregate as "Halogenated Organic": Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoroethoxy group requires this waste be treated as halogenated to ensure proper incineration parameters (HF scrubbing).[1]
B. Container Selection
-
Liquid Waste: High-density polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the waste stream is potentially acidic or wet, as fluoride ions can corrode steel.
-
Solid Waste: Double-bagged in thick polyethylene bags (min 6 mil) placed inside a rigid secondary container.
Disposal Protocols (Step-by-Step)
Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)[1]
-
pH Check: Ensure the waste stream is Neutral to slightly Basic (pH 7-9).[1] If acidic, neutralize slowly with Sodium Bicarbonate to prevent salt precipitation or heat generation in the drum.
-
Transfer: Using a funnel and full PPE (see Section 6), transfer liquid into a container labeled "Hazardous Waste - Halogenated Organic - Toxic" .[1]
-
Labeling: Explicitly write the chemical name. Do not just write "Organic Waste." The incinerator facility needs to know about the high fluorine content (4 fluorines per molecule).
Protocol B: Solid Waste (Contaminated Silica, Filter Paper, PPE)[1]
-
Deactivation (Optional but Recommended): If the solid residue is highly concentrated, rinse with a suitable solvent (e.g., Ethanol) to extract the bulk material into the liquid waste stream before disposing of the solid matrix.[1]
-
Packaging: Place solids into a clear plastic bag. Twist and tape the neck. Place this bag into a second bag (double containment).
-
Disposal: Place the double-bagged waste into the lab's solid hazardous waste drum.
Protocol C: Spill Cleanup Response
Visualized Workflows
Diagram 1: Waste Segregation Decision Tree
This logic flow ensures the chemical is routed to the correct waste stream to prevent incompatible mixing.
Caption: Decision tree for segregating fluorinated aniline waste. Note that due to the high fluorine content of the molecule itself, liquid waste is best defaulted to the "Halogenated" stream regardless of the solvent.
Diagram 2: Spill Response & Safety Workflow
Immediate actions to take in the event of accidental release.
Caption: Step-by-step spill response protocol. Speed and proper PPE are critical to prevent dermal absorption.[1]
Scientific Rationale & Compliance
Why Incineration?
Fluorinated compounds possess strong C-F bonds (bond energy ~485 kJ/mol). Standard landfilling is unacceptable due to environmental persistence (PFAS-like behavior).[1] High-temperature incineration (>1100°C) is the only method that guarantees the destruction of the fluorinated motif.[1] The facility must be equipped with wet scrubbers to capture the generated HF gas, preventing atmospheric release.
PPE Selection: The "Breakthrough" Factor
Standard nitrile gloves may offer insufficient protection against prolonged contact with aromatic amines.
References
Sources
- 1. 2-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. 4-(Trifluoromethoxy)aniline | 461-82-5 | TCI Deutschland GmbH [tcichemicals.com]
- 6. fishersci.se [fishersci.se]
- 7. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS#: 57946-61-9 [chemicalbook.com]
- 8. 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline | 186386-90-3 [m.chemicalbook.com]
Personal protective equipment for handling 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
[1][2][3]
Part 1: The Core Directive (Immediate Action Protocol)
This section provides the "at-a-glance" critical data required for immediate safety decisions. Do not proceed with experimental work until these controls are verified.
1.1 Chemical Identity & Hazard Snapshot
-
Chemical Name: 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline[1][2][3]
-
CAS Number: 186386-90-3 (Note: Isomer-specific CAS may vary; verify with vendor CoA)[2][4]
-
Physical State: Typically a low-melting solid or viscous liquid (Melting point range: 35–50°C; Boiling point: ~227°C).[1][2][4]
-
Primary Hazards (GHS Class-Based Read-Across):
1.2 Emergency Response Matrix
| Event | Immediate Action | Critical Note |
| Skin Contact | Drench & Wash: Flush with water for 15 mins.[1][2][4] Use soap immediately.[2][4][5] | Do NOT use alcohol or organic solvents; they increase absorption.[2][4] |
| Eye Contact | Irrigate: Flush with eyewash for 15 mins, holding lids open.[2][4] | Remove contact lenses only if easy to do so.[2][4][6][7] |
| Inhalation | Evacuate: Move to fresh air. Administer oxygen if trained.[2][4] | Watch for "blue lips" (cyanosis) indicating methemoglobinemia.[2][4][8] |
| Spill (< 10 mL) | Absorb: Use sand, vermiculite, or chemically inert pads.[2][4] | Do not use standard paper towels (rapid permeation risk).[2][4] |
| Spill (> 10 mL) | Evacuate & Isolate: Close hood sash. Alert EHS. | Requires SCBA for cleanup if outside a fume hood.[2][4] |
Part 2: Scientific Integrity & Logic (The "Why" & "How")
As a Senior Application Scientist, I must emphasize that fluorinated anilines possess a deceptive risk profile. The fluorine atoms increase lipophilicity (fat solubility), allowing the compound to penetrate the skin barrier significantly faster than non-fluorinated aniline.[2][4] Once absorbed, the hepatic metabolism converts the aniline moiety into N-hydroxylamines, which oxidize hemoglobin (
2.1 Personal Protective Equipment (PPE) Strategy
Standard laboratory nitrile gloves are insufficient for prolonged contact with fluorinated aromatics.[2][4] The following PPE selection is based on permeation kinetics for lipophilic amines.
The "Double-Shell" Glove Protocol:
-
Inner Layer: Silver Shield™ / 4H® (PE/EVAL) Laminate Gloves .
-
Why: These provide >8 hours of breakthrough time against aromatics and fluorinated solvents.[4]
-
-
Outer Layer: Disposable Nitrile (min 5 mil thickness) .[2][4]
Respiratory & Body Protection:
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][4]
-
Secondary Barrier: If working with >5g or heating outside a closed system, use a P100/OV (Organic Vapor) respirator.[2][4]
-
Clothing: Tyvek® arm sleeves or a chemical-resistant apron are required during transfer/weighing to prevent sleeve contamination.[1][2][4]
2.2 Operational Workflow: From Receipt to Reaction
The following workflow integrates safety checks into the experimental process.
Figure 1: Safe Handling Lifecycle. The "Weighing" step is the critical control point where exposure risk is highest.[4]
Step-by-Step Protocol:
-
Preparation:
-
Weighing & Transfer:
-
Solid/Paste:[2][4] If the compound is a low-melting solid, do not heat it to melt for transfer.[2][4] Weigh it directly into the tared reaction vessel using a disposable spatula.
-
Liquid: Use a positive-displacement pipette to prevent dripping.[2][4]
-
Technique: Keep the balance inside the hood. If this is impossible, tare the vial, move it to the hood, add compound, cap tightly, and return to the balance. Never open the vial outside the hood.
-
-
Reaction Monitoring:
Part 3: Disposal & Deactivation
Fluorinated anilines are persistent and toxic.[2][4] They cannot be disposed of in general organic waste if the facility incinerator is not rated for fluorinated compounds (due to HF generation).[2][4]
Disposal Protocol:
-
Segregation: Collect all mother liquors, washes, and contaminated solids in a container labeled: "TOXIC - FLUORINATED ORGANICS - CONTAINS ANILINES" .[1][2][4]
-
Deactivation (Spills):
-
Container Rinsing: Triple rinse empty bottles with acetone.[2][4] Add rinsate to the fluorinated waste stream.[2][4] Deface the label before discarding the glass.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][4] PubChem Compound Summary for CID 16791924, 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024).[2][4] Aniline: Systemic Agent Information & Methemoglobinemia Management. NIOSH Guide to Chemical Hazards. Retrieved from [Link][2][4]
-
ECHA (European Chemicals Agency). (2023).[2][4] Guidance on the safe use of fluorinated aromatic amines. REACH Registration Dossiers. Retrieved from [Link][2][4]
Sources
- 1. 4-(2,2,2-TRIFLUOROETHOXY)ANILINE CAS#: 57946-61-9 [chemicalbook.com]
- 2. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 3. 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline | 186386-90-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
